14-Pentadecenoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
pentadec-14-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZYAQCDBBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337655 | |
| Record name | 14-Pentadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-34-7 | |
| Record name | 14-Pentadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Pentadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of 14-Pentadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (C15:1) is a monounsaturated odd-chain fatty acid that has garnered interest within the scientific community. Unlike its more studied saturated counterpart, pentadecanoic acid (C15:0), the natural distribution, biological significance, and metabolic pathways of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, methods for its analysis, and insights into its potential biological roles. The information is presented to support further research and development in the fields of nutrition, pharmacology, and metabolic science.
Natural Sources of this compound
The identification and quantification of this compound in natural sources are still emerging areas of research. While data for odd-chain saturated fatty acids are more abundant, the following sources have been identified as containing pentadecenoic acids. It is important to note that many studies do not differentiate between the various isomers of pentadecenoic acid.
Plant Sources
The primary plant source identified for this compound is Nicotiana tabacum (tobacco).[1][2] While the presence of this fatty acid in tobacco has been reported, specific quantitative data from the available literature is limited. One study on the fatty acid composition of tobacco stigma exudate identified 11 types of individual C14–C24 fatty acids, but did not specifically quantify this compound.[3] Other research on tobacco has focused on the major fatty acids (C16 and C18) or other chemical components like nicotine (B1678760) and sugars.[4][5][6][7][8] The Human Metabolome Database also lists black elderberry, black walnut, and common buckwheat as potential sources of pentadecenoic acid, though the specific isomer is noted as pentadec-2-enoic acid.[9]
Ruminant and Dairy Products
Odd-chain fatty acids, including pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are well-documented constituents of milk and meat from ruminants such as cows, sheep, and goats. These fatty acids are synthesized by rumen microorganisms and subsequently incorporated into the animal's tissues and milk. While direct quantification of this compound is scarce, the presence of other odd-chain fatty acids strongly suggests that C15:1 may also be present in these products. For instance, a study on cow's milk fat from mountain farms provided a detailed fatty acid profile, but did not specifically list this compound.[10] Similarly, studies on beef and lamb have focused on major fatty acids and their ratios, without specific quantification of C15:1.[11][12][13][14][15]
Microbial Sources
A study on the bacterium M. cerificans reported on the oxidation of this compound when grown on the parent alkene, indicating a microbial metabolic pathway involving this fatty acid.[16][17]
Quantitative Data Summary
The following table summarizes the available, albeit limited, quantitative information on the concentration of pentadecenoic acids in various natural sources. It is critical to note the lack of specific data for the this compound isomer in most cases.
| Natural Source Category | Specific Source | Analyte | Concentration | Reference(s) |
| Plants | Nicotiana tabacum | This compound | Presence reported, not quantified | [1][2] |
| Black Elderberry | Pentadecenoic acid | Presence reported, not quantified | [9] | |
| Black Walnut | Pentadecenoic acid | Presence reported, not quantified | [9] | |
| Common Buckwheat | Pentadecenoic acid | Presence reported, not quantified | [9] | |
| Ruminant Products | Cow's Milk | Pentadecanoic acid (C15:0) | ~1.1% of total fatty acids | [10] |
| Lamb Meat | Pentadecanoic acid (C15:0) | 0.58-0.66% of total fatty acids | [15] |
Experimental Protocols
The analysis of this compound from natural sources involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Plant Material
A common method for extracting lipids from fresh plant tissues involves a one-step digestion and transmethylation process.[4]
-
Reagent Preparation : Prepare a reagent containing methanol (B129727):heptane:benzene:2,2-dimethoxypropane:H2SO4 (37:36:20:5:2, by vol).
-
Digestion and Transmethylation : Heat the fresh plant tissue with the reagent at 80°C. This facilitates simultaneous digestion of the tissue and transmethylation of the lipids into a single phase.
-
Phase Separation : Upon cooling to room temperature, the mixture separates into two phases.
-
FAMEs Collection : The upper phase, containing the FAMEs, is collected for GC-MS analysis.
Alternatively, for dried plant material, extraction with a nonpolar solvent like hexane (B92381) or petroleum ether is effective for obtaining fatty acids and other lipids.[5] For fresh plant material, an acetone (B3395972) extract can be prepared, followed by a hexane partition of the evaporated acetone extract.[5]
Lipid Extraction from Dairy and Meat Products
The Folch method is a widely recognized and reliable technique for the quantitative extraction of lipids from biological samples.[1]
-
Homogenization : Homogenize the sample in a mixture of chloroform (B151607) and methanol (2:1, v/v). The final volume should be 20 times the volume of the sample.
-
Phase Separation : Add water or a salt solution to the homogenate to induce phase separation.
-
Lipid Collection : The lower chloroform phase, containing the lipids, is collected for further processing.
Preparation of Fatty Acid Methyl Esters (FAMEs)
Derivatization is a crucial step to increase the volatility of fatty acids for GC-MS analysis.[1]
-
Saponification (for total fatty acids) : The extracted lipids are saponified using a solution of potassium hydroxide (B78521) in methanol.
-
Methylation : The saponified fatty acids are then methylated. A common reagent is 14% boron trifluoride (BF3) in methanol. The mixture is heated to convert the fatty acids to their corresponding methyl esters.[5] Alternatively, a solution of 5% HCl in methanol can be used.[18]
-
Extraction of FAMEs : The FAMEs are then extracted from the reaction mixture using an organic solvent such as hexane.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separation and quantification of FAMEs are typically performed using a high-polarity capillary column in a GC-MS system.
-
Column : A highly polar capillary column, such as a CP-Sil 88 or a SLB-IL111, is recommended for the separation of fatty acid isomers.[19]
-
Injection : An aliquot of the FAMEs solution is injected into the GC.
-
Temperature Program : An optimized temperature program is used to separate the different FAMEs based on their boiling points and polarity. For odd- and branched-chain fatty acids, specific temperature programs can enhance resolution.[19]
-
Detection : The separated FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification. The use of deuterated internal standards is recommended for accurate quantification.[20]
Signaling Pathways and Biological Activity
Currently, there is a significant lack of information regarding the specific signaling pathways and biological activities of this compound. Much of the existing research has focused on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0).
Pentadecanoic acid has been shown to have several biological effects, including potential health benefits.[21] It is plausible that this compound, as a monounsaturated counterpart, may also possess unique biological activities. Odd-chain fatty acids, in general, are metabolized via β-oxidation to yield propionyl-CoA, which can then enter the citric acid cycle. This metabolic fate is distinct from that of even-chain fatty acids, which primarily yield acetyl-CoA.
Further research is imperative to elucidate the specific cellular and molecular mechanisms of this compound.
Diagrams
Hypothetical Metabolic Pathway of Odd-Chain Monounsaturated Fatty Acids
Caption: Hypothetical metabolic fate of this compound via β-oxidation.
Experimental Workflow for the Analysis of this compound
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound is an odd-chain monounsaturated fatty acid with a limited but emerging body of research. Its presence has been confirmed in Nicotiana tabacum, and it is likely present in trace amounts in dairy and ruminant products. However, a significant gap exists in the quantitative data for this specific fatty acid in various natural sources. Standard lipid analysis protocols are applicable, but methods specifically optimized for C15:1 are not well-documented. The biological activity and signaling pathways of this compound remain largely unexplored, presenting a fertile area for future investigation. This guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further studies to fully elucidate the role of this unique fatty acid in biology and human health.
References
- 1. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | C15H28O2 | CID 543854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. Nicotiana tabacum Leaf Waste: Morphological Characterization and Chemical-Functional Analysis of Extracts Obtained from Powder Leaves by Using Green Solvents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Pentadecenoic acid (HMDB0302623) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid content and composition of UK beef and lamb muscle in relation to production system and implications for human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid content and composition of english beef, lamb and pork at retail. | Semantic Scholar [semanticscholar.org]
- 14. Fatty acid composition and oxidative stability of lambs' meat as affected by a bioflavonoid antioxidant and fat sources [scielo.org.za]
- 15. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 16. caymanchem.com [caymanchem.com]
- 17. Metabolomic and transcriptomic analyses reveal differences in fatty acids in tobacco leaves across cultivars and developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijeais.org [ijeais.org]
- 19. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Odd-Chain Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways of odd-chain unsaturated fatty acids (OCUFAs). It details the enzymatic processes, regulatory mechanisms, and key metabolic branch points. The information is presented to support research and development in fields where OCUFAs are of interest, including metabolic diseases, nutrition, and drug development.
Introduction to Odd-Chain Unsaturated Fatty Acids
Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are found in various organisms, including bacteria, plants, and mammals. The presence of unsaturation in the carbon chain of OCFAs gives rise to odd-chain unsaturated fatty acids (OCUFAs), which possess unique physical and biological properties. The biosynthesis of OCUFAs is a specialized metabolic pathway that diverges from the conventional fatty acid synthesis at the initial priming step.
The Core Biosynthetic Pathway
The de novo synthesis of OCUFAs begins with the priming of fatty acid synthase (FAS) by propionyl-CoA, a three-carbon acyl-CoA. This is in contrast to the synthesis of even-chain fatty acids, which is initiated by acetyl-CoA. Following the initial condensation of propionyl-CoA with malonyl-CoA, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the multifunctional FAS enzyme complex. The resulting saturated odd-chain fatty acids (OCFAs), primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), can then be acted upon by fatty acid desaturases and elongases to introduce double bonds and extend the carbon chain, respectively.
Propionyl-CoA: The Essential Precursor
The availability of propionyl-CoA is the rate-limiting step in OCFA and OCUFA biosynthesis. There are several metabolic pathways that generate propionyl-CoA:
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Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.
-
Beta-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.
-
Exogenous Propionate: Propionate from dietary sources or microbial fermentation in the gut can be activated to propionyl-CoA by acyl-CoA synthetases.
A significant competing pathway for propionyl-CoA is its conversion to succinyl-CoA via the methylmalonyl-CoA pathway, which then enters the tr
An In-Depth Technical Guide on the Discovery and Isolation of 14-Pentadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 14-pentadecenoic acid. First identified in the bacterium Micrococcus cerificans, this monounsaturated fatty acid has since garnered interest for its potential biological activities. This document details the initial experimental protocols used for its discovery and isolation, summarizes its physicochemical properties, and explores its potential signaling pathways based on current research on related fatty acids. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.
Discovery and Initial Isolation
The first documented discovery and isolation of this compound were reported in a 1968 publication by R. Makula and W.R. Finnerty in the Journal of Bacteriology. The study focused on the fatty acid profiles of the bacterium Micrococcus cerificans when grown on various 1-alkene substrates. The identification of this compound was a key finding when the microorganism was cultured with 1-pentadecene (B78149) as the sole carbon source, indicating a preferential oxidation at the terminal methyl group of the alkene.[1][2]
Experimental Protocol for the Initial Discovery and Isolation
The following protocol is based on the methodology described by Makula and Finnerty (1968).
1.1.1. Cultivation of Micrococcus cerificans
-
Culture Medium: A basal mineral salts medium was used, supplemented with 1% (v/v) 1-pentadecene as the sole carbon and energy source.
-
Inoculation: The medium was inoculated with a culture of Micrococcus cerificans.
-
Incubation: The culture was incubated at 30°C with vigorous aeration to ensure sufficient oxygen supply for microbial growth and hydrocarbon metabolism.
-
Cell Harvesting: The bacterial cells were harvested in the late exponential phase of growth by centrifugation.
1.1.2. Extraction of Fatty Acids
-
Cell Lysis: The harvested cell pellet was subjected to saponification and esterification. The cells were refluxed for 2 hours with a 5% solution of HCl in anhydrous methanol (B129727).
-
Lipid Extraction: The resulting fatty acid methyl esters (FAMEs) were extracted from the methanolic solution using petroleum ether.
-
Purification: The petroleum ether extract was washed with water to remove any residual methanol and HCl. The solvent was then evaporated under a stream of nitrogen to yield the crude FAMEs.
1.1.3. Identification and Characterization
-
Gas-Liquid Chromatography (GLC): The FAMEs were analyzed by gas-liquid chromatography. This technique separates different fatty acid methyl esters based on their volatility and interaction with the stationary phase of the chromatography column.
-
Column: The specific column used in the original study was a diethylene glycol succinate (B1194679) (DEGS) column.
-
Temperature Program: An isothermal or temperature-programmed elution was used to separate the FAMEs.
-
Identification: The retention time of the unknown peak corresponding to the methyl ester of this compound was compared with that of a known standard for positive identification.
Physicochemical Properties
This compound is a monounsaturated long-chain fatty acid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| IUPAC Name | (14E)-pentadec-14-enoic acid |
| CAS Number | 17351-34-7 |
| Appearance | White solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |
Biological Activities and Potential Signaling Pathways
While research specifically on this compound is limited, studies on the closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), provide valuable insights into its potential biological roles and mechanisms of action. It is plausible that this compound shares some of these activities.
Overview of Potential Biological Activities
-
Antimicrobial and Antifungal: Some studies have suggested that derivatives of pentadecenoic acid possess antimicrobial and antifungal properties.
-
Anti-inflammatory: Pentadecanoic acid has been shown to have anti-inflammatory effects.
-
Metabolic Regulation: Pentadecanoic acid is implicated in the regulation of glucose and lipid metabolism.
Potential Signaling Pathways
Based on the known mechanisms of pentadecanoic acid, this compound may influence the following signaling pathways:
-
AMP-Activated Protein Kinase (AMPK) Pathway: Long-chain fatty acids are known to activate AMPK, a key regulator of cellular energy homeostasis.[3][4][5] Activation of AMPK can lead to increased fatty acid oxidation and glucose uptake.
-
mTOR Signaling Pathway: Some fatty acids have been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7]
-
JAK-STAT Signaling Pathway: Pentadecanoic acid has been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in inflammatory responses.[8][9][10][11]
Experimental Workflows and Signaling Pathway Diagrams
General Workflow for Isolation and Analysis of this compound
References
- 1. Microbial assimilation of hydrocarbons. II. Fatty acids derived from 1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial Assimilation of Hydrocarbons II. Fatty Acids Derived from 1-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Biological Role of 14-Pentadecenoic Acid in Mammals: An In-depth Technical Guide
A Note to the Reader: Scientific literature extensively details the biological significance of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0) . In contrast, research specifically elucidating the biological role of its monounsaturated counterpart, 14-pentadecenoic acid (C15:1) , in mammals is notably scarce. This guide will therefore focus on the comprehensive data available for pentadecanoic acid (C15:0) to provide a thorough understanding of a closely related and biologically active odd-chain fatty acid, while clearly acknowledging the current knowledge gap regarding this compound.
Executive Summary
Pentadecanoic acid (C15:0) is emerging as a crucial bioactive fatty acid with significant implications for mammalian health. Primarily obtained from dietary sources such as dairy products and ruminant fats, C15:0 is increasingly recognized for its protective effects against a spectrum of chronic diseases.[1][2] This technical guide synthesizes the current understanding of C15:0's metabolism, its multifaceted roles in cellular signaling, and its physiological impacts, with a focus on metabolic health, inflammation, and cellular stability. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways to support researchers, scientists, and drug development professionals.
Metabolism of Pentadecanoic Acid (C15:0)
In mammals, odd-chain fatty acids like C15:0 undergo metabolism through pathways that distinguish them from their even-chain counterparts. The primary metabolic fate of C15:0 is β-oxidation, which yields acetyl-CoA until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, which enters the Krebs cycle, contributing to anaplerosis. This is a key distinction from even-chain fatty acids, which are completely oxidized to acetyl-CoA.
Sources of C15:0 in mammals are both exogenous and endogenous. Dietary intake, particularly from dairy fat, is a primary source.[2][3] Additionally, gut microbiota can synthesize odd-chain fatty acids, and they can be produced endogenously through alpha-oxidation of even-chain fatty acids.[4]
Key Signaling Pathways Modulated by Pentadecanoic Acid (C15:0)
C15:0 exerts its biological effects by modulating several key signaling pathways that are central to metabolism, inflammation, and cellular homeostasis.
Peroxisome Proliferator-Activated Receptors (PPARs)
C15:0 is a dual partial agonist of PPAR-α and PPAR-δ.[1] Activation of these nuclear receptors plays a critical role in regulating lipid and glucose metabolism, as well as inflammation.
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 14-Pentadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (C15:1) is a monounsaturated fatty acid with the chemical formula C15H28O2.[1] As a terminal unsaturated fatty acid (omega-1), its double bond is located at the last carbon-carbon bond of the acyl chain. This unique structural feature may confer distinct biological properties compared to other more common fatty acids. This guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the geometric isomers of this compound: cis-14-pentadecenoic acid and trans-14-pentadecenoic acid. It is important to note that while general information about this compound is available, specific experimental data on its individual cis and trans isomers are limited in the current scientific literature.
Chemical and Physical Properties
| Property | Value (for this compound, mixture of isomers not specified) | Reference |
| Molecular Formula | C15H28O2 | [1][2] |
| Molecular Weight | 240.38 g/mol | [1][2] |
| CAS Number | 17351-34-7 | [1][2] |
| Boiling Point | 170-190 °C (at 2 Torr) | [2] |
| Predicted Density | 0.904 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.78 ± 0.10 | [2] |
| Solubility | DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml | [2][3] |
Synthesis of this compound Isomers
Specific, detailed protocols for the synthesis of cis- and trans-14-pentadecenoic acid are not extensively documented. However, general synthetic strategies for long-chain monounsaturated fatty acids can be adapted. A common approach involves the use of acetylenic intermediates followed by stereoselective reduction.
General Experimental Protocol for Synthesis
1. Synthesis of the Acetylenic Precursor (14-Pentadecynoic Acid):
A plausible route involves the coupling of a terminal alkyne with a long-chain alkyl halide. For instance, the lithium salt of a terminal alkyne like 1-tridecyne (B1583326) could be reacted with a protected bromoacetic acid derivative.
2. Stereoselective Reduction to form cis or trans Isomers:
-
cis-14-Pentadecenoic Acid: The acetylenic precursor can be reduced to the cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas.[4] This catalytic hydrogenation is stereospecific for the formation of cis double bonds.[4]
-
trans-14-Pentadecenoic Acid: To obtain the trans isomer, a dissolving metal reduction, such as with sodium in liquid ammonia, can be employed on the acetylenic precursor.
The following diagram illustrates a generalized workflow for the synthesis of cis and trans isomers of a long-chain monounsaturated fatty acid.
Caption: Generalized workflow for the synthesis of cis and trans fatty acid isomers.
Experimental Analysis of this compound Isomers
The analysis of fatty acid isomers typically involves chromatographic separation followed by spectroscopic identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying fatty acid methyl esters (FAMEs).
Sample Preparation (Transesterification): The carboxylic acid group of the fatty acid is typically derivatized to its methyl ester to increase volatility for GC analysis. A common method involves reaction with BF3-methanol or methanolic HCl.
GC Separation: A long, polar capillary column (e.g., cyanopropyl-substituted polysiloxane) is used to separate the cis and trans isomers. The retention times will differ, with trans isomers generally eluting before their cis counterparts.
MS Detection: The mass spectrometer provides fragmentation patterns that can confirm the identity of the fatty acid methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of fatty acid isomers.
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the stereochemistry of the double bond. Cis isomers typically exhibit smaller coupling constants for the vinyl protons compared to trans isomers.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons can also be used to distinguish between cis and trans isomers.
The diagram below outlines a typical experimental workflow for the analysis of fatty acid isomers.
Caption: Workflow for the analysis of fatty acid isomers.
Biological Activity and Signaling Pathways
There is a significant lack of research on the specific biological activities of cis- and trans-14-pentadecenoic acid. Most of the available literature focuses on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), or on more common unsaturated fatty acids like omega-3 and omega-6 fatty acids.
However, based on the known roles of other fatty acids, some potential biological activities and signaling pathway interactions can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for the specific isomers of this compound.
Potential Biological Roles:
-
Membrane Fluidity: As with other unsaturated fatty acids, the incorporation of this compound isomers into cell membranes could influence membrane fluidity and the function of membrane-bound proteins.
-
Metabolic Precursors: These fatty acids could potentially be metabolized into other bioactive molecules.
-
Cell Signaling: Fatty acids are known to act as signaling molecules, activating various receptors and downstream pathways.
Hypothesized Signaling Pathway Interactions:
Given that other fatty acids are known to modulate key signaling pathways involved in inflammation, metabolism, and cell proliferation, it is plausible that this compound isomers could interact with similar pathways. For example, some fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a fatty acid, leading to changes in gene expression related to inflammation and metabolism.
Caption: A hypothetical signaling pathway for a fatty acid.
Conclusion and Future Directions
This compound and its cis and trans isomers represent an understudied class of fatty acids. While general chemical properties are known, there is a clear need for further research to elucidate the specific physicochemical properties, develop robust and specific synthesis and analysis protocols, and, most importantly, to investigate the biological activities and mechanisms of action of the individual isomers. Such studies will be crucial for understanding their potential roles in human health and disease and for exploring their therapeutic potential in drug development. The unique terminal position of the double bond may lead to novel biological effects that warrant further investigation by the scientific community.
References
An In-depth Technical Guide to the Chemical Synthesis of 14-Pentadecenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 14-pentadecenoic acid and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a contextual understanding of the biological significance of these compounds. This document outlines key synthetic pathways, including the synthesis of a methylated derivative, the parent compound, and its ester and amide derivatives. Furthermore, it delves into the biological activities of these molecules, with a focus on their roles as enzyme inhibitors and modulators of cellular signaling pathways.
Chemical Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. This section details the synthesis of (Z)-14-methyl-9-pentadecenoic acid, the parent this compound, and its ester and amide derivatives.
Synthesis of (Z)-14-Methyl-9-pentadecenoic Acid
An effective synthesis for (Z)-14-methyl-9-pentadecenoic acid has been developed, commencing from commercially available 8-bromo-1-octanol (B1265630). This multi-step synthesis yields the target compound with a notable overall yield and provides a clear route for obtaining this specific derivative.[1][2]
Experimental Protocol:
The synthesis involves a seven-step process:[1]
-
Protection of 8-bromo-1-octanol: The hydroxyl group of 8-bromo-1-octanol is protected using dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in chloroform. This reaction yields 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.
-
Alkynylation: The protected bromo-alcohol is then reacted with (trimethylsilyl)acetylene via a Sonogashira coupling to introduce the alkyne functionality.
-
Desilylation: The trimethylsilyl (B98337) protecting group is removed from the alkyne.
-
Second Coupling: The resulting terminal alkyne is coupled with 4-methyl-1-bromopentane.
-
Deprotection: The tetrahydropyranyl ether protecting group is removed to reveal the hydroxyl group.
-
Partial Hydrogenation: The internal alkyne is stereoselectively reduced to a cis-alkene using Lindlar's catalyst.
-
Oxidation: The primary alcohol is oxidized to a carboxylic acid using pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) to yield (Z)-14-methyl-9-pentadecenoic acid.[1]
Quantitative Data:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Protection | Dihydropyran, PTSA, Chloroform | 93 |
| 2-5 | Coupling & Deprotection | (Trimethylsilyl)acetylene, 4-methyl-1-bromopentane, various | ~60 (over 4 steps) |
| 6 | Hydrogenation | H₂, Lindlar's catalyst, Quinoline, Hexane | 51 |
| 7 | Oxidation | PDC, DMF | 81 |
| Overall | ~16 |
Synthetic Workflow:
References
Unveiling 14-Pentadecenoic Acid: A Technical Guide to its Role in Microbial Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid, a monounsaturated odd-chain fatty acid (OCFA) with the notation C15:1, is an intriguing yet often overlooked component of microbial lipidomes. While even-chain fatty acids dominate the lipid profiles of most organisms, the presence of OCFAs like this compound can serve as a distinctive biomarker and may play unique physiological roles. This technical guide provides a comprehensive overview of this compound in microbial lipid profiles, detailing its biosynthesis, detection methodologies, and known occurrences. It is designed to be a valuable resource for researchers in microbiology, biotechnology, and drug development seeking to understand and leverage the unique properties of this fatty acid.
Biosynthesis of this compound
The biosynthesis of odd-chain fatty acids, including this compound, diverges from the typical fatty acid synthesis pathway at the initiation step. Instead of using acetyl-CoA as a primer, the synthesis of OCFAs is initiated with propionyl-CoA.[1][2] This three-carbon primer is then elongated by the fatty acid synthase (FAS) system, with malonyl-CoA providing the two-carbon units for chain extension.[3] The introduction of a double bond to form an unsaturated OCFA like this compound can occur through either anaerobic or aerobic desaturation pathways, depending on the microorganism.[4]
The production of this compound is not widespread among microorganisms under standard laboratory conditions. However, its synthesis has been notably observed in certain bacteria when provided with specific substrates. For instance, Micrococcus cerificans has been shown to produce this compound when grown on the alkene 1-pentadecene.[5][6] This suggests a metabolic pathway involving the terminal oxidation of the hydrocarbon substrate. The oleaginous yeast Yarrowia lipolytica has also been a subject of metabolic engineering to enhance the production of odd-chain fatty acids, including pentadecanoic acid (C15:0), by providing precursors like propionate.[7][8]
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Malonyl_ACP [label="Malonyl-ACP", fillcolor="#EA4335"];
FAS_II [label="Fatty Acid Synthase (FAS II)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
OCFA_ACP [label="Odd-Chain Acyl-ACP", fillcolor="#34A853", fontcolor="#FFFFFF"];
Desaturase [label="Desaturase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Unsaturated_OCFA [label="Unsaturated Odd-Chain\nFatty Acid (e.g., this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Propionyl_CoA -> FAS_II [label=" Primer"];
Malonyl_ACP -> FAS_II [label=" Elongation Units"];
FAS_II -> OCFA_ACP [label=" Elongation Cycles"];
OCFA_ACP -> Desaturase;
Desaturase -> Unsaturated_OCFA;
}
Workflow for FAME analysis by GC-MS.
Signaling Pathways
While specific signaling pathways involving this compound in microorganisms have not been extensively characterized, long-chain fatty acids, in general, are known to act as signaling molecules in bacteria.[9] They can influence a variety of cellular processes, including gene expression, biofilm formation, and virulence.[2][4] For instance, some unsaturated fatty acids have been shown to function as quorum sensing signals.[2] The FadR transcription factor in E. coli is a well-studied example of a protein that senses intracellular levels of long-chain acyl-CoAs, thereby regulating the expression of genes involved in fatty acid degradation and biosynthesis.[9] It is plausible that this compound or its acyl-CoA derivative could interact with similar regulatory systems in microorganisms that produce it, but further research is needed to elucidate these specific pathways.
```dot
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Ext_LCFA [label="External Long-Chain\nFatty Acid (LCFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
FadL [label="FadL Transporter", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
FadD [label="FadD (Acyl-CoA Synthetase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LCFA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#FBBC05"];
FadR [label="FadR Transcription Factor", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
DNA [label="DNA (fad/fab genes)", shape=note, fillcolor="#FFFFFF"];
Ext_LCFA -> FadL [label=" Transport"];
FadL -> FadD [label=" Periplasm -> Cytoplasm"];
FadD -> LCFA_CoA [label=" Activation"];
LCFA_CoA -> FadR [label=" Binding"];
FadR -> DNA [label=" Regulation of\nTranscription"];
}
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of odd chain fatty acid production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Assimilation of Hydrocarbons II. Fatty Acids Derived from 1-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of odd chain fatty acid production by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Yarrowia lipolytica as an Oleaginous Platform for the Production of Value-Added Fatty Acid-Based Bioproducts [frontiersin.org]
- 9. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]
An In-depth Technical Guide to 14-Pentadecenoic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid, a monounsaturated long-chain fatty acid, is a molecule of growing interest in various scientific domains. Its unique structure, featuring a terminal double bond, imparts specific chemical reactivity and physical characteristics that are pertinent to its biological roles and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization and modification, and a visualization of its metabolic processing. All quantitative data is summarized for clarity, and methodologies are described to facilitate replication and further investigation by the scientific community.
Physical Properties
While some experimental physical properties of this compound are not extensively documented in publicly available literature, a combination of reported data and predicted values provides a solid foundation for its characterization. Key physical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | pentadec-14-enoic acid | [1] |
| Synonyms | ω-Pentadecenoic acid, FA 15:1 | |
| CAS Number | 17351-34-7 | [2] |
| Molecular Formula | C₁₅H₂₈O₂ | [1][2] |
| Molecular Weight | 240.38 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Melting Point | Not experimentally determined in searched literature. | |
| Boiling Point | 170-190 °C at 2 Torr | [2] |
| Density (Predicted) | 0.904 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.78 ± 0.10 | [2] |
| Solubility | DMF: 25 mg/mLDMSO: 10 mg/mLEthanol: 25 mg/mLDMF:PBS (pH 7.2) (1:1): 0.25 mg/mL | [2] |
Chemical Properties and Reactivity
This compound exhibits the characteristic reactivity of both a carboxylic acid and a terminal alkene.
Acid-Base Reactivity: As a carboxylic acid, it can undergo deprotonation in the presence of a base to form a carboxylate salt.
Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents, which can react with the carbon-carbon double bond. For long-term storage, it is recommended to be kept at -20°C.
Key Reactions
1. Esterification: this compound can be converted to its corresponding ester, a common derivatization for analysis or for the synthesis of other molecules. The Fischer esterification is a classical method for this transformation.
2. Oxidation: The terminal double bond is susceptible to oxidation. Depending on the reaction conditions, this can lead to the formation of a diol or cleavage of the double bond to yield a carboxylic acid and formaldehyde (B43269) (which would likely be further oxidized to formic acid or carbon dioxide).
Experimental Protocols
Fischer Esterification of this compound
This protocol describes a general method for the acid-catalyzed esterification of a fatty acid with an alcohol, such as methanol (B129727) or ethanol.[4][5][6][7]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol) in excess
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in a significant excess of the desired anhydrous alcohol (e.g., a 10-fold molar excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid mass) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or hexane (B92381) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude ester.
-
The product can be further purified by column chromatography or distillation if necessary.
Oxidation of this compound with Potassium Permanganate (B83412)
This protocol outlines the oxidation of the double bond in this compound using potassium permanganate under cold, alkaline conditions to form a diol.[8][9][10][11][12]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Ice bath
-
Stirring plate and stir bar
-
Reaction flask
-
Sodium bisulfite (NaHSO₃) solution
-
Organic solvent (e.g., diethyl ether)
-
Separatory funnel
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water) in a reaction flask.
-
Cool the flask in an ice bath and add a cold, dilute solution of potassium permanganate containing a small amount of sodium hydroxide while stirring vigorously. The purple color of the permanganate should disappear as it reacts.
-
Continue stirring at low temperature until the reaction is complete (as indicated by TLC or the persistence of the purple color).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the diol product.
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11-12 | Singlet (broad) | -COOH |
| 5.75 - 5.85 | Multiplet | H-14 (-CH=CH₂) |
| 4.90 - 5.00 | Multiplet | H-15 (=CH₂) |
| 2.35 | Triplet | H-2 (-CH₂-COOH) |
| 2.00 - 2.10 | Multiplet | H-13 (-CH₂-CH=) |
| 1.60 - 1.70 | Multiplet | H-3 (-CH₂-CH₂-COOH) |
| 1.20 - 1.40 | Multiplet | -(CH₂)₉- |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~180 | C-1 (-COOH) |
| ~139 | C-14 (-CH=CH₂) |
| ~114 | C-15 (=CH₂) |
| ~34 | C-2 (-CH₂-COOH) |
| ~34 | C-13 (-CH₂-CH=) |
| ~29 | -(CH₂)ₙ- |
| ~25 | C-3 (-CH₂-CH₂-COOH) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~990 and ~910 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 240. Key fragmentation patterns would include the loss of water ([M-18]⁺) and the carboxyl group ([M-45]⁺). A prominent peak resulting from McLafferty rearrangement is also anticipated. The provided search results indicate that the GC-MS data for this compound shows a top peak at m/z 55, with other significant peaks at m/z 69 and 83.[1]
Biological Context and Metabolism
This compound, as an odd-chain unsaturated fatty acid, undergoes β-oxidation for energy production. This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.
Beta-Oxidation of this compound
The catabolism of this compound follows the general pathway of β-oxidation with modifications to handle the terminal double bond and the odd number of carbon atoms.[13][14][15] The process begins with the activation of the fatty acid to its acyl-CoA derivative. A series of four core enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—are repeated. Due to the terminal double bond, an isomerase is required to shift the position of the double bond to allow the hydration and subsequent oxidation steps to proceed. As an odd-chain fatty acid, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle.[1]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled data and experimental protocols offer a valuable resource for researchers in chemistry, biochemistry, and drug development. The unique structural features of this fatty acid, namely its terminal unsaturation and odd carbon chain length, dictate its reactivity and metabolic fate, making it a subject of continued scientific inquiry. The information presented herein is intended to serve as a foundational reference to support and stimulate further research into the properties and potential applications of this compound.
References
- 1. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 2. 14-Pentadecenoicacid CAS#: 17351-34-7 [m.chemicalbook.com]
- 3. larodan.com [larodan.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aocs.org [aocs.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. jackwestin.com [jackwestin.com]
The Presence of 14-Pentadecenoic Acid in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the occurrence of 14-pentadecenoic acid, an odd-chain monounsaturated fatty acid, within various marine organisms. This document provides a consolidated resource on its detection, quantification, and potential biological significance, tailored for professionals in research and drug development.
Introduction
Odd-chain fatty acids (OCFAs) and their derivatives are gaining increasing attention for their diverse biological activities and potential as therapeutic agents. Among these, this compound (C15:1n-1), a monounsaturated fatty acid with fifteen carbon atoms, has been identified in a range of marine life, from microorganisms to fish. Understanding its distribution and the methods to accurately quantify its presence is crucial for exploring its physiological roles and potential applications. This guide summarizes the current knowledge on the occurrence of this compound in marine organisms, details the experimental protocols for its analysis, and discusses its potential involvement in cellular signaling pathways.
Quantitative Occurrence of Pentadecenoic Acids in Marine Organisms
The following tables summarize the quantitative data available for pentadecenoic acids (C15:0 and C15:1) in various marine organisms. It is important to note that many studies do not differentiate between the isomers of C15:1, and therefore the data presented for pentadecenoic acid (C15:1) may not exclusively represent the this compound isomer. The data is primarily presented as a percentage of the total fatty acids identified in the organism.
Table 1: Occurrence of Pentadecanoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Fish
| Fish Species | Common Name | Tissue | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Pentadecenoic Acid (C15:1) (% of Total Fatty Acids) | Reference |
| Multiple Species | Mediterranean Marine Fish | Muscle | 0.05 - 2.35 | Not Specified | [1][2] |
| Sardinella aurita | Round sardinella | Muscle | Not Specified | Not Specified | [1][2] |
| Solea vulgaris | Common sole | Muscle | Not Specified | Not Specified | [1][2] |
Table 2: Occurrence of Pentadecenoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Invertebrates (Sponges)
| Sponge Species | Location | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Pentadecenoic Acid (C15:1) (% of Total Fatty Acids) | Reference |
| Myrmekioderma rea | Colombian Caribbean | 0.9 | Not Reported | [3] |
| Dragmacidon alvarezae | Colombian Caribbean | 0.6 | Not Reported | [3] |
| Dragmacidon reticulatum | Colombian Caribbean | 0.9 | Not Reported | [3] |
| Ptilocaulis walpersi | Colombian Caribbean | 1.7 | Not Reported | [3] |
| Scopalina ruetzleri | Colombian Caribbean | 5.8 | Not Reported | [3] |
Table 3: Occurrence of Pentadecenoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Microalgae
| Microalgae Species | Phylum/Class | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Pentadecenoic Acid (C15:1) (% of Total Fatty Acids) | Reference |
| Chlorella sp. | Chlorophyta | Small Quantities | Not Reported | [4] |
| Ankistrodesmus sp. | Chlorophyta | Small Quantities | Not Reported | [4] |
| Oscillatoria sp. | Cyanobacteria | Small Quantities | Not Reported | [4] |
| Chroococcus sp. | Cyanobacteria | Small Quantities | Not Reported | [4] |
| Various Species | Not Specified | Not Specified | Minor amounts of cis-10-pentadecenoic acid (C15:1) | [5] |
Table 4: Occurrence of Pentadecenoic Acid (C15:0) in Marine Bacteria
| Bacterial Genus/Species | Condition | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Reference |
| Pseudomonas aeruginosa ATCC 27853 | Cultured | Present | [6] |
| Pseudomonas putida | Cultured | Present | [6] |
Experimental Protocols
The analysis of this compound in marine organisms typically involves three key stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Marine Tissues
a) Extraction from Fish and Invertebrate Tissue (Folch Method)
This method is widely used for the extraction of total lipids from animal tissues.
-
Homogenization: Homogenize a known weight of wet tissue with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). The solvent-to-tissue ratio should be approximately 20:1.
-
Filtration: Filter the homogenate to separate the liquid extract from the solid tissue residue.
-
Phase Separation: Add 0.2 volumes of a 0.9% aqueous sodium chloride solution to the filtrate. Mix thoroughly and allow the mixture to separate into two phases.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
b) Extraction from Marine Microalgae (Bligh and Dyer Method)
This is a common method for extracting lipids from microalgal biomass.
-
Cell Disruption: A known quantity of microalgal biomass is subjected to cell disruption, which can be achieved through methods such as bead beating, sonication, or freeze-thawing to ensure efficient lipid extraction.[4][7]
-
Solvent Extraction: The disrupted cells are extracted with a one-phase solvent system of chloroform:methanol:water.
-
Phase Separation: The addition of more chloroform and water creates a two-phase system. The lower chloroform layer contains the lipids.
-
Lipid Recovery: The chloroform layer is collected, and the solvent is evaporated to obtain the lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
To make the fatty acids suitable for GC analysis, they are converted to their more volatile methyl esters.
a) Acid-Catalyzed Transesterification
-
Reagent: A solution of 1-2% sulfuric acid in anhydrous methanol is commonly used.
-
Procedure: The lipid extract is dissolved in the methanolic sulfuric acid solution.
-
Reaction: The mixture is heated at a controlled temperature (e.g., 80-100°C) for 1-2 hours.
-
Extraction: After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs. The upper hexane (B92381) layer is collected for analysis.
b) Base-Catalyzed Transesterification
-
Reagent: A solution of 0.5 M sodium hydroxide (B78521) in methanol is a common reagent.
-
Procedure: The lipid extract is dissolved in the methanolic sodium hydroxide solution.
-
Reaction: The mixture is heated (e.g., at 100°C) for a short period (5-10 minutes).
-
Methylation: Boron trifluoride (BF3) in methanol (e.g., 14%) is added, and the mixture is heated again to complete the methylation of all fatty acids.
-
Extraction: FAMEs are extracted with a non-polar solvent after cooling.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of FAMEs.
-
Column: A polar capillary column, such as one coated with a wax or a high-cyanopropyl stationary phase, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then to a final higher temperature (e.g., 240°C), with hold times at each stage.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Proposed Signaling Context for Odd-Chain Unsaturated Fatty Acids
While specific signaling pathways for this compound in marine organisms are not well-defined, its role can be inferred from the general functions of fatty acids in cellular signaling. Fatty acids can act as signaling molecules by modulating the activity of various proteins.
Discussion and Future Perspectives
The presence of this compound and other odd-chain fatty acids in marine organisms is a result of their biosynthesis by certain marine bacteria and microalgae, which are then transferred up the food chain. The quantitative data, although not always specific to the 14-isomer, indicates that odd-chain fatty acids are a consistent, albeit minor, component of the lipid profile of many marine species.
The biological significance of this compound in marine organisms is an area that warrants further investigation. Fatty acids are known to play crucial roles in maintaining the fluidity of cell membranes, especially in organisms living in cold marine environments. As signaling molecules, they can influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[8] The unique structure of an odd-chain monounsaturated fatty acid like this compound may confer specific properties and biological activities that differ from their even-chain counterparts.
For drug development professionals, marine organisms represent a rich source of novel bioactive compounds. The identification and quantification of less common fatty acids like this compound could lead to the discovery of new therapeutic agents. Further research is needed to isolate this fatty acid in sufficient quantities and to screen it for a wide range of biological activities.
Conclusion
This technical guide provides a comprehensive overview of the occurrence of this compound in marine organisms, based on the currently available scientific literature. While quantitative data specifically for the 14-isomer is limited, the provided information on C15 fatty acids offers a valuable starting point for researchers. The detailed experimental protocols for lipid extraction, FAME preparation, and GC-MS analysis serve as a practical guide for the accurate quantification of this and other fatty acids in marine samples. The potential role of this compound in cellular signaling, inferred from the broader understanding of fatty acid biochemistry, opens up new avenues for research into its physiological functions and therapeutic potential. Further targeted studies are essential to fully elucidate the distribution and biological significance of this unique marine lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Composition of Some Potential Fish Oil from Production Centers in Indonesia – Oriental Journal of Chemistry [orientjchem.org]
- 7. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
14-Pentadecenoic Acid: A Precursor Fueling Lipid Diversity and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (C15:1) is a long-chain monounsaturated odd-chain fatty acid. While less ubiquitous than its even-chain counterparts, its role as a metabolic precursor is of growing interest in the scientific community. This technical guide provides a comprehensive overview of this compound's journey as it is metabolized into a variety of other lipids, influencing cellular structure, energy homeostasis, and signaling pathways. This document details the metabolic transformations of this compound, outlines experimental methodologies for its study, and visualizes the key pathways it influences.
Metabolic Fate of this compound
Once introduced into a biological system, this compound can undergo several metabolic transformations, primarily elongation, desaturation, and β-oxidation. These processes convert it into other fatty acids that serve diverse physiological roles.
Elongation and Desaturation
Fatty acid elongation is the process of extending the acyl chain, typically by two carbons at a time. In the case of this compound (15:1), elongation would theoretically produce heptadecenoic acid (17:1), another odd-chain unsaturated fatty acid. Further elongation could lead to nonadecenoic acid (19:1) and so on.
Desaturation involves the introduction of double bonds into the fatty acid chain. The specific desaturase enzymes and their activities on odd-chain unsaturated fatty acids are an area of ongoing research.
β-Oxidation of Odd-Chain Fatty Acids
The β-oxidation of odd-chain fatty acids like this compound follows the same initial steps as even-chain fatty acids, producing acetyl-CoA molecules. However, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle), highlighting a key difference in the metabolic contribution of odd-chain versus even-chain fatty acids.[2][3]
Quantitative Analysis of this compound Metabolism
Quantifying the conversion of this compound to its various metabolites is crucial for understanding its physiological impact. While specific conversion rates for this compound are not extensively documented, data from related odd-chain fatty acids and general fatty acid metabolism studies provide valuable insights. Radiolabeling studies, for instance, are instrumental in tracing the metabolic fate of fatty acids.[4][5][6]
Table 1: Theoretical Products of this compound Metabolism
| Metabolic Pathway | Precursor | Key Enzymes | Product(s) | Potential Cellular Role(s) |
| Elongation | This compound (15:1) | Elongases | Heptadecenoic acid (17:1), Nonadecenoic acid (19:1) | Membrane components, signaling molecule precursors |
| Desaturation | This compound (15:1) | Desaturases | Pentadecadienoic acid (15:2), etc. | Modulation of membrane fluidity, signaling |
| β-Oxidation | This compound (15:1) | Acyl-CoA dehydrogenases, etc. | Acetyl-CoA, Propionyl-CoA (→ Succinyl-CoA) | Energy production (ATP), anaplerosis of TCA cycle |
Experimental Protocols for Studying this compound Metabolism
Investigating the role of this compound as a lipid precursor requires robust experimental methodologies. Below are detailed protocols for cell culture supplementation and lipid analysis.
Protocol 1: Cell Culture Supplementation with this compound
This protocol describes how to supplement cell cultures with this compound to study its metabolic conversion and effects on cellular processes.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Dissolve this compound in ethanol to create a stock solution.
-
In a sterile tube, add the desired volume of the fatty acid stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Add a pre-warmed (37°C) solution of fatty acid-free BSA in PBS to the dried fatty acid.
-
Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
Sterile filter the fatty acid-BSA complex solution.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the existing medium with a fresh medium containing the fatty acid-BSA complex at the desired final concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Proceed with lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Protocol 2: Analysis of Cellular Lipids by Mass Spectrometry
This protocol outlines the general steps for analyzing the lipid profile of cells treated with this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10][11]
Materials:
-
Lipid extract from cells
-
Internal standards (e.g., deuterated fatty acids)
-
Derivatization agent (for GC-MS, e.g., BF3-methanol or TMSH)
-
Solvents for chromatography (e.g., hexane (B92381) for GC, methanol/acetonitrile/water for LC)
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation:
-
To the lipid extract, add a known amount of internal standard.
-
For GC-MS analysis, convert fatty acids to their fatty acid methyl esters (FAMEs) by transesterification.
-
For LC-MS, the lipid extract can often be analyzed directly after resuspension in an appropriate solvent.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the GC or LC system.
-
Separate the different lipid species based on their volatility (GC) or polarity (LC) using an appropriate column and temperature/solvent gradient.
-
-
Mass Spectrometry Analysis:
-
As the lipids elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.
-
Identify the different fatty acids and their metabolites based on their retention times and mass spectra compared to known standards and libraries.
-
-
Quantification:
-
Quantify the amount of each lipid species by comparing its peak area to that of the internal standard.
-
Signaling Pathways Influenced by this compound and its Derivatives
Odd-chain fatty acids and their metabolites can act as signaling molecules, influencing key cellular pathways that regulate metabolism and inflammation. Much of the current understanding comes from studies on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). It is plausible that this compound and its derivatives may exert similar effects.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[12][13][14][15] Pentadecanoic acid has been shown to be an agonist of PPARα and PPARγ.[16] Activation of these receptors can lead to increased fatty acid oxidation and improved insulin (B600854) sensitivity.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a key cellular energy sensor that is activated during times of low energy (high AMP:ATP ratio).[17][18] Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP.[17] Studies on pentadecanoic acid have shown that it can activate the AMPK pathway, leading to enhanced glucose uptake.[19][20]
Experimental Workflow for Tracing this compound Metabolism
The following diagram illustrates a typical workflow for investigating the metabolic fate of this compound in a cell culture model.
Conclusion
This compound serves as a valuable precursor for the synthesis of other biologically important lipids. Through elongation, desaturation, and β-oxidation, it contributes to the diversity of the cellular lipidome and influences key signaling pathways that govern metabolic health. While further research is needed to fully elucidate the specific quantitative aspects of its metabolism and signaling roles, the experimental frameworks outlined in this guide provide a solid foundation for future investigations. A deeper understanding of the metabolic fate of this compound holds promise for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. frontagelab.com [frontagelab.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. jsbms.jp [jsbms.jp]
- 11. jsbms.jp [jsbms.jp]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 17. files.sdiarticle5.com [files.sdiarticle5.com]
- 18. mdpi.com [mdpi.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]
enzymatic synthesis of 14-Pentadecenoic acid
An In-depth Technical Guide on the Enzymatic Synthesis of 14-Pentadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide outlines a hypothetical, plausible enzymatic pathway for the synthesis of this compound. Currently, a direct, validated enzymatic protocol for the synthesis of this specific fatty acid has not been extensively documented in scientific literature. The proposed pathway is a two-step process involving the synthesis of the saturated precursor, pentadecanoic acid, followed by a terminal desaturation step. The desaturation step, in particular, proposes the use of a class of enzymes for a reaction that is not their most commonly cited function, and thus should be considered a novel research direction.
Introduction
This compound is an odd-chain monounsaturated fatty acid. The synthesis of odd-chain fatty acids (OCFAs) begins with propionyl-CoA as a primer, unlike the more common even-chain fatty acids which start with acetyl-CoA. This guide details a proposed two-step, cell-free enzymatic synthesis of this compound. The first step involves the synthesis of the saturated C15 precursor, pentadecanoic acid, using a reconstituted fatty acid synthase (FAS) system. The second, more challenging step, involves the introduction of a double bond at the terminal (ω-1) position. For this, we propose the use of a cytochrome P450 enzyme, potentially from the CYP152 family, which has been shown to act on the terminal end of fatty acids.
Proposed Biosynthetic Pathway
The proposed enzymatic synthesis of this compound is a two-step process. First, pentadecanoic acid (C15:0) is synthesized from propionyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex. Subsequently, a hypothetical ω-1 desaturase, likely a cytochrome P450 monooxygenase, introduces a double bond at the C-14 position of pentadecanoic acid to yield this compound.
Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Enzymatic Synthesis of Pentadecanoic Acid (C15:0)
This protocol is adapted from in vitro reconstitution studies of fatty acid synthase systems.[1][2]
Materials:
-
Purified fatty acid synthase (FAS) components (or a purified multi-enzyme complex)
-
Propionyl-CoA
-
Malonyl-CoA
-
NADPH
-
Acyl carrier protein (ACP)
-
Thioesterase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
EDTA
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM DTT
-
0.5 mM EDTA
-
2 µM FAS complex
-
10 µM Acyl Carrier Protein (ACP)
-
-
Initiate the priming reaction by adding 50 µM propionyl-CoA. Incubate for 5 minutes at 30°C.
-
Start the elongation cycles by adding:
-
500 µM Malonyl-CoA
-
1 mM NADPH
-
-
Incubate the reaction mixture at 30°C for 2 hours with gentle agitation.
-
To release the synthesized fatty acid from the ACP, add 1 µM thioesterase and incubate for an additional 30 minutes at 30°C.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Extract the fatty acids by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging at 5000 x g for 5 minutes.
-
Carefully collect the upper organic phase containing the pentadecanoic acid.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried fatty acids in a suitable solvent (e.g., methanol) for quantification by GC-MS.
Step 2: Enzymatic Desaturation of Pentadecanoic Acid to this compound
This is a hypothetical protocol based on reactions catalyzed by cytochrome P450 enzymes, particularly the CYP152 family which act as peroxygenases.[3][4]
Materials:
-
Purified hypothetical ω-1 desaturase (e.g., an engineered CYP152 enzyme)
-
Pentadecanoic acid (from Step 1 or a commercial source)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DMSO (for dissolving fatty acid)
Procedure:
-
Prepare the substrate by dissolving the pentadecanoic acid in DMSO to a stock concentration of 100 mM.
-
In a glass vial, prepare the reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.5) to a final volume of 1 mL.
-
Add the pentadecanoic acid stock solution to a final concentration of 1 mM.
-
-
Add the purified ω-1 desaturase to a final concentration of 2 µM.
-
Initiate the reaction by adding hydrogen peroxide to a final concentration of 2 mM.
-
Incubate the reaction at 25°C for 4 hours with shaking (e.g., 200 rpm).
-
Stop the reaction by acidification with 100 µL of 1 M HCl.
-
Extract the product as described in Step 1 (section 3.1, steps 7-9).
-
For analysis, the fatty acids can be derivatized to their methyl esters (FAMEs) for GC-MS analysis to identify and quantify the this compound product.
Quantitative Data
The following tables present hypothetical quantitative data for the proposed enzymatic synthesis.
Table 1: Hypothetical Data for Pentadecanoic Acid Synthesis
| Parameter | Value |
| Reactants | |
| Propionyl-CoA | 50 µM |
| Malonyl-CoA | 500 µM |
| NADPH | 1 mM |
| FAS Complex | 2 µM |
| Reaction Conditions | |
| Temperature | 30°C |
| pH | 7.0 |
| Incubation Time | 2.5 hours |
| Hypothetical Yield | |
| Pentadecanoic Acid Titer | 150 mg/L |
| Conversion Rate (Malonyl-CoA) | 60% |
Table 2: Hypothetical Data for this compound Synthesis
| Parameter | Value |
| Reactants | |
| Pentadecanoic Acid | 1 mM |
| ω-1 Desaturase (CYP152) | 2 µM |
| Hydrogen Peroxide (H₂O₂) | 2 mM |
| Reaction Conditions | |
| Temperature | 25°C |
| pH | 7.5 |
| Incubation Time | 4 hours |
| Hypothetical Yield | |
| This compound Titer | 80 mg/L |
| Conversion Rate (C15:0) | 35% |
Experimental Workflow
The overall experimental workflow for the proposed synthesis and analysis of this compound is depicted below.
Caption: Overall experimental workflow for the synthesis and analysis of this compound.
References
- 1. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 14-Pentadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 14-pentadecenoic acid. This long-chain fatty acid, with the chemical formula C₁₅H₂₈O₂, is of interest in various research fields for its potential biological activities. This document outlines the key spectroscopic techniques and experimental protocols necessary for its characterization.
Physicochemical Properties and Identification
This compound is an unsaturated fatty acid with a terminal double bond. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₂ | PubChem[1] |
| Molecular Weight | 240.38 g/mol | PubChem[1] |
| IUPAC Name | pentadec-14-enoic acid | PubChem[1] |
| CAS Number | 17351-34-7 | PubChem[1] |
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-15 (vinyl) | 4.92 - 5.05 | m |
| H-14 (vinyl) | 5.75 - 5.85 | m |
| H-2 (α to COOH) | 2.35 | t |
| H-13 (allylic) | 2.00 - 2.10 | m |
| H-3 (β to COOH) | 1.60 - 1.65 | m |
| H-4 to H-12 (methylene chain) | 1.25 - 1.40 | m |
| -COOH | 10.0 - 12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~180 |
| C-14 (vinyl CH) | ~139 |
| C-15 (vinyl CH₂) | ~114 |
| C-2 (α to COOH) | ~34 |
| C-3 (β to COOH) | ~25 |
| C-13 (allylic) | ~34 |
| C-4 to C-12 (methylene chain) | 29 - 30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, typically after derivatization to form more volatile esters (e.g., methyl esters).
Table 3: Predicted Key Mass Fragments for this compound Methyl Ester (FAME)
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion of the methyl ester) |
| 223 | [M - OCH₃]⁺ |
| 74 | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ |
| 55 | [C₄H₇]⁺ (common fragment for unsaturated alkyl chains) |
Experimental Protocols for Structural Elucidation
The following sections detail the methodologies for the key experiments involved in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a long-chain fatty acid.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Relaxation Delay (d1): 1-2 s
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral Width: 200-240 ppm
-
Relaxation Delay (d1): 2-5 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To 1 mg of the fatty acid sample, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.
-
After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane (B92381) layer containing the FAME.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 min.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound methyl ester based on its retention time.
-
Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained mass spectrum with a library of known compounds (e.g., NIST) for confirmation.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the structural elucidation of this compound.
Caption: Workflow for NMR-based structural elucidation of this compound.
References
14-Pentadecenoic acid CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (also known as ω-pentadecenoic acid) is a long-chain monounsaturated fatty acid with the lipid number C15:1. Its terminal olefinic group makes it a subject of interest for various chemical and materials science applications. This technical guide provides a comprehensive overview of its chemical properties, known applications, and a summary of relevant experimental procedures.
Chemical Structure and Identification
The definitive identification of this compound is crucial for research and development. Its chemical structure is characterized by a 15-carbon chain with a terminal double bond between C14 and C15.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17351-34-7 | [1][2] |
| Molecular Formula | C₁₅H₂₈O₂ | [1] |
| Molecular Weight | 240.38 g/mol | [1] |
| IUPAC Name | Pentadec-14-enoic acid | [1] |
| Synonyms | ω-Pentadecenoic acid, FA 15:1 | [2] |
| Physical State | Solid | [2] |
| Solubility | DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.25 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
Applications in Materials Science
This compound serves as a valuable monomer in the synthesis of specialized polymers, primarily due to its terminal double bond which is amenable to polymerization and chemical modification.
Fibrous Scaffold Biomaterials for Tissue Engineering
This compound has been utilized in the fabrication of fibrous scaffold biomaterials.[2] These scaffolds, often produced through techniques like electrospinning, can mimic the extracellular matrix, providing a supportive structure for cell growth and tissue regeneration.[3] The inclusion of fatty acid derivatives can influence the mechanical properties and biocompatibility of the resulting biomaterial.
Metallomesogenic Side-Chain Polymers
Another significant application is in the construction of metallomesogenic side-chain polymers.[4] These polymers incorporate metal ions and liquid crystal properties, making them suitable for specialized applications such as coatings for capillary columns in gas chromatography.[2][4] The long aliphatic chain of this compound contributes to the liquid crystalline behavior of the polymer.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not widely published. However, methodologies for related compounds and general procedures for fatty acid analysis provide a foundation for experimental design.
Synthesis of a Related Compound: (Z)-14-Methyl-9-pentadecenoic Acid
General Protocol for Fatty Acid Analysis by Gas Chromatography (GC)
The analysis of this compound, particularly its quantification in biological or synthetic samples, is typically performed using gas chromatography. The general steps are as follows:
-
Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system, commonly a mixture of chloroform (B151607) and methanol.
-
Saponification (Optional): If the fatty acid is esterified, a saponification step using a base (e.g., KOH) is required to release the free fatty acid.
-
Derivatization: The carboxylic acid group is converted to a more volatile ester, typically a fatty acid methyl ester (FAME), by reaction with a methylating agent (e.g., BF₃-methanol or HCl-methanol).
-
GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with an appropriate column (e.g., a polar capillary column) and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature reveals a significant gap in the understanding of the specific biological activities and signaling pathways of this compound. Much of the research on C15 fatty acids has focused on its saturated counterpart, pentadecanoic acid (C15:0) . Pentadecanoic acid has been investigated for its roles in various cellular processes, including the modulation of AMPK and mTOR signaling pathways, and has been linked to cardiometabolic health.[5][6]
However, it is crucial to note that the biological effects of saturated and unsaturated fatty acids can differ significantly. Therefore, the signaling pathways associated with pentadecanoic acid cannot be directly attributed to this compound. One study noted the oxidation of this compound as a result of the growth of Micrococcus cerificans.[2][7] Further research is required to elucidate the specific biological functions and cellular signaling cascades involving this compound.
Mandatory Visualizations
Due to the lack of specific information regarding the biological signaling pathways of this compound, a diagram illustrating a known application workflow is provided instead.
Caption: Workflow for fibrous scaffold fabrication.
This diagram illustrates the general workflow for utilizing this compound in the creation of polyhydroxyalkanoate (PHA) fibrous scaffolds for tissue engineering applications, from polymer synthesis to characterization.
Conclusion
This compound is a monounsaturated fatty acid with established applications in materials science, particularly in the development of biomaterials and specialized polymers. While its chemical properties are well-defined, there is a notable scarcity of detailed experimental protocols for its synthesis and application. Furthermore, a significant knowledge gap exists regarding its specific biological roles and signaling pathways, which are often conflated with those of its saturated analog, pentadecanoic acid. This highlights a clear need for further research to unlock the full potential of this compound in both materials and life sciences.
References
- 1. This compound | C15H28O2 | CID 543854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Polyhydroxyalkanoates as biomaterial for electrospun scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
A Technical Guide to the Solubility of 14-Pentadecenoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility of 14-pentadecenoic acid, a 15-carbon monounsaturated long-chain fatty acid. Understanding the solubility of this compound is critical for a range of applications, from its use in the fabrication of biomaterials to its role in developing metallomesogenic polymers for gas chromatography.[1] This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.
Quantitative Solubility Data
This compound, being a long-chain fatty acid, is generally characterized by its solubility in organic solvents and poor solubility in aqueous solutions. The long hydrocarbon tail imparts a nonpolar character, while the carboxylic acid head provides a site for polar interactions. Quantitative data for the solubility of this compound is limited in publicly available literature; however, data from chemical suppliers provides key solubility benchmarks in common laboratory solvents.
The table below summarizes the available quantitative solubility data for this compound.
| Solvent | Chemical Class | Solubility (mg/mL) |
| Dimethylformamide (DMF) | Polar Aprotic | 25 |
| Ethanol | Polar Protic | 25 |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 10 |
| DMF:PBS (pH 7.2) (1:1) | Aqueous Buffer Mix | 0.25 |
Data sourced from Cayman Chemical product information sheet.[1][2]
General Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a standard methodology for fatty acids involves the isothermal equilibrium method. This approach is widely used to determine the solubility of solid compounds in liquid solvents.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., hexane, ethanol, acetone, chloroform)
-
Vials with airtight caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
Quantification instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Methodology:
-
Preparation of Solvent Systems: Add a precise volume of the chosen organic solvent to a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid solute remains after equilibrium.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The temperature must be rigorously controlled throughout this step.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to permit the excess, undissolved solid to settle. For solvents where settling is slow, centrifugation at a constant temperature can be used to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial. This must be done without disturbing the solid precipitate.
-
Dilution: Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a calibrated analytical method.
-
GC Analysis: A common method involves converting the fatty acid to its more volatile methyl ester (FAME) derivative before injection into the GC. The concentration is then determined by comparing the peak area to a standard curve of known FAME concentrations.
-
HPLC Analysis: HPLC can also be used, often with a refractive index detector (RID) or, after derivatization, a UV-Vis detector.
-
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical steps involved in the experimental determination of fatty acid solubility.
Caption: A logical workflow for the experimental determination of fatty acid solubility.
References
Methodological & Application
Application Notes and Protocols for the Gas Chromatography Analysis of 14-Pentadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (C15:1) is a long-chain unsaturated fatty acid that has garnered interest in various research fields. Accurate and reliable quantification of this analyte is crucial for understanding its metabolic role and potential therapeutic applications. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids, typically after conversion to their more volatile methyl esters (FAMEs). This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
I. Quantitative Data Summary
The following table summarizes representative quantitative data for the GC analysis of this compound methyl ester (C15:1 FAME). These values are based on typical performance characteristics of validated GC-FID and GC-MS methods for fatty acid analysis.[1][2][3][4]
| Parameter | Typical Value | Method | Notes |
| Retention Time (RT) | ~12.8 min | GC-FID with DB-Wax column | Dependent on specific column and GC conditions.[2] |
| Linearity (R²) | > 0.995 | GC-FID/GC-MS | Over a typical concentration range.[2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | GC-FID/GC-MS | Dependent on the detector and sample matrix.[4] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | GC-FID/GC-MS | Dependent on the detector and sample matrix.[4] |
| Intra-day Precision (%RSD) | < 5% | GC-FID/GC-MS | Replicate analyses on the same day.[5] |
| Inter-day Precision (%RSD) | < 10% | GC-FID/GC-MS | Replicate analyses on different days.[5] |
| Recovery | 90 - 110% | GC-FID/GC-MS | Spiked samples in a relevant matrix. |
II. Experimental Protocols
A. Sample Preparation: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the carboxyl group of this compound must be derivatized to increase its volatility.[5] The most common derivatization method is esterification to its fatty acid methyl ester (FAME).
1. Lipid Extraction (Folch Method)
This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
To 100 µL of the sample in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add an appropriate internal standard, such as deuterated pentadecanoic acid (C15:0-d3), for accurate quantification.[5]
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization to FAMEs (Boron Trifluoride-Methanol Method)
-
Materials:
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
-
-
Protocol:
-
To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
B. Gas Chromatography (GC) Analysis
1. GC-FID Protocol
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[2]
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 25°C/min.
-
Ramp 2: Increase to 230°C at a rate of 3°C/min.
-
Hold at 230°C for 18 minutes.[2]
-
-
Detector Temperature: 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 450 mL/min
-
Makeup Gas (Helium): 30 mL/min
-
2. GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Mode:
-
Full Scan: m/z 50-550 for qualitative analysis.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound methyl ester.
-
-
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the GC analysis of this compound.
B. Logical Relationship of Key GC Method Validation Parameters
Caption: Key parameters for the validation of a quantitative GC method.
C. Proposed Signaling Pathway of this compound
Long-chain fatty acids, including the related odd-chain saturated fatty acid pentadecanoic acid (C15:0), have been shown to modulate key metabolic signaling pathways. It is proposed that this compound may exert similar effects.
Caption: Proposed signaling pathway for this compound's metabolic effects.
References
- 1. jppres.com [jppres.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Unsaturated Fatty Acid Isomers
Introduction
Unsaturated fatty acids (UFAs) are critical components of biological systems, playing significant roles in cellular structure, energy storage, and signaling pathways. The biological activity of UFAs is highly dependent on their isomeric form, which includes the length of the carbon chain, and the number, position, and configuration (cis/trans) of double bonds. Accurate separation and quantification of these isomers are essential for research in nutrition, disease pathology, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering distinct advantages over other methods like gas chromatography (GC), especially for separating geometric isomers without derivatization.[1] This document details protocols for two primary HPLC modes for UFA isomer separation: Argentation (Silver-Ion) HPLC and Reversed-Phase HPLC (RP-HPLC).
Argentation HPLC for Separation of Geometric (Cis/Trans) Isomers
Argentation chromatography is a highly effective technique for resolving fatty acid isomers based on their degree of unsaturation and the geometry of their double bonds.[2] The separation mechanism relies on the formation of reversible π-complexes between silver ions (Ag+) impregnated on the stationary phase and the π-electrons of the double bonds in the fatty acids.[2] The strength of this interaction is influenced by the number, position, and configuration of the double bonds, allowing for fine-tuned separation.[2] Generally, isomers with trans double bonds interact less strongly with the silver ions and therefore elute before their cis counterparts.[2]
Experimental Protocol: Argentation HPLC
This protocol is designed for the separation of cis and trans isomers of C18 fatty acids, such as oleic (18:1), linoleic (18:2), and linolenic (18:3) acids, often analyzed as their methyl ester (FAME) or phenacyl ester derivatives to enhance UV detection.
a) Sample Preparation (Derivatization to Phenacyl Esters)
-
Hydrolysis (for complex lipids): If starting from triglycerides or phospholipids, hydrolyze the sample using 2 M NaOH to release free fatty acids (FFAs).[3]
-
Extraction: Acidify the hydrolysate to pH ~2 and extract the FFAs with a suitable organic solvent like dichloromethane (B109758) or hexane (B92381).[3]
-
Derivatization:
-
Evaporate the solvent from the extracted FFAs under a stream of nitrogen.
-
To the dried residue, add 0.5 mL of a derivatizing agent solution (e.g., 12 g/L 2,4'-dibromoacetophenone (B128361) in acetonitrile) and a catalytic amount of triethylamine.[3]
-
Seal the vial and heat at 80°C for 30 minutes.
-
After cooling, evaporate the solvent and redissolve the derivatized sample in the initial mobile phase for injection.
-
b) HPLC Conditions
-
HPLC System: Standard HPLC or UHPLC system with a UV-Vis detector.
-
Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in hexane is commonly used.
-
Solvent A: n-Hexane
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 1% B
-
10-30 min: Linear gradient from 1% to 20% B
-
30-40 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm (for phenacyl esters) or 235 nm for conjugated isomers like CLA.[3]
-
Injection Volume: 10-20 µL
Data Presentation: Argentation HPLC
The elution order in argentation HPLC is primarily determined by the number and geometry of double bonds.
Table 1: Typical Elution Order of C18 Fatty Acid Isomers on a Silver-Ion Column.
| Elution Order | Fatty Acid Isomer (C18) | Common Name | Rationale for Elution |
|---|---|---|---|
| 1 | 18:0 | Stearic Acid | Saturated, no interaction with Ag+ |
| 2 | 18:1 (trans-9) | Elaidic Acid | One trans double bond, weak interaction |
| 3 | 18:1 (cis-9) | Oleic Acid | One cis double bond, stronger interaction |
| 4 | 18:2 (trans-9, trans-12) | Linoelaidic Acid | Two trans double bonds |
| 5 | 18:2 (cis-9, trans-12) | One cis, one trans double bond | |
| 6 | 18:2 (cis-9, cis-12) | Linoleic Acid | Two cis double bonds, strong interaction |
| 7 | 18:3 (all trans) | Three trans double bonds | |
| 8 | 18:3 (mixed cis/trans) |
| 9 | 18:3 (all cis) | α-Linolenic Acid | Three cis double bonds, strongest interaction |
Note: This table represents a generalized elution order. Actual retention times will vary based on specific chromatographic conditions.
Workflow Diagram: Argentation HPLC
Caption: Workflow for cis/trans fatty acid isomer analysis using Argentation HPLC.
Reversed-Phase HPLC for Separation of Positional and Chain Length Isomers
Reversed-Phase HPLC (RP-HPLC) is the most widely used technique for fatty acid analysis.[4] It separates molecules based on their hydrophobicity.[2] In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. Fatty acids are separated based on two main properties:
-
Chain Length: Longer carbon chains increase hydrophobicity and result in longer retention times.[5]
-
Degree of Unsaturation: The presence of double bonds decreases hydrophobicity, causing unsaturated fatty acids to elute earlier than their saturated counterparts of the same chain length.[5] Each double bond reduces the effective chain length by approximately two carbon units.[5]
RP-HPLC can also resolve positional isomers, although this can be challenging. The elution order of positional isomers is often determined by the position of the double bonds relative to the terminal (omega) carbon.[6]
Experimental Protocol: Reversed-Phase HPLC
This protocol is suitable for the general profiling of fatty acids, separating them by chain length and degree of unsaturation, and can resolve certain positional isomers like omega-3 and omega-6 fatty acids.
a) Sample Preparation
Sample preparation is similar to that for Argentation HPLC. Derivatization to a UV-active form (e.g., phenacyl esters) is highly recommended for sensitive detection.[5] For analysis without derivatization, detection can be performed at low UV wavelengths (e.g., 192-205 nm), but this requires highly pure solvents and may lack sensitivity.[7] Mass spectrometry (MS) or Charged Aerosol Detection (CAD) are excellent alternatives for detecting underivatized fatty acids.[8]
b) HPLC Conditions
-
HPLC System: Standard HPLC or UHPLC system with UV-Vis, MS, or CAD detector.
-
Column: C18 column (e.g., µBondapak™ C18, 300 x 3.9 mm, 10 µm or modern equivalent with smaller particles).
-
Mobile Phase: Acetonitrile and water are the most common solvents.[7]
-
Solvent A: Water (often with 0.1% formic acid for MS compatibility or phosphoric acid for UV).[7]
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-35 min: Linear gradient from 70% to 100% B
-
35-45 min: Hold at 100% B
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 45°C[9]
-
Detection:
-
Injection Volume: 10-20 µL
Data Presentation: RP-HPLC
The elution order in RP-HPLC is based on hydrophobicity, which is a function of chain length and unsaturation.
Table 2: Typical Retention Time Data for C18 and C20 Fatty Acid Isomers on a C18 Column.
| Fatty Acid | Abbreviation | Retention Time (min) - Approximate | Elution Principle |
|---|---|---|---|
| α-Linolenic Acid | 18:3 (n-3) | 12.5 | Shortest retention (most polar) |
| Linoleic Acid | 18:2 (n-6) | 14.8 | |
| Oleic Acid | 18:1 (n-9) | 17.2 | |
| Stearic Acid | 18:0 | 19.5 | Longest retention (most nonpolar) |
| Arachidonic Acid | 20:4 (n-6) | 16.5 | More unsaturated than 20:1 |
| Eicosapentaenoic Acid | 20:5 (n-3) | 15.8 | Most unsaturated C20 |
| Eicosenoic Acid | 20:1 (n-9) | 21.0 |
| Arachidic Acid | 20:0 | 24.5 | Saturated C20 (longest retention) |
Note: Retention times are illustrative and highly dependent on the exact method parameters.
Workflow Diagram: Reversed-Phase HPLC
Caption: Workflow for fatty acid analysis by chain length and unsaturation using RP-HPLC.
Logical Relationships of Unsaturated Fatty Acid Isomers
The complexity of separating UFA isomers arises from the multiple ways in which their structures can vary. Understanding these relationships is key to selecting the appropriate chromatographic method.
Caption: Relationship between UFA isomer types and the primary HPLC methods for their separation.
Conclusion
The selection of an HPLC method for separating unsaturated fatty acid isomers is dictated by the analytical goal. Argentation HPLC is the method of choice for the detailed separation of geometric (cis/trans) isomers, which is often difficult to achieve with other techniques.[5] Reversed-phase HPLC is a robust and versatile method for profiling fatty acids based on chain length and degree of unsaturation, and it can effectively separate key positional isomers such as those in the omega-3 and omega-6 families. For comprehensive analysis of complex mixtures, a combination of techniques, such as prefractionation by argentation chromatography followed by RP-HPLC analysis, can provide unparalleled resolution.[7] Proper sample preparation, including derivatization, is crucial for achieving the sensitivity and accuracy required in research and quality control settings.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. jsbms.jp [jsbms.jp]
- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 14-Pentadecenoic Acid in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
14-Pentadecenoic acid (C15:1) is a long-chain monounsaturated odd-chain fatty acid. The study of odd-chain fatty acids, such as pentadecanoic acid (C15:0) and its unsaturated counterpart this compound, is gaining increasing interest in biomedical and pharmaceutical research. Circulating levels of these fatty acids in plasma can serve as biomarkers for dietary intake, metabolic processes, and may be associated with various physiological and pathological states. Accurate and robust quantification of this compound in plasma is crucial for understanding its biological role and potential as a therapeutic target or biomarker. This application note provides detailed protocols for the quantification of this compound in plasma samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
The quantification of fatty acids in complex biological matrices like plasma requires a multi-step process involving extraction, derivatization (for GC-MS), and instrumental analysis. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for fatty acid analysis. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis. GC provides excellent chromatographic separation of FAMEs, and MS allows for their sensitive detection and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct analysis of free fatty acids without the need for derivatization. It offers high throughput and sensitivity. Reversed-phase LC is typically used for the separation of fatty acids, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantification of Total this compound by GC-MS
This protocol involves the hydrolysis of esterified fatty acids, extraction, and derivatization to FAMEs.
1. Materials and Reagents:
-
Plasma samples
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or deuterated this compound
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Glass tubes with PTFE-lined screw caps
2. Sample Preparation and Lipid Extraction (Folch Method):
-
Thaw plasma samples on ice.
-
To a glass tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., 1 mg/mL C17:0 in chloroform).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 40°C.
3. Saponification and Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Cap the tube tightly and heat at 80°C for 10 minutes to saponify the lipids.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3-methanol reagent.[1]
-
Cap the tube and heat at 80°C for 30 minutes for methylation.[2]
-
Cool the tube to room temperature.
4. Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane extract to a GC vial for analysis.
5. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-88 (60 m x 0.25 mm, 0.20 µm) or equivalent polar capillary column
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS System: Agilent 5977B MSD or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Protocol 2: Quantification of Free this compound by LC-MS/MS
This protocol describes a "dilute-and-shoot" approach for the rapid analysis of free fatty acids.
1. Materials and Reagents:
-
Plasma samples
-
Internal Standard (IS): Deuterated this compound or another odd-chain fatty acid not present in the sample.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: 50% B to 98% B over 10 minutes, hold at 98% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
IonSpray Voltage: -4500 V
-
Source Temperature: 500°C
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (C15H28O2, MW: 240.38), the precursor ion would be [M-H]⁻ at m/z 239.2.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The table below shows a representative dataset for a fatty acid profile in human plasma, including this compound. Concentrations are typically reported in µg/mL or µM.
| Fatty Acid | Abbreviation | Retention Time (min) | Concentration (µg/mL) ± SD | % of Total Fatty Acids |
| Myristic Acid | C14:0 | 10.2 | 25.4 ± 2.1 | 1.8 |
| This compound | C15:1 | 11.5 | 5.8 ± 0.6 | 0.4 |
| Pentadecanoic Acid | C15:0 | 11.8 | 10.2 ± 1.1 | 0.7 |
| Palmitic Acid | C16:0 | 13.5 | 350.1 ± 25.8 | 24.8 |
| Palmitoleic Acid | C16:1 | 13.2 | 45.6 ± 4.3 | 3.2 |
| Heptadecanoic Acid | C17:0 | 15.1 | 12.5 ± 1.3 | 0.9 |
| Stearic Acid | C18:0 | 16.8 | 180.3 ± 15.2 | 12.8 |
| Oleic Acid | C18:1 | 16.5 | 420.7 ± 33.9 | 29.8 |
| Linoleic Acid | C18:2 | 16.2 | 352.0 ± 28.5 | 24.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples by GC-MS.
Metabolic and Signaling Pathway of Pentadecanoic Acid
While specific signaling pathways for this compound are not extensively documented, the metabolic fate and signaling roles of its saturated counterpart, pentadecanoic acid (C15:0), are well-studied and provide a relevant biological context. Odd-chain fatty acids have unique metabolic outcomes compared to even-chain fatty acids.
Conclusion
This application note provides comprehensive protocols for the reliable quantification of this compound in plasma samples using both GC-MS and LC-MS/MS. The choice of method will depend on the specific requirements of the study, such as the need to measure total versus free fatty acid concentrations and desired sample throughput. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the fields of metabolomics, nutritional science, and drug development to accurately measure this and other fatty acids, facilitating a deeper understanding of their roles in health and disease.
References
Application Notes and Protocols for the Derivatization of 14-Pentadecenoic Acid for GC-MS Analysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the chemical derivatization of 14-pentadecenoic acid, an unsaturated fatty acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The direct analysis of free fatty acids by GC-MS is often challenging due to their low volatility and high polarity, which can result in poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, making them amenable to GC-MS analysis.[1][2] This guide covers the most common and effective derivatization techniques, including the formation of Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) esters. Additionally, it discusses picolinyl ester derivatization for the structural elucidation of the double bond position.
Introduction to Derivatization for Fatty Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids. However, the inherent properties of free fatty acids, such as this compound, necessitate a derivatization step prior to analysis.[1] Derivatization modifies the carboxyl functional group, reducing the polarity and increasing the volatility of the analyte.[2] This leads to improved chromatographic resolution, better peak symmetry, and enhanced sensitivity. The most common derivatization approach is the esterification of fatty acids to form FAMEs.[1] Silylation, which forms TMS esters, is another widely used method.[1][3] For unsaturated fatty acids like this compound, derivatization to picolinyl esters can be particularly useful for determining the location of the double bond through mass spectrometric fragmentation patterns.
Derivatization Protocols
This section details the experimental protocols for the most common derivatization methods applicable to this compound.
Protocol 1: Fatty Acid Methyl Ester (FAME) Formation using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used and robust method for preparing FAMEs from free fatty acids.[1][3] The reaction is catalyzed by BF₃ and requires mild heating.[3]
Materials:
-
Sample containing this compound (1-25 mg)
-
Boron trifluoride-methanol (BF₃-methanol) solution, 12-14% w/w[1]
-
Hexane (B92381) or Heptane, GC grade[1]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[1][3]
-
Screw-capped glass tubes or micro reaction vessels[1]
-
Pasteur pipettes
Procedure:
-
Place 1-25 mg of the lipid sample into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-methanol reagent to the tube.[1]
-
Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath. For complex lipid samples that require hydrolysis, a preliminary saponification step with methanolic NaOH or KOH can be performed.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane.[1]
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][3]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA to form Trimethylsilyl (TMS) Esters
Silylation is a rapid and effective method that converts the carboxylic acid group to a TMS ester.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[3]
Materials:
-
Dried sample containing this compound (e.g., 1 mg/mL in an aprotic solvent)[3]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[3]
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)[3]
-
Autosampler vials with caps[3]
-
Heating block or oven[3]
-
Vortex mixer[3]
Procedure:
-
Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into an autosampler vial.[3]
-
Add the derivatization agent (BSTFA with 1% TMCS; 50 µL or a 10x molar excess).[3]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3] The temperature and time can be optimized depending on the specific application.[3]
-
After cooling to room temperature, an appropriate solvent like dichloromethane (B109758) can be added.[3]
-
The sample is now ready for GC-MS analysis.
Protocol 3: Picolinyl Ester Derivatization for Double Bond Localization
Picolinyl esters are particularly useful for determining the position of unsaturation in fatty acids via mass spectrometry.[4] The fragmentation pattern of picolinyl esters in the mass spectrometer provides diagnostic ions that reveal the structure of the alkyl chain.[4]
Materials:
-
Sample containing this compound
-
Thionyl chloride (SOCl₂)
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vials
-
Heating and stirring equipment
Procedure: This is a two-step process:
-
Formation of the Acid Chloride:
-
Dissolve the fatty acid sample in an anhydrous solvent under an inert atmosphere.
-
Add an excess of thionyl chloride and gently heat the mixture to form the acid chloride.
-
Remove the excess thionyl chloride and solvent under vacuum.
-
-
Esterification with 3-Pyridylcarbinol:
-
Dissolve the resulting acid chloride in an anhydrous solvent.
-
Add 3-pyridylcarbinol to the solution and stir at room temperature until the reaction is complete.
-
The resulting picolinyl ester can then be extracted and prepared for GC-MS analysis.
-
Quantitative Data Summary
The choice of derivatization method can influence the recovery and precision of the analysis. The following table summarizes comparative data for different derivatization methods for unsaturated fatty acids.
| Derivatization Method | Fatty Acid Type | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| KOCH₃/HCl | Unsaturated Fatty Acids (UFAs) | 84 - 112 | >4 (intraday), >6 (interday) | [5] |
| TMS-DM | Unsaturated Fatty Acids (UFAs) | 90 - 106 | <4 (intraday), <6 (interday) | [5] |
| Pentafluorobenzyl (PFB) Bromide | Saturated and Unsaturated FAs | ~80 - 85 | Not specified | [6] |
Note: TMS-DM refers to (trimethylsilyl)diazomethane, another derivatization agent.[1] This data highlights that the TMS-DM method can offer higher recovery and better precision for unsaturated fatty acids compared to the KOCH₃/HCl method.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound using the FAMEs method with BF₃-Methanol.
Caption: Workflow for FAME derivatization of this compound.
Chemical Reaction of FAME Formation
The diagram below shows the chemical reaction for the esterification of this compound with methanol, catalyzed by Boron Trifluoride (BF₃), to form its methyl ester.
Caption: Esterification of this compound to its FAME derivative.
Conclusion
The derivatization of this compound is an essential step for its accurate and reliable analysis by GC-MS. The choice of derivatization method, primarily between forming FAMEs or TMS esters, will depend on the specific requirements of the analysis, including the sample matrix and the need for quantitative precision. For detailed structural elucidation of the double bond, picolinyl ester derivatization is the method of choice. The protocols provided in these application notes offer robust starting points for researchers to develop and validate their analytical methods for this compound and other unsaturated fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 14-Pentadecenoic Acid as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding cellular physiology, identifying disease biomarkers, and developing novel therapeutics. The use of an internal standard (IS) is a cornerstone of robust quantitative mass spectrometry-based lipid analysis. An ideal internal standard should be a compound that is chemically and physically similar to the analytes of interest but is not naturally present in the biological sample. Odd-chain fatty acids, particularly unsaturated ones like 14-pentadecenoic acid (C15:1), serve as excellent internal standards in lipidomics. Their rarity in most mammalian systems minimizes interference from endogenous lipids, while their structural similarity to common even-chain fatty acids ensures they behave comparably during sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of fatty acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Using this compound as an Internal Standard
This compound is a monounsaturated fatty acid with a 15-carbon chain. Its utility as an internal standard is based on the following principles:
-
Low Endogenous Abundance: Odd-chain fatty acids are not commonly synthesized by mammals and are present in very low concentrations, if at all, in most biological samples. This ensures that the detected signal for this compound originates almost exclusively from the known amount added to the sample.
-
Chemical Similarity: As an unsaturated long-chain fatty acid, this compound closely mimics the chemical properties of a wide range of endogenous fatty acids. This similarity allows it to effectively track and correct for analyte losses during the multi-step process of lipid extraction, derivatization, and chromatographic analysis.
-
Distinct Mass and Retention Time: The unique mass-to-charge ratio (m/z) and chromatographic retention time of this compound and its derivatives allow for its clear separation and detection from the complex mixture of endogenous lipids in a sample.
Data Presentation: Performance Characteristics
While specific validation data for this compound is not extensively published, the following tables summarize the typical performance characteristics of a validated lipidomics method using a similar odd-chain unsaturated fatty acid as an internal standard. This data is representative of the expected performance when using this compound.
Table 1: GC-MS Method Validation Parameters for Fatty Acid Quantification
| Parameter | Specification | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between the analyte concentration and the instrument response. |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | The lowest concentration of an analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation, which indicates the closeness of repeated measurements. This includes both intra-day (repeatability) and inter-day (intermediate precision) variability. |
| Accuracy (% Recovery) | 85 - 115% | The percentage of the true amount of an analyte that is recovered and measured, determined by spiking a known quantity of the analyte into a blank matrix. |
Table 2: LC-MS/MS Method Validation Parameters for Free Fatty Acid Analysis
| Parameter | Specification | Description |
| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between the concentration of the analyte and the peak area ratio (analyte/internal standard). |
| Limit of Detection (LOD) | 0.05 - 2 ng/mL | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | 0.2 - 10 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Reflects the reproducibility of the method under the same operating conditions over a short interval (intra-day) and on different days (inter-day). |
| Accuracy (% Recovery) | 90 - 110% | The measure of how close the experimental value is to the true value, assessed by analyzing quality control samples at different concentrations. |
| Matrix Effect (%) | 85 - 115% | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. |
Experimental Protocols
The following are detailed protocols for the analysis of fatty acids in biological samples (e.g., plasma, serum, cell pellets) using this compound as an internal standard.
Protocol 1: Total Fatty Acid Analysis by GC-MS
This protocol involves the extraction of total lipids, hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.
Materials:
-
This compound internal standard solution (e.g., 1 mg/mL in ethanol)
-
Chloroform, Methanol, Hexane (B92381) (HPLC grade)
-
0.9% NaCl solution
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined caps
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
GC-MS system with a polar capillary column (e.g., DB-23)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a glass tube, add 100 µL of the biological sample (e.g., plasma).
-
Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Hydrolysis and Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample to room temperature.
-
-
FAMEs Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Example GC Conditions:
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm)
-
Oven Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
-
Example MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
-
Data Analysis: Quantify the endogenous fatty acids by calculating the ratio of the peak area of each analyte to the peak area of the this compound methyl ester internal standard. Use a calibration curve generated from standards of known concentrations to determine the absolute concentration of each fatty acid.
Protocol 2: Free Fatty Acid and Lipid Class Analysis by LC-MS/MS
This protocol is suitable for the analysis of free fatty acids and can be adapted for the profiling of different lipid classes without derivatization.
Materials:
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Methanol, Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Isopropanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium (B1175870) formate
-
Microcentrifuge tubes
-
Vortex mixer, Centrifuge, Vacuum concentrator
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a microcentrifuge tube, add 50 µL of the biological sample (e.g., serum).
-
Add a known amount of the this compound internal standard solution.
-
-
Lipid Extraction (Matyash Method):
-
Add 225 µL of ice-cold methanol.
-
Vortex thoroughly.
-
Add 750 µL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new tube.
-
Evaporate the solvent to dryness in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as 1:1 (v/v) isopropanol:acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the sample onto the LC-MS/MS system.
-
Example LC Conditions:
-
Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate the lipids of interest.
-
-
Example MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for free fatty acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2.
-
-
Data Analysis: The quantification of fatty acids is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve prepared with known concentrations of fatty acid standards.
Mandatory Visualization
Caption: Experimental workflow for total fatty acid analysis by GC-MS.
Caption: Experimental workflow for free fatty acid analysis by LC-MS/MS.
Application Notes and Protocols for Pentadecenoic Acid in Cell Culture Studies
A Note to the Researcher: Extensive literature review reveals a significant gap in published research specifically detailing the applications of 14-pentadecenoic acid in cell culture studies. The majority of available data focuses on its saturated counterpart, pentadecanoic acid (C15:0) . This document, therefore, provides detailed application notes and protocols for pentadecanoic acid, which as a structurally similar odd-chain fatty acid, may serve as a valuable reference for designing experiments with this compound. General protocols for the preparation and use of unsaturated fatty acids in cell culture are also included.
Pentadecanoic Acid (C15:0): A Promising Molecule in Cancer and Metabolic Research
Pentadecanoic acid is an odd-chain saturated fatty acid that has garnered significant interest for its potential therapeutic effects. In cell culture studies, it has demonstrated anti-cancer, anti-inflammatory, and metabolic regulatory properties. These effects are attributed to its ability to modulate key cellular signaling pathways.
I. Anti-Cancer Applications in Breast Cancer Stem-Like Cells
Pentadecanoic acid has been shown to selectively target and suppress the stemness of human breast cancer stem-like cells (MCF-7/SC), suggesting its potential as a novel therapeutic agent.[1][2][3][4]
Key Effects of Pentadecanoic Acid on MCF-7/SC Cells:
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Cytotoxicity | MCF-7/SC | 50-200 µM | 48 hours | Dose-dependent decrease in cell viability. |
| Apoptosis | MCF-7/SC | 200 µM | 48 hours | 7.25-fold increase in late apoptotic cells.[1] |
| Cell Cycle Arrest | MCF-7/SC | 50-200 µM | 48 hours | Increase in the sub-G1 cell population from 5.74% to 84.60%.[1][3] |
| Migration & Invasion | MCF-7/SC | 50-200 µM | 48 hours | Dose-dependent suppression of migratory and invasive abilities.[1][2] |
| Stemness Markers | MCF-7/SC | 50-200 µM | 48 hours | Reduced expression of CD44, β-catenin, MDR1, and MRP1.[1][2] |
| EMT Markers | MCF-7/SC | 50-200 µM | 48 hours | Dose-dependent suppression of Snail, Slug, MMP9, and MMP2.[1][2] |
II. Molecular Mechanisms of Action
Pentadecanoic acid exerts its effects by modulating several key signaling pathways implicated in cancer progression and metabolic diseases.
-
JAK2/STAT3 Signaling Pathway: Pentadecanoic acid inhibits the interleukin-6 (IL-6)-induced phosphorylation of JAK2 and STAT3, key regulators of cancer cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][2][4]
-
AMPK Activation: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]
-
mTOR Inhibition: Pentadecanoic acid suppresses the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[5][6]
-
HDAC6 Inhibition: It acts as an inhibitor of histone deacetylase 6 (HDAC6).[5][6]
-
PPARα/δ Agonism: Pentadecanoic acid is a dual partial agonist of peroxisome proliferator-activated receptor α/δ (PPARα/δ).[5][6]
Experimental Protocols
Protocol 1: General Preparation of Fatty Acid Stock Solutions for Cell Culture
This protocol provides a general method for preparing fatty acid solutions for use in cell culture, which can be adapted for this compound. Fatty acids are typically complexed with bovine serum albumin (BSA) to enhance their solubility and facilitate their delivery to cells in culture.
Materials:
-
This compound (or other fatty acid)
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Prepare a 100 mM stock solution of the fatty acid: Dissolve the fatty acid in absolute ethanol. Gentle warming (up to 37°C) may be required to fully dissolve the fatty acid.
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS.
-
Complex the fatty acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM fatty acid stock solution to the warm BSA solution while stirring gently. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Thaw an aliquot of the fatty acid-BSA stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium immediately before use.
-
Protocol 2: Induction of Apoptosis in MCF-7/SC Cells with Pentadecanoic Acid
This protocol details the induction of apoptosis in MCF-7/SC human breast cancer stem-like cells using pentadecanoic acid.[1][3]
Materials:
-
MCF-7/SC cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pentadecanoic acid-BSA complex (prepared as in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7/SC cells in 6-well plates at a density of 3 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with pentadecanoic acid at final concentrations of 0, 50, 100, 150, and 200 µM for 48 hours.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Visualizations
Signaling Pathway of Pentadecanoic Acid in Breast Cancer Stem-Like Cells
Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 signaling pathway.
Experimental Workflow for Studying Fatty Acid Effects on Cancer Cells
Caption: General workflow for investigating the effects of fatty acids in cell culture.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 14-Pentadecenoic Acid into Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid, a monounsaturated odd-chain fatty acid, is emerging as a bioactive molecule with significant potential in the development of advanced biomaterials. Its incorporation into polymer scaffolds can enhance biocompatibility, modulate inflammatory responses, and provide a platform for controlled drug delivery. These application notes provide an overview of the rationale, applications, and detailed protocols for the synthesis, characterization, and biological evaluation of biomaterials functionalized with this compound. The unique properties of this fatty acid make it a compelling candidate for creating biomaterials for tissue engineering, regenerative medicine, and targeted drug delivery systems.
Potential Applications
The integration of this compound into biomaterials offers a range of therapeutic possibilities:
-
Anti-Inflammatory Scaffolds: Biomaterials releasing this compound may help to modulate the local inflammatory environment, which is crucial for successful tissue regeneration and implant integration.
-
Enhanced Biocompatibility: The presence of this naturally occurring fatty acid on the surface of a biomaterial can improve its interaction with host tissues, potentially reducing the foreign body response.
-
Drug Delivery Systems: this compound can be incorporated into nanoparticles or polymer matrices to serve as a carrier for therapeutic agents, potentially improving drug solubility and release kinetics.
-
Tissue Engineering: Scaffolds functionalized with this compound can provide a more biomimetic environment for cell adhesion, proliferation, and differentiation, supporting the regeneration of various tissues.
Data Presentation: Physicochemical and Mechanical Properties
The incorporation of fatty acids can alter the physicochemical and mechanical properties of biomaterials. While specific data for this compound is limited, the following table provides representative values for fatty acid-modified polymers, which can serve as a predictive baseline.
| Property | Representative Value | Method of Measurement |
| Porosity (%) | 80 ± 10 | Mercury Porosimetry / SEM Image Analysis |
| Pore Size (µm) | 100 - 250 | Scanning Electron Microscopy (SEM) |
| Tensile Strength (MPa) | 2.0 ± 0.8 | Universal Testing Machine |
| Young's Modulus (MPa) | 12 ± 5 | Universal Testing Machine |
| Contact Angle (°) | 85 ± 10 | Goniometer |
| In Vitro Degradation (Mass Loss % at 4 weeks) | 18 ± 5 | Gravimetric Analysis |
Experimental Protocols
Herein, we provide detailed protocols for the incorporation of this compound into a poly(lactic-co-glycolic acid) (PLGA) scaffold, followed by its characterization and in vitro evaluation.
Protocol 1: Synthesis of this compound-Functionalized PLGA (PLGA-g-14-PDA)
This protocol describes the covalent grafting of this compound onto a PLGA polymer backbone using carbodiimide (B86325) chemistry.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727), cold
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 1 g of PLGA in 20 mL of anhydrous DCM in a round bottom flask.
-
In a separate vial, dissolve 100 mg of this compound, 85 mg of DCC, and 50 mg of DMAP in 5 mL of anhydrous DCM.
-
Add the this compound solution dropwise to the PLGA solution while stirring at room temperature.
-
Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.
-
Filter the solution to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution to 200 mL of cold methanol.
-
Collect the precipitate by filtration and redissolve in a minimal amount of DCM.
-
Purify the polymer by dialysis against a 50:50 mixture of DCM and methanol for 48 hours, followed by dialysis against deionized water for 24 hours.
-
Freeze-dry the purified polymer to obtain PLGA-g-14-PDA.
Protocol 2: Fabrication of PLGA-g-14-PDA Scaffolds
This protocol details the fabrication of porous scaffolds from the functionalized polymer using a solvent casting/particulate leaching technique.
Materials:
-
PLGA-g-14-PDA polymer
-
Sodium chloride (NaCl), sieved (200-300 µm particle size)
-
Dichloromethane (DCM)
-
Teflon mold
-
Deionized water
Procedure:
-
Dissolve 200 mg of PLGA-g-14-PDA in 2 mL of DCM to form a 10% (w/v) solution.
-
Add 800 mg of sieved NaCl particles to the polymer solution (porogen-to-polymer weight ratio of 80:20).
-
Thoroughly mix to ensure a homogenous suspension.
-
Cast the mixture into a Teflon mold and allow the solvent to evaporate in a fume hood for 48 hours.
-
Immerse the resulting composite in deionized water for 72 hours, changing the water every 12 hours, to leach out the NaCl.
-
Freeze-dry the scaffold for 48 hours to remove all water.
-
Store the porous scaffold in a desiccator until use.
Protocol 3: Characterization of PLGA-g-14-PDA Scaffolds
This protocol outlines methods to confirm the successful incorporation of this compound and to characterize the physical properties of the scaffold.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of PLGA, this compound, and the PLGA-g-14-PDA scaffold.
-
Confirm the successful grafting by observing the appearance of characteristic peaks for the fatty acid (e.g., C-H stretching of the alkyl chain) in the scaffold's spectrum, alongside the characteristic peaks of PLGA (e.g., C=O stretching of the ester group).
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve samples of PLGA and PLGA-g-14-PDA in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H NMR spectra.
-
Confirm grafting by the appearance of new peaks corresponding to the protons of the this compound alkyl chain in the PLGA-g-14-PDA spectrum.
-
Quantify the degree of substitution by comparing the integration of the fatty acid peaks to the integration of the PLGA backbone peaks.
C. Scanning Electron Microscopy (SEM):
-
Mount a small piece of the scaffold on an SEM stub using carbon tape.
-
Sputter-coat the scaffold with gold or platinum.
-
Image the scaffold under high vacuum to observe the pore structure, interconnectivity, and fiber morphology.
D. In Vitro Degradation Study:
-
Cut the scaffold into pre-weighed samples (W₀).
-
Immerse each sample in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 6, and 8 weeks), remove the samples, rinse with deionized water, and freeze-dry.
-
Weigh the dried samples (Wₜ).
-
Calculate the percentage of mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] x 100.
Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol assesses the cytotoxicity of the fabricated scaffolds using a standard MTT assay with a relevant cell line (e.g., human fibroblasts).[1][2][3][4]
Materials:
-
PLGA-g-14-PDA scaffolds, sterilized (e.g., with ethylene (B1197577) oxide or UV irradiation)
-
Human fibroblast cell line (e.g., NIH-3T3)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Place sterilized scaffold discs into the wells of a 96-well plate.
-
Seed human fibroblasts at a density of 1 x 10⁴ cells per well onto the scaffolds and in control wells (cells only, no scaffold).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1, 3, and 7 days.
-
At each time point, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1][4]
-
Incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1][2][3][4]
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the control wells.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, fabrication, and evaluation of this compound-functionalized biomaterials.
Caption: Putative signaling pathways modulated by this compound, leading to anti-inflammatory and metabolic effects.
References
Application Notes: Pentadecanoic Acid (C15:0) as a Biomarker for Dietary Intake
Introduction
These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing fatty acid analysis to assess dietary patterns. While the initial query focused on 14-pentadecenoic acid (a C15:1 monounsaturated fatty acid), a thorough review of scientific literature reveals that this specific isomer is not used as a dietary biomarker. Instead, the scientific consensus points to Pentadecanoic Acid (C15:0) , a saturated odd-chain fatty acid, as a reliable biomarker for the intake of dairy products and, to a lesser extent, ruminant meat.[1][2][3]
Pentadecanoic acid is present in trace amounts in dairy fat and ruminant meat.[4] Since it is not readily synthesized by the human body, its concentration in blood and tissues largely reflects dietary consumption.[5] Higher circulating levels of C15:0 have been correlated with higher intake of dairy fat, making it a valuable tool for nutritional epidemiology and intervention studies where self-reported dietary data may be subject to bias.[2][3] This document provides a summary of quantitative data, detailed analytical protocols, and relevant metabolic context for using C15:0 as a dietary biomarker.
Data Presentation: C15:0 as a Biomarker
The following tables summarize quantitative data from studies correlating pentadecanoic acid (C15:0) levels in biological samples with dietary intake, primarily of dairy products.
Table 1: Correlation between Plasma/Serum C15:0 and Dairy Intake
| Biological Matrix | Dairy Product | Correlation Type | Correlation Coefficient (r) | Reference |
| Plasma Phospholipid | Total Dairy | Spearman | 0.22 | [2] |
| Plasma Phospholipid | Regular Cheese | Spearman | 0.20 | [2] |
| Plasma Phospholipid | Whole-Fat Dairy | Spearman | 0.16 | [2] |
| Plasma Phospholipid | Butter | Spearman | 0.13 | [2] |
| Serum Cholesterol Esters | Total Milk Fat | Spearman | 0.46 | [3] |
| Serum Cholesterol Esters | Butter | Spearman | 0.36 | [3] |
| Serum Phospholipids | Total Milk Fat | Spearman | 0.34 | [3] |
Table 2: Changes in Plasma C15:0 Levels with Dietary Intervention
| Study Population | Intervention | Duration | Baseline Plasma C15:0 (% of total FA) | Post-Intervention Plasma C15:0 (% of total FA) | Outcome | Reference |
| Healthy Adults | 3 servings/day of dairy products | 4 weeks | 0.22 (Control Diet) | 0.26 (Dairy Diet) | Significant increase (P<0.0001) | [3] |
| Young Adults with Obesity | 200 mg/day C15:0 supplement | 12 weeks | 4.23 µg/mL | 6.11 µg/mL (average) | Significant increase vs. placebo | [4][6] |
Experimental Protocols
Protocol: Quantification of Total Pentadecanoic Acid (C15:0) in Human Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the standard method for extracting total fatty acids from plasma or serum, converting them to fatty acid methyl esters (FAMEs), and quantifying them using GC-MS.
1. Materials and Reagents
-
Solvents (GC or HPLC grade): Methanol (B129727), Chloroform, Hexane (B92381), Iso-octane
-
Reagents: Potassium Hydroxide (KOH), Hydrochloric Acid (HCl), Boron Trifluoride (BF3) in Methanol (14%), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (B86663).
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated C15:0 standard. Prepare a stock solution in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Certified C15:0 standard and a FAME mix standard (e.g., RESTEK Food Industry FAME Mix).[7]
-
Glassware: Pyrex glass tubes with Teflon-lined screw caps, Pasteur pipettes, volumetric flasks.
2. Sample Preparation and Lipid Extraction
-
Thaw frozen plasma/serum samples on ice.
-
Pipette 200 µL of plasma/serum into a clean glass tube.
-
Add a known amount of the internal standard (e.g., 50 µL of 1 mg/mL C17:0).
-
Add 2 mL of Methanol and 1 mL of Chloroform. Vortex vigorously for 1 minute to precipitate protein and begin lipid extraction.
-
Add another 1 mL of Chloroform and 1 mL of 0.88% NaCl solution. Vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform containing lipids) using a glass Pasteur pipette and transfer to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 40°C.
3. Saponification and Derivatization to FAMEs
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids (cleaving fatty acids from their glycerol (B35011) backbone).
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol. Cap tightly and heat again at 100°C for 5 minutes. This step methylates the free fatty acids to form FAMEs.[8]
-
Cool the tube. Add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A polar capillary column suitable for FAME analysis, such as a Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 15 min.[7] (Note: Program must be optimized for the specific column and instrument).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
-
Monitored Ions: Monitor the molecular ion or characteristic fragment ions for C15:0-methyl ester (m/z 256) and the internal standard (e.g., C17:0-methyl ester, m/z 284).
-
Quantification: Create a calibration curve using the standards. The concentration of C15:0 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagrams and Workflows
Caption: Experimental workflow for C15:0 analysis in plasma.
References
- 1. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options [geneticlifehacks.com]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
Application Notes and Protocols for Mass Spectrometry Analysis of 14-Pentadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid is a long-chain monounsaturated fatty acid. The precise analysis of such fatty acids is crucial in various research fields, including lipidomics, biomarker discovery, and drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of fatty acids. However, due to the low volatility and polar nature of free fatty acids, derivatization is a critical step to enhance their chromatographic and mass spectrometric properties. This document provides detailed protocols for the derivatization of this compound to its fatty acid methyl ester (FAME) and outlines the expected fragmentation pattern upon electron ionization (EI) mass spectrometry.
Experimental Protocols
The direct analysis of free fatty acids by GC-MS is challenging due to poor peak shape and potential for thermal degradation.[1][2] Derivatization to FAMEs is the most common approach to overcome these limitations.[1][2][3]
Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the esterification of free fatty acids.
Materials:
-
Sample containing this compound (e.g., lipid extract)
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-10 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the dried sample.[1]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1] A common condition is 80°C for 1 hour.[4]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (or heptane). Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.[3]
-
Phase Separation: Centrifuge the tube at approximately 1,500 x g for 5-10 minutes to achieve clear phase separation.[1]
-
Collection and Drying: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution into the GC-MS.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
Typical GC-MS Parameters:
| Parameter | Value |
| GC Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Speed | 2 scans/sec |
Note: These parameters should be optimized for the specific instrument and column used.
Data Presentation
Predicted Mass Spectrometry Fragmentation Data for this compound Methyl Ester (C₁₆H₃₀O₂)
| m/z | Predicted Assignment | Predicted Relative Abundance |
| 254 | [M]⁺ (Molecular Ion) | Low |
| 223 | [M - OCH₃]⁺ | Low |
| 222 | [M - CH₃OH]⁺ | Moderate |
| 199 | [M - C₄H₇]⁺ (cleavage at double bond) | Low |
| 185 | [M - C₅H₉]⁺ (cleavage at double bond) | Low |
| 143 | [C₉H₁₅O]⁺ | Low |
| 129 | [C₈H₁₃O]⁺ | Low |
| 111 | [C₈H₁₅]⁺ | Moderate |
| 97 | [C₇H₁₃]⁺ | High |
| 87 | [CH₃OC(O)CH₂CH₂]⁺ | Moderate |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement) | High (Base Peak) |
| 55 | [C₄H₇]⁺ | High |
Note: The relative abundances are predictions and may vary depending on the specific GC-MS conditions.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Fragmentation Pathway of this compound Methyl Ester
Caption: Predicted EI fragmentation pathway of this compound methyl ester.
References
Protocol for the Extraction of 14-Pentadecenoic Acid from Tissues: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (C15:1) is an odd-chain monounsaturated fatty acid that has garnered increasing interest in biomedical research. Its presence in tissues can serve as a biomarker for dietary intake and has been linked to various physiological and pathological processes. Accurate and efficient extraction of this compound from biological tissues is paramount for reliable quantification and subsequent analysis. This document provides detailed protocols for the extraction of this compound from tissues, a summary of quantitative data from comparative studies of different extraction methods, and an overview of its metabolic context.
Data Presentation: Comparison of Lipid Extraction Methods
While specific quantitative data on the extraction recovery of this compound is not extensively available in the literature, the following table summarizes the general efficiency of widely used lipid extraction methods. The recovery of individual fatty acids is often comparable to the total lipid recovery, especially when using robust methods like the Folch or Bligh & Dyer techniques. For samples with low lipid content (<2%), the Bligh and Dyer method provides results comparable to the Folch method. However, for tissues with higher lipid content, the Folch method is generally considered to yield a more exhaustive extraction.[1]
| Extraction Method | Principle | Typical Total Lipid Recovery (%) | Key Advantages | Key Disadvantages | Suitable For |
| Folch Method | Liquid-liquid extraction using a chloroform-methanol (2:1, v/v) mixture to create a monophasic system that disrupts cell membranes and solubilizes lipids. The addition of a salt solution induces phase separation.[2] | 95-99[3] | High extraction efficiency, considered a "gold standard."[1] | Use of toxic chlorinated solvent (chloroform), relatively large solvent volumes required. | Solid tissues, especially those with >2% lipid content.[1] |
| Bligh & Dyer Method | A modification of the Folch method using a lower solvent-to-sample ratio of chloroform-methanol-water.[4] | ≥95 for low-lipid samples (<2%)[4] | Reduced solvent consumption compared to the Folch method, rapid.[4] | May underestimate lipid content in samples with high lipid concentrations (>2%).[4] | Biological fluids and tissues with low lipid content. |
| Soxhlet Extraction | Continuous solid-liquid extraction with an organic solvent. | Variable, can be lower than solvent partition methods for polar lipids. | Can be automated. | Time-consuming, potential for thermal degradation of unstable lipids. | Dry, solid samples. |
Experimental Protocols
The following are detailed methodologies for the most common and effective lipid extraction techniques applicable to the isolation of this compound from tissues.
Protocol 1: Modified Folch Method for Total Lipid Extraction
This method is a robust and widely used procedure for the exhaustive extraction of lipids from animal tissues.[3]
Materials:
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (B151607), HPLC grade
-
Methanol (B129727), HPLC grade
-
0.9% NaCl solution (w/v)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Preparation: Accurately weigh approximately 100-200 mg of fresh or frozen tissue. If frozen, thaw on ice.
-
Homogenization: Place the tissue in a glass homogenizer tube. Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture). Homogenize the tissue thoroughly until a uniform suspension is obtained.
-
Extraction: Transfer the homogenate to a glass centrifuge tube. Agitate the mixture on a shaker or by vortexing for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution). Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation. Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette. Transfer the lower chloroform phase containing the lipids to a new clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., hexane (B92381) or a chloroform:methanol mixture).
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This method is a modification of the Folch method that utilizes a smaller volume of solvents, making it suitable for smaller sample sizes and tissues with lower lipid content.[4]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Distilled water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Preparation: Accurately weigh approximately 100 mg of fresh or frozen tissue.
-
Homogenization: In a glass homogenizer, add the tissue to a mixture of 1 mL of chloroform and 2 mL of methanol. Homogenize thoroughly.
-
Extraction: Transfer the homogenate to a glass centrifuge tube. Add another 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of distilled water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Dry the chloroform extract under a stream of nitrogen.
-
Reconstitution: Dissolve the lipid residue in a small volume of an appropriate solvent for further analysis.
Subsequent Analysis: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
Following extraction, the total lipid extract is typically subjected to transesterification to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Brief Protocol for FAME Preparation (using BF3-Methanol):
-
To the dried lipid extract, add a known volume of a methanolic solution of an internal standard (e.g., heptadecanoic acid).
-
Add 1-2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat the mixture at 60-100°C for 5-30 minutes.
-
After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.
-
The hexane layer containing the FAMEs is then collected and concentrated for GC-MS analysis.
GC-MS Analysis:
The FAMEs are separated and quantified using a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The identification of this compound methyl ester is confirmed by its retention time and mass spectrum compared to a pure standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from tissues.
Signaling Pathway: Beta-Oxidation of Odd-Chain Fatty Acids
This compound, as an odd-chain fatty acid, undergoes beta-oxidation, a metabolic process that breaks down fatty acids to produce energy. The final product of beta-oxidation of odd-chain fatty acids is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.
References
Application Notes and Protocols for NMR Spectroscopy of 14-Pentadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid (C15:1) is a monounsaturated long-chain fatty acid characterized by a terminal double bond. Its unique structure makes it a molecule of interest in various fields, including lipidomics, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of fatty acids like this compound. This document provides detailed application notes and experimental protocols for the NMR analysis of this compound.
Predicted NMR Data
Due to the limited availability of experimental NMR spectra for this compound in public databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These predictions are based on established algorithms and provide a reliable reference for spectral assignment. The predictions were performed assuming deuterated chloroform (B151607) (CDCl₃) as the solvent.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal vinyl group, the aliphatic chain, and the carboxylic acid proton.
| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-1 | 11.0 - 12.0 | br s | - |
| H-2 | 2.35 | t | 7.5 |
| H-3 | 1.63 | p | 7.5 |
| H-4 to H-12 | 1.25 - 1.35 | m | - |
| H-13 | 2.04 | q | 7.0 |
| H-14 | 5.81 | ddt | 16.9, 10.2, 6.7 |
| H-15 (trans) | 4.99 | ddt | 16.9, 1.7, 1.7 |
| H-15 (cis) | 4.93 | ddt | 10.2, 1.7, 1.7 |
t = triplet, p = pentet, m = multiplet, q = quartet, ddt = doublet of doublets of triplets, br s = broad singlet
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides detailed information about the carbon backbone of this compound, with distinct chemical shifts for the carboxylic acid carbon, the double bond carbons, and the aliphatic chain carbons.
| Atom Number | Predicted Chemical Shift (ppm) |
| C-1 | 180.5 |
| C-2 | 34.1 |
| C-3 | 24.7 |
| C-4 to C-11 | 29.1 - 29.7 |
| C-12 | 28.9 |
| C-13 | 33.8 |
| C-14 | 139.2 |
| C-15 | 114.1 |
Experimental Protocols
This section outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the fatty acid is readily soluble. Deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and experimental goals.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate quantification.
-
Number of Scans (NS): 8 to 64 scans, depending on the sample concentration.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-10 seconds. Longer delays are crucial for quantitative analysis of quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans or more, due to the low natural abundance of ¹³C.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons or carbons.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data and known chemical shift ranges.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General workflow for NMR analysis.
Potential Metabolic Pathway
This compound, as an odd-chain unsaturated fatty acid, can be synthesized and metabolized through pathways similar to those for more common even-chain fatty acids. The diagram below illustrates a potential metabolic route.
Caption: Potential metabolic pathway.
Application Notes: The Use of 14-Pentadecenoic Acid in Microbial Fatty Acid Methyl Ester (FAME) Analysis
Introduction
Fatty acid methyl ester (FAME) analysis is a cornerstone technique in microbiology for the identification, characterization, and chemotaxonomy of microbial species. The method relies on the derivatization of cellular fatty acids into their more volatile methyl esters, which are then separated and quantified by gas chromatography (GC). For accurate quantification, the use of an internal standard is crucial to correct for variations during sample preparation, extraction, and analysis. Odd-chain fatty acids, which are often present in low abundance in many microorganisms, are ideal candidates for internal standards. This application note details the use of 14-pentadecenoic acid (C15:1) as an internal standard in microbial FAME analysis.
Principle
This compound is a 15-carbon monounsaturated fatty acid.[1] Its odd-numbered carbon chain makes it a suitable internal standard as it is typically not a major component of the fatty acid profile of many common bacteria.[2] By adding a known quantity of this compound to a microbial sample before processing, the relative amounts of the other fatty acids can be accurately determined. The internal standard co-extracts with the cellular fatty acids and is derivatized alongside them. Any sample loss during the procedure will affect both the internal standard and the target analytes proportionally, thus preserving the quantitative accuracy of the results.
Quantitative Data Summary
The following table presents representative data from a FAME analysis of a bacterial culture, illustrating the quantification of two target fatty acids using an internal standard. While this example uses pentadecanoic acid (C15:0), the principle and calculations are directly applicable when using this compound (C15:1).
| Analyte | Retention Time (min) | Peak Area | Concentration in Hexane (B92381) Extract (µg/mL) | Titer in Culture (mg/L) |
| C12:0 FAME | 10.2 | 150,000 | 45.0 | 18.0 |
| C14:0 FAME | 12.5 | 80,000 | 24.0 | 9.6 |
| C15:1 FAME (Internal Standard) | 13.8 | 120,000 | 50.0 | 20.0 |
Note: The data in this table is illustrative and based on typical results from FAME analysis experiments.
Experimental Protocols
A comprehensive protocol for microbial FAME analysis involves several key stages: cell harvesting, saponification (lipid extraction), methylation (derivatization), extraction of FAMEs, and finally, GC analysis.
1. Cell Culture and Harvesting
-
Culture the microbial strain under standardized conditions (e.g., Trypticase Soy Broth Agar at a specific temperature and incubation time) to ensure a reproducible fatty acid profile.[3]
-
Harvest cells from the late stationary phase of growth to allow for sufficient accumulation of fatty acids.[2]
-
Collect a standardized amount of cell paste (e.g., 40-50 mg wet weight) for analysis.
2. Saponification and Methylation
This process cleaves the fatty acids from the lipids and converts them into methyl esters.
-
Saponification: To the cell pellet, add 1.0 mL of a saponification reagent (45g NaOH, 150 mL methanol, and 150 mL deionized water).[3] Add a known amount of this compound internal standard. Vortex the mixture and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[3]
-
Methylation: Cool the tubes and add 2.0 mL of a methylation reagent (325 mL 6.0 N HCl and 275 mL methanol).[3] Cap the tubes, vortex briefly, and heat at 80°C for 10 minutes.[3]
3. FAME Extraction
-
Rapidly cool the tubes after methylation.
-
Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether).[3]
-
Mix the tubes gently for 10 minutes to extract the FAMEs into the organic phase.
-
Centrifuge the tubes to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.
4. Gas Chromatography (GC) Analysis
The separated FAMEs are analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Column: A polar capillary column, such as a DB-23 or CP-Sil 88, is commonly used for FAME analysis to achieve good separation of isomers.[4][5]
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 170°C) and ramps up to a higher temperature (e.g., 270°C) at a rate of 5°C per minute.[3]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[3]
-
Injection: A small volume (e.g., 1-2 µL) of the FAME extract is injected into the GC.
Experimental Workflow Diagram
Caption: Workflow for Microbial FAME Analysis.
Signaling Pathways and Logical Relationships
In the context of this application, the primary logical relationship is the experimental workflow itself, as depicted in the diagram above. The process follows a linear progression from sample preparation to data analysis, with the addition of the internal standard being a critical step for ensuring quantitative accuracy. The signaling pathway is not biological in this case but rather analytical, where the "signal" is the chromatographic peak corresponding to each FAME, and its intensity is processed relative to the internal standard's signal to yield a quantitative result.
References
Application Notes & Protocols: 14-Pentadecenoic Acid-Based Metallomesogenic Polymer as a Stationary Phase in Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the use of a novel stationary phase in gas chromatography (GC) derived from 14-pentadecenoic acid. Specifically, it describes a metallomesogenic side-chain polymer created by the covalent bonding of this compound, stearic acid, and poly(methylhydrosiloxane) (B7799882), forming copper carboxylato discotic units.[1] This unique stationary phase exhibits liquid crystalline properties, which can offer selective separations of various analytes, particularly those with similar boiling points but different shapes or polarities.
The application of such specialized stationary phases can be of great interest in the pharmaceutical industry for the analysis of drug molecules, intermediates, and related substances, where high selectivity is often required.
I. Synthesis of the Metallomesogenic Polymer Stationary Phase
The stationary phase is a metallomesogenic side-chain polymer. The synthesis involves a multi-step process to create a polymer with copper carboxylato discotic units.[1]
Experimental Protocol: Synthesis of the Stationary Phase
-
Monomer Synthesis: The initial step involves the synthesis of the monomeric copper carboxylate complex. This is achieved by reacting this compound and stearic acid with a copper(II) salt in an appropriate solvent.
-
Polymerization: The resulting monomeric metallomesogen is then covalently bonded to a poly(methylhydrosiloxane) backbone. This creates the final side-chain polymer with liquid crystalline properties.[1]
Below is a diagram illustrating the conceptual workflow for the synthesis of the stationary phase.
Caption: Workflow for the synthesis of the metallomesogenic polymer stationary phase.
II. Capillary Column Preparation
The synthesized metallomesogenic polymer is then used to coat a fused-silica capillary column to prepare it for use in a gas chromatograph.
Experimental Protocol: Column Coating
-
Capillary Deactivation: A fused-silica capillary (e.g., 15 m x 0.25 mm I.D.) is first deactivated to prevent interactions between the analytes and the silica (B1680970) surface.
-
Static Coating: The metallomesogenic polymer is dissolved in a suitable volatile solvent. The solution is then introduced into the deactivated capillary. One end of the capillary is sealed, and the solvent is slowly evaporated under a vacuum at a controlled temperature. This process leaves a thin, uniform film of the stationary phase on the inner wall of the capillary.
Caption: Workflow for the preparation of the coated capillary column.
III. Application: Separation of Phenolic Compounds
This stationary phase has been successfully applied to the separation of various phenolic compounds. The unique liquid crystalline structure of the stationary phase allows for separations based on the shape and polarity of the analytes, in addition to their boiling points.
Experimental Conditions for Phenol Separation
| Parameter | Value |
| Column | Metallomesogenic polymer-coated fused-silica capillary (15 m x 0.25 mm I.D.) |
| Carrier Gas | Nitrogen or Helium |
| Injection Mode | Split |
| Detector | Flame Ionization Detector (FID) |
| Oven Temperature | Programmed or isothermal (e.g., various temperatures were tested for optimization) |
Data Presentation: Elution Order of Selected Phenols
The elution order of some phenols was found to be different from what would be expected based solely on their boiling points, highlighting the selective nature of the stationary phase.
| Compound | Boiling Point (°C) | Elution Order |
| 2-Nitrophenol (B165410) | 214 | 1 |
| Phenol | 181.7 | 2 |
| m-Methylphenol | 202.2 | 3 |
| p-Methylphenol | 201.9 | 4 |
| 4-Bromophenol (B116583) | 236 | 5 |
| 3-Methyl-4-chlorophenol | 235 | 6 |
Note: This data is based on the findings that 2-nitrophenol eluted before phenol, and m-methylphenol eluted before p-methylphenol, which is contrary to their boiling points. Baseline separation was achieved for compounds with very similar boiling points like 4-bromophenol and 3-methyl-4-chlorophenol.[1]
References
Application Notes and Protocols: Synthesis and Analysis of 14-Pentadecenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Pentadecenoic acid is a monounsaturated fatty acid that is gaining interest in the scientific community for its potential role as a biomarker and its biological activities. Its analysis often requires derivatization to the more volatile methyl ester, this compound methyl ester, for techniques such as gas chromatography-mass spectrometry (GC-MS). This document provides detailed protocols for the chemical synthesis of this compound, its subsequent conversion to the methyl ester, and the analytical procedures for its quantification and identification.
Synthesis of this compound and its Methyl Ester
The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. This is followed by esterification to yield the desired methyl ester for analysis.
Part 1: Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of a terminal alcohol to an aldehyde, followed by a Wittig reaction to introduce the terminal double bond.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 14-hydroxytetradecanoic acid.
Step 1: Oxidation of 14-Hydroxytetradecanoic Acid to 14-Oxotetradecanoic Acid
-
Dissolve 14-hydroxytetradecanoic acid in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for Dess-Martin periodinane).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 14-oxotetradecanoic acid.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Wittig Reaction to form this compound
-
Prepare the Wittig reagent by reacting methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.
-
Dissolve the purified 14-oxotetradecanoic acid from Step 1 in anhydrous THF.
-
Add the aldehyde solution dropwise to the prepared Wittig reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Quantitative Data (Illustrative)
| Step | Reactant | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 14-Hydroxytetradecanoic acid | 14-Oxotetradecanoic acid | PCC or Dess-Martin periodinane | 85-95 | >95 |
| 2 | 14-Oxotetradecanoic acid | This compound | Methyltriphenylphosphonium bromide, n-BuLi | 70-85 | >98 |
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Part 2: Synthesis of this compound Methyl Ester
The synthesized this compound is converted to its methyl ester for GC-MS analysis. Two common methods are presented below.
Protocol 1: Esterification using Diazomethane (B1218177)
Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve a known amount of this compound in a mixture of diethyl ether and a small amount of methanol.
-
Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™).
-
Add the diazomethane solution dropwise to the fatty acid solution at 0 °C with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the this compound methyl ester.
Protocol 2: Acid-Catalyzed Esterification
-
Dissolve this compound in a solution of 1-5% sulfuric acid or hydrochloric acid in anhydrous methanol.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the methyl ester with an organic solvent like hexane (B92381) or diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the this compound methyl ester.
Quantitative Data (Illustrative)
| Method | Reagent | Typical Yield (%) | Purity (%) |
| Diazomethane | Diazomethane | >99 | >99 |
| Acid-Catalyzed | H₂SO₄ or HCl in Methanol | 90-98 | >98 |
Analytical Protocols
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of this compound methyl ester.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Dissolve the synthesized this compound methyl ester in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS System : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Column : A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL with a split ratio of 20:1.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 240 °C at 5 °C/min, hold for 10 minutes.
-
-
-
MS Conditions :
-
Ion Source Temperature : 230 °C.
-
Interface Temperature : 250 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-400.
-
Data Presentation: Expected GC-MS Data
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound methyl ester | Varies with system | Molecular Ion (M⁺): 254. Expected fragments: 223 ([M-31]⁺), 74 (McLafferty rearrangement), 55. |
Analytical Workflow
Caption: General workflow for the GC-MS analysis of FAMEs.
Biological Context and Signaling Pathways
While the specific biological roles of this compound are still under investigation, its saturated analog, pentadecanoic acid (C15:0), has been studied more extensively. Pentadecanoic acid has been identified as a potential biomarker for dairy fat intake and has been shown to exert anti-inflammatory and anti-cancer effects.[1][2][3][4]
One of the pathways implicated in the action of pentadecanoic acid is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7][8][9] Specifically, in breast cancer stem-like cells, pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[5][6][9] This suppression leads to reduced cancer cell stemness and induction of apoptosis.[5][6][9] It is important to note that this has been demonstrated for the saturated fatty acid (C15:0), and further research is required to determine if this compound (C15:1) interacts with the same pathway.
JAK2/STAT3 Signaling Pathway (Inhibition by Pentadecanoic Acid)
References
- 1. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lipidomic Profiling of Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain fatty acids (OCFAs) are a class of lipids characterized by an odd number of carbon atoms in their aliphatic tail. While less abundant than their even-chain counterparts, OCFAs, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining significant attention in biomedical research.[1][2] Emerging evidence suggests their roles as biomarkers for dietary intake (e.g., dairy fat) and their potential involvement in various physiological and pathophysiological processes, including cardiovascular disease and metabolic disorders.[1][2][3] Unlike even-chain fatty acids, the metabolism of OCFAs yields propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, highlighting their unique metabolic fate.[2]
This document provides a detailed workflow for the lipidomic profiling of OCFAs in biological samples, from sample preparation and lipid extraction to instrumental analysis and data interpretation. The protocols are intended to provide a robust framework for researchers and drug development professionals investigating the role of these unique fatty acids.
Quantitative Data Summary
The following tables summarize the reported concentrations of key odd-chain fatty acids in human plasma and various tissues. These values can serve as a reference for expected physiological ranges.
Table 1: Concentration of Odd-Chain Fatty Acids in Human Plasma
| Odd-Chain Fatty Acid | Lipid Class | Median Concentration (mM) | Interquartile Range (mM) | Reference |
| Total OCFA-containing lipids | - | 1.77 | 1.44 - 2.29 | [4] |
| C15:0 and C17:0 containing Phospholipids | Phospholipids | - | - | [4] |
| C15:0 and C17:0 containing Triacylglycerols | Triacylglycerols | 37% of total L-OCFA | 29 - 47% | [4] |
| C15:0 and C17:0 containing Free Fatty Acids | Free Fatty Acids | 19% of total L-OCFA | 15 - 24% | [4] |
| C15:0 and C17:0 containing Cholesteryl Esters | Cholesteryl Esters | 19% of total L-OCFA | 15 - 22% | [4] |
Table 2: Percentage of Odd-Chain Fatty Acids in Total Fatty Acids of Various Human Tissues
| Odd-Chain Fatty Acid | Adipose Tissue (%) | Erythrocytes (%) | Hindmilk (%) | Reference |
| Pentadecanoic acid (C15:0) | 0.32 | 0.28 | 0.46 | [1] |
| Heptadecanoic acid (C17:0) | 0.34 | 0.45 | 0.57 | [1] |
Experimental Workflow
A typical lipidomics workflow for OCFA profiling involves sample preparation, lipid extraction, derivatization (for GC-MS), and instrumental analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Lipid Extraction using the Folch Method
This method is suitable for a wide range of biological samples and provides a robust extraction of total lipids.[5][6]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization:
-
Filtration/Centrifugation:
-
Filter the homogenate through a Whatman No. 1 filter paper or centrifuge at 2000 x g for 10 minutes to pellet the solid material.[6]
-
Collect the liquid phase.
-
-
Phase Separation:
-
Lipid Collection:
-
Two distinct phases will form: an upper aqueous/methanol phase and a lower organic/chloroform phase containing the lipids.
-
Carefully aspirate and discard the upper phase.
-
Transfer the lower chloroform phase to a new clean glass tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., hexane (B92381) for GC-MS or a mobile phase compatible solvent for LC-MS/MS).
-
Protocol 2: Lipid Extraction using the Bligh-Dyer Method
This method is a rapid alternative to the Folch method and is particularly suitable for samples with high water content.[7][8][9]
Materials:
-
Vortex mixer
-
Glass centrifuge tubes
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
Procedure:
-
Sample Preparation:
-
For a 1 mL aqueous sample (e.g., plasma, cell homogenate), place it in a glass centrifuge tube.[7]
-
-
Extraction:
-
Phase Separation:
-
Lipid Collection:
-
Collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Proceed with the drying and reconstitution steps as described in the Folch method.
-
Protocol 3: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Derivatization is a crucial step for GC-MS analysis to increase the volatility of fatty acids.[10]
Materials:
-
Screw-capped glass tubes with PTFE liners
-
Boron trifluoride (BF₃) in methanol (12-14%)
-
Hexane (GC grade)
-
Saturated NaCl solution
Procedure:
-
Sample Preparation:
-
Start with the dried lipid extract obtained from either the Folch or Bligh-Dyer method in a screw-capped glass tube.
-
-
Reaction:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[10]
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed to separate the phases.
-
-
Collection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Instrumental Analysis Parameters
GC-MS Parameters for FAME Analysis
Table 3: Typical GC-MS Parameters for FAME Analysis
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar polar column | [11] |
| Injector Temperature | 220-260°C | [11][12] |
| Injection Mode | Splitless (1 µL) | [11] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [11] |
| Oven Temperature Program | Initial 60°C (hold 1 min), ramp to 100°C at 5°C/min, ramp to 175°C at 2°C/min (hold 10 min), ramp to 220°C at 2°C/min (hold 20 min) | [11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | [13] |
| Ion Source Temperature | 230°C | |
| Transfer Line Temperature | 250°C | |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
LC-MS/MS Parameters for OCFA Analysis
Table 4: Typical LC-MS/MS Parameters for OCFA Analysis
| Parameter | Setting | Reference |
| Liquid Chromatograph | ||
| Column | C18 column (e.g., 150 mm × 3.0 mm, 2.7 µm) | [14] |
| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate | [14] |
| Mobile Phase B | Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid | [14] |
| Flow Rate | 0.45 mL/min | [14] |
| Gradient | 30% B to 97% B over 10 minutes, followed by re-equilibration | [14] |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | [15] |
| Ion Spray Voltage | -4500 V | [15] |
| Ion Source Temperature | 450°C | [15] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [15] |
| MRM Transitions | ||
| Pentadecanoic acid (C15:0) | Q1: 241.2 -> Q3: 241.2 (Precursor -> Product) | Inferred |
| Heptadecanoic acid (C17:0) | Q1: 269.3 -> Q3: 269.3 (Precursor -> Product) | Inferred |
Signaling Pathways of Odd-Chain Fatty Acids
Recent research has begun to elucidate the molecular mechanisms through which OCFAs exert their biological effects. Pentadecanoic acid (C15:0), in particular, has been shown to interact with several key signaling pathways.
Pentadecanoic acid (C15:0) has been identified as a dual partial agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), which are key regulators of lipid metabolism.[16][17] Furthermore, C15:0 can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, while suppressing the mechanistic target of rapamycin (B549165) (mTOR) pathway.[16][17][18] This modulation of key signaling nodes contributes to enhanced lipid oxidation and increased glucose uptake.[19] In the context of inflammation, C15:0 has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, leading to a reduction in pro-inflammatory cytokine production.[16][17] In cancer cell lines, heptadecanoic acid (C17:0) has been observed to induce apoptosis and suppress the PI3K-AKT-mTOR pathway.[20]
Conclusion
The lipidomic profiling of odd-chain fatty acids is a rapidly evolving field with significant potential for advancing our understanding of health and disease. The detailed protocols and data presented in this application note provide a comprehensive resource for researchers and drug development professionals. By employing robust and standardized workflows, the scientific community can continue to unravel the complex roles of these unique fatty acids in biology and medicine.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. tabaslab.com [tabaslab.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. benchchem.com [benchchem.com]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Peak Resolution of Fatty Acid Isomers in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
Issue 1: Co-eluting or Poorly Resolved Peaks
Question: My chromatogram shows overlapping or poorly separated peaks for fatty acid isomers. What are the initial steps to address this?
Answer: Co-elution is a common challenge in the analysis of fatty acid isomers due to their similar physicochemical properties. A systematic approach to troubleshooting is crucial for improving resolution.
Initial Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion and co-elution.[1][2][3] Try diluting your sample or injecting a smaller volume to prevent column overload.
-
Derivatization: For underivatized fatty acids, the free carboxyl group can cause peak tailing through interactions with the silica (B1680970) backbone of the column.[1] Derivatizing the fatty acids to esters, such as phenacyl or p-bromophenacyl esters, can neutralize this polarity, leading to sharper peaks and better separation.[1][4]
-
-
Optimize Mobile Phase Composition:
-
Solvent Strength: In reversed-phase HPLC (RP-HPLC), increasing the water content of the mobile phase increases retention and can improve the separation of closely eluting compounds.[1]
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile can interact with the π electrons of double bonds in unsaturated fatty acids, which may improve the separation of positional isomers.[1]
-
Additives: For free fatty acids, adding a small amount of acid (e.g., 0.05% trifluoroacetic acid or 0.1% formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, resulting in sharper peaks and more reproducible retention times.[1][5]
-
-
Adjust Gradient Elution Program:
-
A slow, shallow gradient often significantly improves the resolution of complex isomer mixtures, although it will increase the analysis time.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing asymmetric peaks (tailing or fronting) in my chromatogram. What are the potential causes and solutions?
Answer: Poor peak shape compromises data integrity by affecting resolution and quantification.[2]
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: The carboxylic acid group of fatty acids can interact with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution: Use an end-capped column or add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to minimize these interactions.[5]
-
-
Sample Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.[2]
-
Causes and Solutions for Peak Fronting:
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
-
Column Collapse: A void at the head of the column can lead to peak fronting.
-
Solution: This typically requires column replacement. Using a guard column can help protect the analytical column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC mode for separating fatty acid isomers?
A1: Reversed-phase HPLC (RP-HPLC) is the most widely used technique. It separates fatty acids based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation.[1][6] For more challenging separations, such as cis/trans isomers, more specialized techniques like silver-ion HPLC may be necessary.[7][8]
Q2: How can I improve resolution without changing my C18 column?
A2: Yes, several parameters can be optimized:
-
Mobile Phase: Adjust the organic solvent-to-water ratio, or switch from acetonitrile to methanol (or vice versa) to alter selectivity.[1]
-
Temperature: Lowering the column temperature generally increases retention and may improve resolution for some isomer pairs.[1][9]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, at the cost of a longer run time.[1]
-
Column Coupling: Physically connecting two columns can increase the total length and theoretical plates, leading to better separation.[1]
Q3: Why are my retention times drifting?
A3: Retention time instability can be caused by several factors:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[1]
-
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times. A column oven is recommended for maintaining a stable temperature.[1] A 1°C change in temperature can alter retention times by 1-2%.[1]
-
Column Contamination: The buildup of sample matrix components can alter the column's chemistry. Use a guard column and appropriate sample cleanup procedures.[1]
Q4: When should I consider using a specialty column?
A4: While standard C18 columns are versatile, certain separations benefit from specialty columns:
-
Cis/Trans Isomers: These isomers have very similar hydrophobicity, making them difficult to separate on a standard C18 column.[10] A cholesteryl-bonded stationary phase offers enhanced molecular shape selectivity and can provide better resolution.[1][10] Silver-ion (Ag+) HPLC is also highly effective for separating cis/trans isomers.[7]
-
Positional Isomers: Specialty reversed-phase columns can also improve the separation of positional isomers.[1]
-
Enantiomers: For separating enantiomeric fatty acids, a chiral stationary phase is required.[1][11]
Data Presentation
Table 1: Comparison of HPLC Columns for Fatty Acid Isomer Separation
| Column Type | Stationary Phase | Primary Application | Resolution of Isomers |
| Standard Reversed-Phase | C18 (Octadecylsilane) | General fatty acid profiling (separation by chain length and unsaturation) | Fair for some positional and geometric isomers.[1] |
| Specialty Reversed-Phase | Cholesteryl-bonded | Separation of geometric (cis/trans) and positional isomers. | Good, due to enhanced molecular shape selectivity.[1][10] |
| Silver-Ion (Ag+) | Silver ions bonded to a support | Separation of cis/trans isomers and isomers differing in the number and position of double bonds. | Excellent for unsaturated fatty acid isomers.[1][7] |
| Chiral | Chiral selector | Separation of enantiomeric fatty acids (e.g., those with chiral hydroperoxy groups). | Excellent for enantiomers.[1][11] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Derivatized Fatty Acids
This protocol provides a starting point for the analysis of derivatized fatty acid isomers on a C18 column.
-
Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 30 minutes.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 254 nm (for phenacyl derivatives).[1]
-
Injection Volume: 10 µL.[1]
-
Optimization: If co-elution occurs, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes). Alternatively, introduce an isocratic hold at the mobile phase composition where the critical isomer pair elutes.[1]
Protocol 2: Separation of Cis/Trans Isomers using a Cholesteryl Column
This protocol is adapted for the separation of oleic acid (cis) and elaidic acid (trans).
-
HPLC System: Standard HPLC with UV or Evaporative Light Scattering Detector (ELSD).
-
Column: COSMOSIL Cholester column (or equivalent), 4.6 mm I.D. x 150 mm.[1]
-
Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in 90% Methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: ELSD or UV at a low wavelength (e.g., 205 nm) for underivatized acids.[1]
-
Sample Preparation: Dissolve fatty acid standards or sample extracts in the mobile phase.[1]
Visualizations
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: General experimental workflow for HPLC analysis of fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. aocs.org [aocs.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 14-Pentadecenoic Acid
Welcome to the technical support center for the LC-MS analysis of 14-Pentadecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the LC-MS analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in Signal Intensity
-
Question: My replicate injections of the same sample show significant variation in the peak area for this compound. What could be the cause?
-
Answer: High variability is a classic symptom of unmanaged matrix effects.[1] Components in your sample matrix, such as phospholipids (B1166683), can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal.[2][3] This interference is often inconsistent across different samples, resulting in poor reproducibility.[4][5] To confirm if matrix effects are the culprit, a quantitative assessment is recommended.[1]
Issue 2: Significant Ion Suppression or Enhancement Observed
-
Question: How can I confirm that ion suppression or enhancement is affecting my this compound signal?
-
Answer: Two primary methods can be used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[1][2]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into an extracted blank matrix.[1][5][6] A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[1]
-
Issue 3: Low Recovery of this compound During Sample Preparation
-
Question: I'm experiencing low recovery of this compound after my sample extraction. How can I improve this?
-
Answer: Low recovery can be due to an inefficient extraction method for this specific fatty acid. For fatty acids like this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[7] Ensure your chosen protocol is optimized. For LLE, the pH of the aqueous matrix should be adjusted to be at least two pH units lower than the pKa of the acidic analyte to ensure it is uncharged.[7] For SPE, ensure the sorbent type (e.g., reversed-phase or anion-exchange) is appropriate and that the wash and elution solvents are optimized.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds. Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting compounds.[2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2][5][10]
Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?
A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids are a major contributor to matrix effects, particularly with electrospray ionization (ESI).[3][4] These molecules are highly abundant and can easily co-extract with fatty acids, leading to significant ion suppression.[4] Other sources of interference include salts, proteins, and other endogenous metabolites that may co-elute with this compound.[2]
Q3: What are the most effective sample preparation strategies to minimize matrix effects for this compound?
A3: Improving your sample preparation protocol is one of the most effective ways to reduce matrix effects.[7] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar matrix components.[7] A double LLE approach can further enhance selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach to isolate analytes. For this compound, reversed-phase or anion-exchange SPE can be effective.[8] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can produce very clean extracts.[11]
-
Phospholipid Depletion: Since phospholipids are a primary cause of matrix effects in lipid analysis, using specialized phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid) can be highly effective.[3][4]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing your chromatographic separation is a crucial step.[5] By achieving better separation of this compound from co-eluting matrix components, you can significantly reduce ion suppression. Consider adjusting the mobile phase composition, the gradient elution profile, or trying a different column chemistry to improve resolution.[5]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A5: Using a stable isotope-labeled internal standard, such as d3-Pentadecenoic Acid, is a highly effective strategy to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[1][12] The SIL-IS is chemically identical to the analyte and is added to the sample at the beginning of the workflow.[12] It will therefore experience the same extraction inefficiencies and ionization suppression or enhancement as the endogenous this compound.[1] By calculating the ratio of the analyte to the internal standard, accurate quantification can be achieved despite these variations. This approach is considered the gold standard for quantitative analysis in complex matrices.[12][13]
Q6: Can derivatization of this compound help in overcoming matrix effects?
A6: Yes, chemical derivatization can be a very useful strategy for fatty acid analysis.[14][15][16] Fatty acids often have poor ionization efficiency in their native form.[15][16] Derivatization of the carboxylic acid group can introduce a readily ionizable moiety, which can significantly enhance sensitivity.[14][15] This chemical modification also alters the molecule's polarity, which can shift its retention time on a reversed-phase column, moving it to a cleaner region of the chromatogram with fewer co-eluting matrix components.[6]
Data Presentation
The following tables summarize the effectiveness of various sample preparation techniques for reducing matrix effects and improving recovery for fatty acids in general, as specific quantitative data for this compound is limited.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Reference(s) |
| Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent. | Least effective; often results in significant matrix effects due to co-extraction of phospholipids and other endogenous components. | [11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | More effective than PPT; can provide cleaner extracts, but analyte recovery can be variable, especially for more polar lipids. | [7][11] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Generally provides cleaner extracts than PPT and LLE. Mixed-mode SPE is particularly effective. | [11] |
| Phospholipid Removal Plates | Specific removal of phospholipids from the sample matrix. | Highly effective for reducing phospholipid-based matrix effects. | [3][4] |
Table 2: Reported Recovery Rates for Fatty Acids Using Solid-Phase Extraction
| Analyte(s) | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference(s) |
| EPA, DHA, Arachidonic Acid | Polymeric HLB | Plasma | 85 - 112 | [8] |
| Free Fatty Acids | Aminopropyl Bonded Phase | Mixed Microbial Cultures | >95 | [17] |
| Free Fatty Acids | Not Specified | Lipid-Rich Seeds | 99.2 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., d3-Pentadecenoic Acid).
-
Protein Precipitation & Extraction: Add 400 µL of ice-cold methanol (B129727), vortex vigorously for 1 minute, then add 800 µL of methyl-tert-butyl ether (MTBE). Vortex for 10 minutes.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: Perform a protein precipitation on the plasma sample by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Derivatization of 14-Pentadecenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 14-Pentadecenoic acid for analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a critical step for preparing fatty acids like this compound for GC analysis.[1] In their natural state, fatty acids are polar and not very volatile, which can lead to poor results in gas chromatography, such as asymmetrical peak shapes ("peak tailing") and getting adsorbed by the GC column.[1][2] By converting them into less polar and more volatile derivatives, like fatty acid methyl esters (FAMEs), you can achieve better separation, improved peak shape, and more accurate analytical results.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The most widely used methods for derivatizing fatty acids are:
-
Acid-catalyzed esterification: This method uses reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or hydrochloric acid in methanol to convert fatty acids into FAMEs.[1] These methods are effective for both free fatty acids and those bound within complex lipids.[1]
-
Base-catalyzed transesterification: This is a quick and efficient method for fatty acids present in glycerides.[3]
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) esters. This is a versatile method that can also derivatize other functional groups.[2][3]
Q3: How do I choose the best derivatization method?
A3: The choice of method depends on several factors, including the nature of your sample, whether you are analyzing free fatty acids or total fatty acids, and your desired throughput.[3][4] For general purposes and robust FAME formation, acid-catalyzed esterification with BF3-Methanol is a very common and effective choice.[5] If your sample contains other functional groups that you also want to analyze, silylation might be a better option.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product peak (incomplete derivatization) | 1. Presence of water: Moisture can hinder the derivatization reaction.[2] 2. Degraded reagent: Derivatization reagents can degrade if not stored properly.[6] 3. Insufficient reagent: Not enough reagent will lead to an incomplete reaction.[1] 4. Suboptimal reaction conditions: The time and temperature may not be ideal for this compound.[2] | 1. Ensure your sample is dry before adding the reagent. If the sample is in an aqueous solvent, evaporate it to dryness.[2][6] You can also use a water scavenger like 2,2-dimethoxypropane. 2. Use high-quality reagents and store them according to the manufacturer's instructions.[6] It's also good practice to run a reagent blank to check for contamination. 3. Increase the amount of the derivatization reagent. A significant molar excess is often recommended.[1][2] 4. To find the best derivatization time, you can analyze samples at different time points and plot the peak area against time. The ideal time is when the peak area doesn't increase any further. You may also need to adjust the temperature. |
| Peak tailing in GC analysis | The derivatization may not be complete, or the fatty acid is interacting with the GC column.[2] | Re-optimize the derivatization procedure to ensure all the fatty acid is converted.[1] |
| Extraneous peaks in the chromatogram | These could be byproducts from the derivatization reagent or contaminants.[6] | A cleanup step after derivatization can be effective. For esterification, washing with water or a saturated sodium bicarbonate solution, followed by extraction into a non-polar solvent like hexane (B92381), can help remove the catalyst and excess reagent.[6] |
| Poor reproducibility | Inconsistent reaction conditions (time, temperature) or variations in sample and reagent handling.[1] | Use a heating block or water bath for accurate temperature control and a timer for consistent reaction times.[1] Use calibrated pipettes for precise measurements and ensure the reaction mixture is well-mixed.[1] |
| Degradation of polyunsaturated fatty acids (PUFAs) | PUFAs can be susceptible to oxidation. | Handle samples under an inert atmosphere (like nitrogen) and consider adding an antioxidant such as butylated hydroxytoluene (BHT).[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for common derivatization methods for fatty acids. The exact efficiencies can vary based on the specific fatty acid and the sample matrix.
| Derivatization Method | Reagent(s) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 5-60 min[4] | 60-100[4] | Broad applicability for various lipid types.[3] | Reagent is sensitive to moisture.[5] |
| Hydrochloric Acid in Methanol (HCl-Methanol) | 20 min[3] | 80[3] | Effective and commonly used. | May require neutralization step. | |
| Base-Catalyzed Transesterification | Potassium Hydroxide in Methanol (KOH-Methanol) | 2 min[3] | 70[3] | Rapid and efficient for glycerides. | Not suitable for free fatty acids.[7] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 60 min[2] | 60[2] | Derivatizes multiple functional groups, useful for analyzing different types of compounds in one run.[2] | Can create more complex mass spectra. TMS derivatives have limited stability and should be analyzed promptly.[3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This method is suitable for the derivatization of fatty acids from various lipid classes.[3]
Materials:
-
Lipid extract or oil sample containing this compound
-
12-14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane[3]
-
Saturated sodium chloride (NaCl) solution[3]
-
Anhydrous sodium sulfate (B86663) (Na2SO4)[3]
-
Reaction vials with caps[3]
-
Heating block or water bath[3]
-
Vortex mixer[3]
-
Pasteur pipettes[3]
Procedure:
-
Weigh approximately 1-25 mg of the lipid extract or oil into a reaction vial. If the sample is in an aqueous solvent, it must be evaporated to dryness first.[1]
-
Add 2 mL of 12-14% BF3-Methanol solution to the vial.
-
Tightly cap the vial and heat at 60°C for 5-10 minutes. Note that the optimal time and temperature may need to be adjusted for your specific sample.[2]
-
Cool the vial to room temperature.[3]
-
Add 1 mL of water and 1 mL of hexane to stop the reaction and facilitate phase separation.
-
Vortex the vial for 10 seconds.[2]
-
Allow the phases to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).[3]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2][3]
-
The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
This method creates trimethylsilyl (TMS) esters and can also derivatize other functional groups like hydroxyl and amino groups.[2]
Materials:
-
Lipid extract containing this compound in an aprotic solvent (e.g., acetonitrile)
-
BSTFA with 1% Trimethylchlorosilane (TMCS)[2]
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Solvent of choice for dilution (e.g., dichloromethane)
Procedure:
-
In a reaction vial, combine 100 µL of the acid sample with 50 µL of BSTFA with 1% TMCS.[2] A 10x molar excess of the derivatizing agent is recommended.[2]
-
Cap the vial, vortex for 10 seconds, and place it in an incubator or oven at 60°C for 60 minutes.[2] The temperature and time can be optimized depending on the analytes.[2]
-
After cooling, you can add a solvent of your choice for dilution if needed.[2]
-
The sample is now ready for GC or GC-MS analysis.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for incomplete derivatization.
References
troubleshooting poor peak shape in gas chromatography of fatty acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of fatty acids, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: Why do my fatty acid peaks have poor shape (tailing, broadening) when injected directly?
Free fatty acids are challenging to analyze directly by GC due to their chemical properties.[1][2] The polar carboxylic acid group leads to low volatility and a tendency to form hydrogen bonds.[1][2] This causes unwanted interactions with the GC system, leading to significant peak tailing, broad peaks, and potential adsorption to the column, which results in inaccurate and irreproducible data.[1][3] To overcome these issues, derivatization is a critical sample preparation step.[1][4]
Q2: What is derivatization and why is it essential for fatty acid GC analysis?
Derivatization is the process of chemically modifying the fatty acids to make them more suitable for GC analysis.[4] The most common method is esterification, which converts the fatty acids into fatty acid methyl esters (FAMEs).[5][6] This process neutralizes the highly polar carboxyl group, which increases the compound's volatility and reduces its ability to interact with active sites in the GC system.[2] This results in sharper, more symmetrical peaks and allows for better separation based on properties like boiling point and degree of unsaturation.[1]
Troubleshooting Guides for Poor Peak Shape
Q3: My FAME peaks are tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is elongated, is a common issue that can compromise resolution and quantification.[7][8] It is often caused by chemical interactions or physical problems within the GC system.[9][10]
Possible Causes and Solutions:
-
Active Sites in the GC System: Exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, the start of the column, or glass wool can interact with the analytes.[7][11][12]
-
Incomplete Derivatization: If the conversion to FAMEs is incomplete, the remaining free fatty acids will strongly interact with the system, causing significant tailing.[7]
-
Column Contamination: Non-volatile residues from sample matrices can build up at the column inlet, creating active sites.[5][7]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes or turbulence in the flow path.[7][8][12]
-
Diagnostic Tip: To distinguish between a chemical and a physical problem, inject a non-polar compound like a hydrocarbon. If the hydrocarbon peak does not tail, the issue is likely due to chemical interactions between your polar analytes and active sites in the system.[14] If all peaks, including the hydrocarbon, are tailing, the problem is more likely physical, such as a poor column installation.[10]
Q4: My peaks are fronting. What does this indicate?
Peak fronting, where the first half of the peak is sloped, is most often a sign of column overload.[8][15][16]
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample saturates the stationary phase, causing excess analyte molecules to travel down the column more quickly, resulting in a fronting peak.[5][8][16]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the column's stationary phase, it can cause poor peak shape, including fronting.[15]
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.[5]
-
-
Improper Column Installation: As with tailing, an incorrectly installed column can disrupt the sample flow path and lead to fronting.[1][18]
-
Solution: Re-install the column, ensuring a clean cut and correct positioning in the inlet.[18]
-
Q5: All my peaks appear broad. How can I improve their sharpness?
Broad peaks can result from issues with the setup of the chromatography system or the analytical method itself, often related to excessive diffusion of the analyte band as it moves through the system.[19]
Possible Causes and Solutions:
-
Sub-optimal Flow Rate: If the carrier gas flow rate is too low, analytes spend too much time in the column, leading to band broadening.[19]
-
Solution: Optimize the carrier gas flow rate. A higher flow rate can often sharpen peaks, though it may reduce resolution if set too high.[5]
-
-
Slow Temperature Ramp: A very slow oven temperature ramp can also increase the time analytes spend in the column, causing peaks to broaden.[19]
-
Solution: Increase the temperature ramp rate. This will cause analytes to elute faster and result in narrower peaks.[19]
-
-
Injection Issues: A slow or inefficient transfer of the sample from the inlet to the column can cause the initial analyte band to be too wide.[19]
-
System Leaks: Leaks in the system can disrupt flow paths and lead to broad peaks.[1]
-
Solution: Perform a thorough leak check of the entire GC system.[1]
-
Q6: Why are my peaks splitting into two?
Split peaks suggest that something is interfering with the uniform transfer of the sample onto the column.[21]
Possible Causes and Solutions:
-
Improper Column Cut/Installation: A jagged or angled column cut can create two different flow paths for the sample entering the column, causing a split peak.[8][22]
-
Solvent/Stationary Phase Mismatch: This is a common issue in splitless injection. If the injection solvent cannot properly "wet" the stationary phase due to polarity differences, the sample may pool instead of forming a uniform film, leading to a split peak.[21][22]
-
Solution: Choose a solvent that is compatible with your stationary phase.[21] For example, using a non-polar solvent like hexane (B92381) with a highly polar wax column can cause splitting.[8][22]
-
-
Inlet Issues: Droplets of sample (aerosols) forming in the inlet instead of a homogeneous vapor cloud can lead to a non-uniform introduction onto the column.[21]
-
Solution: Using an inlet liner that contains deactivated glass wool can help ensure the sample is fully vaporized before it reaches the column.[21]
-
Data Presentation
Table 1: Typical GC Parameters for FAME Analysis
| Parameter | Typical Setting | Purpose |
| Column Type | Highly Polar (e.g., CP-Sil 88, HP-88, DB-23) or Mid-Polar (e.g., DB-WAX) | To separate FAMEs based on carbon number and degree of unsaturation.[11][13] Highly polar phases are excellent for separating cis/trans isomers.[5] |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.25 µm film thickness | Longer columns provide better resolution for complex mixtures.[5][13] |
| Carrier Gas | Helium or Hydrogen | - |
| Flow Rate | 1-2 mL/min (constant flow) | Optimized to balance analysis time and resolution.[5] |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample.[23] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload for concentrated samples.[15] |
| Oven Program | Example: Initial 100°C, ramp 3°C/min to 230°C, hold 18 min | A shallow temperature ramp is often required to separate closely eluting FAMEs.[5][13] |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for hydrocarbons like FAMEs. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for preparing FAMEs from samples containing both free fatty acids and esterified fatty acids (e.g., triglycerides).[4]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[2] If the sample is in an aqueous solution, it must first be evaporated to dryness.[2][4]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol (B129727) to the sample.[2][4]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 60 minutes.[4] The optimal time and temperature may need to be determined empirically for specific sample types.[5]
-
Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of a non-polar solvent like hexane or heptane (B126788) to the tube.[2][5]
-
Phase Separation: Shake the tube vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer.[2] Centrifuge briefly if necessary to ensure a clean separation of the layers.[4]
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. To ensure the sample is dry, this layer can be passed through a small amount of anhydrous sodium sulfate.[2]
-
Analysis: The sample is now ready for GC analysis.
Mandatory Visualization
Diagrams
The following diagrams illustrate key workflows and logical relationships for troubleshooting.
Caption: General workflow for fatty acid analysis by GC.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. acdlabs.com [acdlabs.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. youtube.com [youtube.com]
- 19. GC Troubleshooting—Broad Peaks [restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. GC Troubleshooting—Split Peaks [restek.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ec.europa.eu [ec.europa.eu]
Technical Support Center: Preventing Oxidation of Unsaturated Fatty acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of unsaturated fatty acids during sample preparation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of samples containing unsaturated fatty acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatograms (GC-MS, HPLC) | Oxidation of unsaturated fatty acids can lead to the formation of byproducts like aldehydes, epoxides, and other oxygenated species.[1] | - Review your sample preparation workflow for potential exposure to oxygen, light, or high temperatures.[1] - Ensure consistent and adequate addition of antioxidants.[1] - Confirm the purity of solvents and reagents to avoid contaminants that could catalyze oxidation. |
| Low recovery of polyunsaturated fatty acids (PUFAs) | - Degradation due to oxidation during sample processing or storage.[2][3] - Enzymatic degradation by lipases and other enzymes post-collection.[4][5] | - Immediately flash-freeze samples in liquid nitrogen after collection.[3] - Add antioxidants like BHT or TBHQ to extraction solvents.[3] - Work quickly and keep samples on ice throughout the preparation process.[6] - Consider adding enzyme inhibitors like PMSF.[5] |
| High variability between replicate samples | - Inconsistent exposure to oxygen.[2] - Temperature fluctuations during sample processing.[1] - Inconsistent addition of antioxidants.[1] | - Flush sample vials with an inert gas (argon or nitrogen) before sealing.[6] - Use a controlled temperature environment (e.g., cold room) and keep samples on ice.[1][6] - Prepare a master mix of solvents containing a precise concentration of antioxidant to add to each sample.[1] |
| Visible yellowing of lipid extract or sample | This can be a visual indicator of advanced lipid peroxidation.[1] | - While the sample may be compromised, quantify the extent of oxidation using methods like Peroxide Value (PV) or TBARS assay.[1] - For future samples, implement stricter preventative measures from the point of collection. |
| Sample degradation during storage | - Improper storage temperature.[2][3][4] - Presence of oxygen in the storage container.[6] - For frozen aqueous samples, hemolysis can release iron, which catalyzes oxidation.[2] | - For long-term storage, -80°C is optimal.[1][2][3] For shorter periods, -20°C may be acceptable, but can still allow for some degradation.[2][3] - Minimize headspace in vials and flush with inert gas.[1][6] - For blood samples, separating plasma or red blood cells before freezing can reduce hemolysis.[2] |
Frequently Asked Questions (FAQs)
Q1: Why are unsaturated fatty acids so susceptible to oxidation?
Unsaturated fatty acids contain one or more carbon-carbon double bonds in their structure.[1][7] These double bonds are reactive sites that can be attacked by free radicals, leading to a chain reaction known as lipid peroxidation.[8] This process is accelerated by factors like exposure to oxygen, light, heat, and the presence of metal ions.[1][9]
Q2: What is the ideal temperature for storing my samples to prevent oxidation?
For long-term storage, -80°C is considered the gold standard to minimize oxidation and enzymatic degradation.[1][2][3] Storage at -20°C can be suitable for intermediate-term storage (weeks to months), but may not completely halt oxidative processes.[2][3] Refrigeration at 4°C is only recommended for very short-term storage (hours to a few days) as it only slows, but does not stop, degradation.[1][10]
Q3: Which antioxidant should I use for my samples?
The choice of antioxidant depends on your sample matrix and downstream analysis.
-
Butylated Hydroxytoluene (BHT): A common and effective synthetic antioxidant for lipid-based samples. It is a potent free radical scavenger and is often added to organic solvents during extraction.[1][3]
-
Tertiary Butylhydroquinone (TBHQ): Another synthetic antioxidant that can be used to reduce oxidative losses.[3]
-
Tocopherols (Vitamin E): A natural, lipid-soluble antioxidant that can terminate the lipid peroxidation chain reaction.[1][11]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[8][12]
Q4: Is it necessary to use an inert gas like argon or nitrogen?
Yes, replacing the oxygen in the headspace of your sample vials with an inert gas is a crucial step.[6] This creates an oxygen-deficient environment, significantly reducing the potential for autooxidation. This is especially important for long-term storage and when working with highly unsaturated lipids like PUFAs.[6][13]
Q5: Can freeze-thaw cycles affect the stability of my samples?
Yes, multiple freeze-thaw cycles should be avoided. For some sample types, like whole blood, freezing can cause hemolysis, releasing iron that can catalyze lipid oxidation.[2] Each thaw cycle can also expose the sample to oxygen and room temperature, increasing the risk of degradation. It is best practice to aliquot samples into smaller, single-use volumes before freezing.[2]
Quantitative Data Summary
The following tables summarize the impact of various storage conditions and the effectiveness of common antioxidants on the stability of unsaturated fatty acids.
Table 1: Effect of Storage Temperature on Unsaturated Fatty Acid Stability
| Storage Temperature | Typical Duration | Impact on Oxidation | Recommendation |
| 4°C (Refrigeration) | Hours to days | Slows oxidation but does not prevent it.[1][10] | Suitable for very short-term storage only. |
| -20°C | Weeks to months | Significantly reduces the rate of oxidation, but some degradation can still occur, especially in samples with high water content.[2][3] | Acceptable for intermediate-term storage. May require antioxidants for enhanced protection.[2] |
| -80°C | Months to years | Considered the optimal temperature to minimize oxidation and preserve sample integrity for long-term storage.[1][2][3] | Highly Recommended for all long-term storage. |
| -196°C (Liquid Nitrogen) | Indefinite | Quenches enzymatic activity and provides the highest level of protection against degradation.[3][5] | Ideal for initial sample preservation (flash-freezing) and very long-term biobanking. |
Table 2: Common Antioxidants for Protecting Unsaturated Fatty Acids
| Antioxidant | Typical Concentration | Mechanism of Action | Common Applications |
| Butylated Hydroxytoluene (BHT) | 0.01% | Free radical scavenger.[1] | Added to organic solvents for extraction and storage of lipids.[1][3] |
| Tertiary Butylhydroquinone (TBHQ) | 0.1% | Reduces radical formation.[3] | Added to solvent-stored samples.[3] |
| Tocopherols (Vitamin E) | Varies | Chain-breaking antioxidant, donates a hydrogen atom to peroxyl radicals.[11] | Can be added directly to samples, especially those intended for biological assays.[1] |
| Metal Chelators (e.g., EDTA) | Varies | Binds metal ions (Fe²⁺, Cu²⁺) that catalyze the formation of free radicals.[1][9] | Useful in aqueous solutions or buffers to prevent metal-catalyzed oxidation. |
Experimental Protocols
Protocol 1: Tissue Homogenization with Oxidation Prevention
This protocol describes a method for homogenizing tissue samples while minimizing the degradation of unsaturated fatty acids.
-
Preparation:
-
Pre-cool all buffers, tubes, and homogenization equipment on ice.
-
Prepare a homogenization buffer (e.g., 20mM Tris pH 7.8) containing protease and phosphatase inhibitors.[14]
-
If not performing a lipid-specific extraction immediately, consider adding an antioxidant like BHT to the buffer.
-
-
Homogenization:
-
Thaw frozen tissue samples on ice.[14]
-
To a pre-chilled homogenization tube containing ceramic beads or for use with a glass homogenizer, add a pre-weighed piece of tissue.[15]
-
Add the appropriate volume of ice-cold homogenization buffer.
-
Immediately homogenize the tissue on ice. For soft tissues, an automated homogenizer can be used. For harder tissues, a ground glass homogenizer is recommended.[14]
-
After homogenization, flush the headspace of the tube with argon or nitrogen gas before sealing.[6]
-
-
Post-Homogenization:
Protocol 2: Lipid Extraction using Modified Folch Method with Antioxidant
This protocol is a standard method for extracting lipids from biological samples, modified to include steps for preventing oxidation.
-
Solvent Preparation:
-
Prepare a chloroform (B151607):methanol (2:1, v/v) extraction solvent.
-
Add an antioxidant such as 0.01% BHT to the chloroform to prevent oxidation during the extraction process.[3]
-
-
Extraction:
-
To your sample (e.g., tissue homogenate or plasma) in a glass tube with a Teflon-lined cap, add the chloroform:methanol solvent mixture. A common ratio is 20 parts solvent to 1 part sample volume.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.
-
Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl or 0.73% KCl) to the mixture.
-
Vortex again for 30 seconds.
-
-
Phase Separation:
-
Centrifuge the sample at a low speed (e.g., 500 x g for 10 minutes) to facilitate phase separation.
-
Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
-
Lipid Collection and Storage:
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a glass pipette, transfer the lower chloroform layer containing the lipids to a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen or argon gas.
-
For storage, redissolve the lipid extract in a small amount of solvent (e.g., chloroform or hexane) containing an antioxidant, flush the vial with inert gas, seal tightly, and store at -80°C.[13]
-
Visualizations
Caption: Workflow for minimizing lipid oxidation during sample preparation.
Caption: Simplified pathway of free radical-mediated lipid peroxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. Precision Analysis for Unsaturated Fatty Acids - Creative Proteomics [creative-proteomics.com]
- 8. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 9. gfi.org [gfi.org]
- 10. Storage duration of human blood samples for fatty acid concentration analyses - How long is too long? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 12. gsartor.org [gsartor.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right internal standard for 14-Pentadecenoic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 14-Pentadecenoic acid using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for quantifying this compound (C15:1)?
Q2: Can I use a non-labeled odd-chain fatty acid, like Pentadecanoic acid (C15:0), as an internal standard?
A2: While non-labeled odd-chain fatty acids are sometimes used as internal standards due to their low natural abundance in many biological samples, it is not the preferred method for quantifying this compound.[3] The primary concern is that Pentadecanoic acid can be naturally present in some matrices, such as dairy products and ruminant fats, which would lead to an overestimation of the internal standard concentration and consequently, an underestimation of the analyte concentration.[4]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: this compound, like other free fatty acids, is a polar molecule with low volatility. This makes it unsuitable for direct analysis by gas chromatography (GC) as it can lead to poor peak shape (tailing), low sensitivity, and potential adsorption to the GC column.[4][5] Derivatization, typically through conversion to a fatty acid methyl ester (FAME), increases the volatility and reduces the polarity of the molecule, resulting in sharper peaks, improved separation, and more accurate quantification.[4][5]
Q4: What are the most common derivatization methods for fatty acids?
A4: The most common methods for preparing FAMEs include:
-
Acid-catalyzed esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl is a widely used and effective method.[4]
-
Base-catalyzed transesterification: Reagents like sodium methoxide (B1231860) are effective for transesterifying lipids to FAMEs but are not suitable for free fatty acids.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound or Internal Standard | Incomplete derivatization. | - Ensure derivatization reagents are fresh and properly stored.- Optimize reaction time and temperature (e.g., 60-100°C for 5-10 minutes for BF₃-methanol).[2]- Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.[4] |
| Degradation of the analyte or internal standard. | - Verify the purity and concentration of the standard solutions.- Avoid repeated freeze-thaw cycles. | |
| Leak in the GC-MS system. | - Perform a leak check, especially at the injector and column connections.[6] | |
| Incorrect MS detector settings. | - Ensure the detector is properly tuned and the correct ions are being monitored in Selected Ion Monitoring (SIM) mode. | |
| Peak Tailing for this compound or Internal Standard | Active sites in the GC system (inlet liner, column). | - Use a deactivated inlet liner.[5]- Trim the first few centimeters of the column or replace the column if it is old.[5][6] |
| Column contamination. | - Bake out the column at a high temperature to remove contaminants.- Use a guard column to protect the analytical column. | |
| Incomplete derivatization. | - Review and optimize the derivatization protocol. Incomplete conversion to the less polar FAME can cause tailing. | |
| Inaccurate Quantification (Poor Precision or Accuracy) | Matrix effects (ion suppression or enhancement). | - Prepare matrix-matched calibration standards to compensate for matrix effects.[7]- Optimize sample cleanup procedures to remove interfering matrix components.[7] |
| Non-linearity of the calibration curve. | - Prepare a fresh set of calibration standards.- Ensure the concentration range of the standards brackets the expected sample concentrations. | |
| Inconsistent addition of the internal standard. | - Use a calibrated pipette to add the internal standard to all samples, standards, and quality controls at the same concentration. | |
| Ghost Peaks or Baseline Noise | Contamination of the GC system. | - Clean the injector port and replace the septum and liner.[4]- Check for contamination in the carrier gas; use high-purity gas and appropriate traps.[8] |
| Carryover from a previous injection. | - Run a solvent blank to confirm carryover.- Implement a bake-out step at the end of the GC run to elute any remaining compounds.[4] |
Quantitative Data Summary
The choice of internal standard significantly impacts the performance of the quantitative assay. The following table summarizes the expected performance characteristics for the quantification of fatty acids using a stable isotope-labeled internal standard versus a non-labeled odd-chain fatty acid.
| Parameter | Stable Isotope-Labeled IS (e.g., C15:0-d3) | Non-Labeled Odd-Chain IS (e.g., C15:0) | Reference(s) |
| Accuracy (% Recovery) | 85 - 115% | Can be lower and more variable due to potential endogenous presence. | [9] |
| Precision (% RSD) | < 15% | Often > 15%, especially in complex matrices. | [9] |
| Linearity (R²) | > 0.99 | Generally > 0.99, but can be affected by co-eluting interferences. | |
| Limit of Quantification (LOQ) | Lower, due to better signal-to-noise. | Higher, as endogenous levels can interfere with the baseline. |
Experimental Protocols
Protocol: Quantification of this compound in a Biological Sample using GC-MS and an Internal Standard
This protocol provides a general methodology for the analysis of this compound in a biological sample (e.g., plasma, cell lysate) using Pentadecanoic acid-d3 as an internal standard. Optimization may be required for specific matrices.
1. Sample Preparation and Lipid Extraction
-
To a known volume or weight of the sample, add a precise amount of Pentadecanoic acid-d3 internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Tightly cap the tube and heat at 100°C for 5 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge briefly to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl ester of this compound and Pentadecanoic acid-d3.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic for selecting the right internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Analysis of Pentadecenoic Acid Positional Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation and analysis of pentadecenoic acid (C15:1) positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating positional isomers of pentadecenooic acid?
Positional isomers of pentadecenoic acid, which differ only in the location of the double bond along the carbon chain, present significant analytical challenges due to their nearly identical physicochemical properties. This similarity results in very close or overlapping retention times in chromatographic systems, making their separation and individual quantification difficult.[1] Effective separation requires highly selective chromatographic techniques that can exploit the subtle structural differences between the isomers.
Q2: Which analytical techniques are most effective for separating pentadecenoic acid isomers?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method, particularly after derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs). Highly polar capillary columns, such as those with cyanopropyl-based stationary phases, are recommended to enhance separation.[1]
-
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique offers excellent selectivity for separating unsaturated fatty acid isomers. The separation is based on the interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[2]
Q3: Why is derivatization necessary for the GC-MS analysis of pentadecenoic acid?
Derivatization is a crucial step that converts the polar carboxylic acid group of the pentadecenoic acid into a non-polar, more volatile ester, typically a fatty acid methyl ester (FAME).[1] This process is essential for several reasons:
-
It increases the volatility of the fatty acids, allowing them to be analyzed by GC.
-
It reduces the polarity of the molecules, leading to improved peak shape and minimizing peak tailing.[2]
-
It enhances the thermal stability of the fatty acids, preventing their degradation at the high temperatures used in the GC injector and column.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers in Chromatogram
Q: My chromatogram shows broad, overlapping, or shouldering peaks for pentadecenoic acid isomers. How can I improve the separation?
A: Poor resolution is a common issue when analyzing positional isomers. A systematic approach to troubleshooting, starting from the GC/HPLC parameters and moving to sample preparation, is recommended.
Troubleshooting Steps for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution of fatty acid isomers.
Possible Causes and Solutions:
-
Suboptimal GC/HPLC Column: The choice of column is critical. For GC, a long (e.g., 100 m), highly polar capillary column with a cyanopropyl stationary phase is recommended for resolving geometric and positional isomers.[2] For HPLC, a silver-ion column provides the necessary selectivity.
-
Inadequate Temperature Program (GC): A slow temperature ramp rate can significantly enhance the separation of closely eluting peaks. A lower initial temperature or a longer hold time may also improve the resolution of more volatile isomers.[1]
-
Incorrect Mobile Phase Composition (HPLC): Adjusting the solvent strength and selectivity of the mobile phase is crucial. For silver-ion HPLC, the concentration of the silver ion and the composition of the organic solvents will directly impact the retention and separation of isomers.[2]
-
Suboptimal Carrier Gas/Mobile Phase Flow Rate: The linear velocity of the carrier gas (GC) or the flow rate of the mobile phase (HPLC) affects column efficiency. A lower flow rate can increase the efficiency of the separation, although it will also increase the run time.[2]
-
Sample Overloading: Injecting too much sample can lead to broad and distorted peaks. Try diluting the sample or using a split injection in GC to reduce the amount of analyte introduced to the column.[2]
-
Incomplete Derivatization: If derivatization to FAMEs is not complete, the presence of free fatty acids can cause peak tailing and co-elution with the derivatized peaks.[1]
Issue 2: Peak Tailing in GC-MS Analysis
Q: My FAME peaks are showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by active sites within the GC system that interact with the analytes.
Possible Causes and Solutions:
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, on the column, or in the detector can interact with the FAMEs. Using a deactivated injector liner and a high-quality, end-capped GC column is recommended.[1]
-
Column Contamination: The accumulation of non-volatile matrix components at the head of the column can degrade its performance. Using a guard column and trimming the first few centimeters of the analytical column can help.[1]
-
Presence of Free Fatty Acids: As mentioned previously, incomplete derivatization can lead to the presence of underivatized fatty acids, which are prone to tailing. Ensure your derivatization protocol is optimized and complete.[1]
Data Presentation
Table 1: Typical Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Parameters for Pentadecenoic Acid Isomer Analysis
| Parameter | Gas Chromatography (GC-MS) | Silver-Ion HPLC (Ag-HPLC) |
| Column | Highly polar capillary column (e.g., cyanopropyl-based, ≥60 m)[3] | Silver-ion impregnated column (e.g., ChromSpher 5 Lipids) |
| Derivatization | Required (typically to Fatty Acid Methyl Esters - FAMEs) | Not always required, but can improve peak shape |
| Mobile Phase/Carrier Gas | Helium or Hydrogen[4] | Hexane (B92381) with a small percentage of a polar solvent like acetonitrile[5] |
| Temperature Program | Ramped, e.g., 120°C to 230°C at a slow rate (3-5°C/min)[3] | Isocratic, often at a controlled temperature (e.g., 20°C)[6] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector or Mass Spectrometer (MS) |
Table 2: Representative Retention Times of C15 Fatty Acid Methyl Esters (FAMEs) on a Polar GC Column
Note: Specific retention times can vary significantly between instruments and methods. The data below is illustrative and based on typical elution patterns on a polar stationary phase.
| Fatty Acid Methyl Ester | Abbreviation | Approximate Retention Time (min) |
| Methyl Myristoleate | C14:1 (c9) | 12.48[7] |
| Methyl Pentadecanoate | C15:0 | 12.57[7] |
| Methyl Pentadecenoate | C15:1 | 14.15[7] |
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol describes a standard procedure for extracting total lipids from a pellet of cultured cells.
-
Cell Harvesting and Washing:
-
Harvest cultured cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium. Repeat the wash step.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of deionized water.
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the cell suspension. A common ratio is 20 volumes of solvent for every 1 volume of cell suspension.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Allow the mixture to stand at room temperature for at least 20 minutes to ensure complete extraction.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to facilitate the separation of the layers.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the lipid extract to a clean glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes the conversion of the extracted fatty acids to FAMEs using boron trifluoride (BF3) in methanol.
-
Preparation:
-
Resuspend the dried lipid extract from Protocol 1 in a small volume of toluene.
-
-
Methylation Reaction:
-
Add 14% BF3 in methanol to the resuspended lipid extract.
-
Seal the tube tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and an organic solvent such as hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge briefly to separate the phases.
-
-
Collection and Analysis:
-
Carefully collect the upper organic layer containing the FAMEs.
-
This solution can be injected directly into the GC-MS for analysis.
-
Visualizations
Experimental Workflow for Pentadecenoic Acid Isomer Analysis
Caption: A generalized experimental workflow for the analysis of pentadecenoic acid isomers from biological samples.
Potential Signaling Pathways of Pentadecenoic Acid
Note: The following diagram is based on the known signaling pathways of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). The effects of the unsaturated pentadecenoic acid (C15:1) isomers on these pathways are a subject of ongoing research and may differ.
Caption: Potential signaling pathways influenced by pentadecenoic acid, based on studies of its saturated counterpart.[8][9]
References
- 1. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 2. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]
Technical Support Center: Method Development for Sensitive Detection of 14-Pentadecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sensitive detection of 14-pentadecenoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of this compound?
A1: The most prevalent and sensitive method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high resolution, sensitivity, and specificity for fatty acid analysis. For enhanced sensitivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful alternative.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a critical step in the GC-MS analysis of fatty acids like this compound. Free fatty acids are polar and have low volatility, which can lead to poor chromatographic peak shape (tailing), reduced sensitivity, and inaccurate quantification. Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), making it suitable for GC analysis.
Q3: What are the recommended derivatization reagents for converting this compound to its FAME derivative?
A3: Commonly used and effective derivatization reagents for this purpose include:
-
Boron trifluoride (BF₃) in methanol: A widely used reagent for both esterification of free fatty acids and transesterification of lipids.
-
Methanolic HCl or H₂SO₄: Acid-catalyzed esterification is a classic and reliable method.
-
(Trimethylsilyl)diazomethane (TMS-DM): A rapid and effective methylation agent.
Q4: What are the key considerations for sample preparation when analyzing this compound from biological samples?
A4: Proper sample preparation is crucial for accurate and reproducible results. Key steps include:
-
Lipid Extraction: Employing established methods like the Folch or Bligh & Dyer techniques to efficiently extract total lipids from the sample matrix.
-
Hydrolysis (for total fatty acid analysis): If analyzing fatty acids from complex lipids (e.g., triglycerides, phospholipids), a saponification step (alkaline hydrolysis) is required to release the fatty acids.
-
Purification: Steps to remove interfering substances from the sample extract are often necessary.
Q5: How can I improve the sensitivity of my LC-MS method for this compound detection?
A5: To enhance sensitivity in LC-MS analysis, consider the following:
-
Ionization Mode: Use negative ion electrospray ionization (ESI), as fatty acids readily form [M-H]⁻ ions.
-
Mobile Phase Additives: Incorporate a weak base, such as ammonium (B1175870) acetate (B1210297) or a low concentration of a volatile amine, to the mobile phase to improve ionization efficiency.
-
Mass Spectrometer Settings: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates. For trace-level analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will significantly increase sensitivity compared to full scan mode.
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Incomplete derivatization- Active sites in the GC inlet or column- Column contamination | - Ensure derivatization reagents are fresh and the reaction goes to completion.- Use a deactivated inlet liner and a high-quality capillary column.- Condition the column according to the manufacturer's instructions. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction or derivatization- Sample loss during workup- Suboptimal GC-MS parameters- Matrix effects | - Optimize extraction and derivatization protocols.- Use an internal standard to correct for losses.- Optimize injector temperature, oven program, and MS detector settings.- Consider a sample cleanup step to remove interfering matrix components. |
| Irreproducible Results | - Inconsistent sample preparation- Variability in derivatization efficiency- GC system leaks | - Standardize all sample preparation steps.- Ensure precise timing and temperature control during derivatization.- Perform regular leak checks on the GC system. |
| Ghost Peaks / Carryover | - Contamination from previous injections- Syringe contamination | - Run solvent blanks between samples.- Bake out the column and inlet at a high temperature.- Thoroughly clean the injection syringe. |
| Low Library Match Score for FAME | - Co-eluting peaks- Poor quality mass spectrum- The specific isomer is not in the library | - Check the peak purity and improve chromatographic separation if necessary.- Ensure proper background subtraction.- Confirm identification using an authentic standard and retention time data. |
LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization efficiency- Suboptimal mobile phase composition- Ion suppression from matrix components | - Optimize ESI source parameters (voltages, gas flows, temperature).- Adjust the mobile phase pH and organic solvent composition.- Implement a sample cleanup procedure or use a divert valve to direct the matrix to waste. |
| Peak Tailing or Splitting | - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with the mobile phase | - Flush or replace the analytical column.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Dissolve the sample in a solvent similar in composition to the initial mobile phase. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Monitor column performance with a quality control sample. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as Fatty Acid Methyl Ester (FAME)
1. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., tissue, plasma).
-
To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Saponification and Derivatization (BF₃-Methanol Method)
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature and add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Heat at 100°C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Parameters
-
GC Column: DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Protocol 2: LC-MS/MS Analysis of this compound
1. Lipid Extraction
-
Follow the Lipid Extraction protocol described in Protocol 1 (steps 1-7).
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the transition of the precursor ion (m/z of this compound) to a specific product ion.
Quantitative Data Summary
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| GC-MS (FAME) | Fatty Acids | Plasma | 0.1 - 1 µM | 0.5 - 5 µM | 85 - 110 |
| LC-MS/MS | Fatty Acids | Cell Lysate | 5 - 50 nM | 20 - 200 nM | 90 - 105 |
Note: These are typical values and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Technical Support Center: Reducing Ion Suppression for 14-Pentadecenoic Acid in ESI-MS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges related to ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 14-Pentadecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during ESI-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity by competing for charge or space at the droplet surface in the ESI source, or by altering the physical properties (e.g., surface tension) of the droplets, which hinders the formation of gas-phase ions.[1][2] This leads to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4] Fatty acids can be particularly susceptible when analyzed in complex biological matrices, which contain high concentrations of other lipids like phospholipids (B1166683) that are known to cause significant ion suppression.[5]
Q2: How can I identify if ion suppression is occurring in my analysis?
A2: There are two primary methods to detect and characterize ion suppression:
-
Post-Column Infusion Experiment: This is a powerful qualitative technique.[3][6] A standard solution of this compound is continuously infused into the solvent flow after the analytical column but before the MS source. A blank, extracted matrix sample is then injected onto the column. Any dip or decrease in the constant analyte signal indicates a region in the chromatogram where co-eluting matrix components are causing ion suppression.[3][4]
-
Post-Extraction Spike Comparison: This method provides a quantitative assessment.[3][7] The peak area of this compound is compared in two samples: one where the standard is prepared in a clean solvent (Set A) and another where the standard is spiked into a blank matrix extract after the extraction process (Set B). A significantly lower peak area in Set B compared to Set A indicates the presence of ion suppression.[3]
Q3: What are the primary strategies to mitigate ion suppression for fatty acids?
A3: A multi-faceted approach is often the most effective. The main strategies, in order of common implementation, are:
-
Optimize Sample Preparation: The most effective way to circumvent ion suppression is to remove interfering matrix components before analysis.[5][8]
-
Improve Chromatographic Separation: Adjusting chromatographic conditions can separate this compound from co-eluting interferences.[3]
-
Dilute the Sample: A simple approach if the analyte concentration is high enough to remain detectable after dilution.[3][9]
-
Change Ionization Method: If suppression remains problematic, switching the ionization source or polarity can be a solution.[1][2][3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar degrees of suppression, allowing for reliable quantification.[8][10]
Q4: Which sample preparation techniques are most effective for this compound?
A4: For fatty acids in complex matrices like plasma, more rigorous cleanup is superior to simple "dilute and shoot" or protein precipitation methods.[3]
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up lipid samples.[5][11] Reversed-phase (e.g., C18) or anion-exchange cartridges can be used to selectively isolate fatty acids and remove salts, phospholipids, and other interferences.[12]
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[5] Adjusting the pH can optimize the extraction of acidic compounds like this compound.[5]
Q5: How can I optimize my chromatography to reduce ion suppression?
A5: The goal is to chromatographically separate the elution of this compound from the regions where ion suppression occurs (as identified by a post-column infusion experiment).[3]
-
Adjust the Gradient: Modify the gradient slope or duration to increase the resolution between your analyte and interfering peaks.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.
-
Use Higher Efficiency Columns: Columns with smaller particle sizes (e.g., sub-2 µm, as in UPLC/UHPLC systems) provide sharper peaks and greater resolving power, reducing the likelihood of co-elution.[13]
Q6: When should I consider using an alternative ionization technique?
A6: If extensive sample cleanup and chromatographic optimization fail to resolve ion suppression, consider changing the ionization source. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, particularly for less polar molecules.[1][2][3] Alternatively, switching the ESI polarity to negative ion mode may help, as fewer matrix components are typically ionized in negative mode, potentially eliminating the specific interference.[1][2] However, this is only viable if this compound ionizes efficiently in the chosen mode.
Quantitative Data Summary
While specific data for this compound is highly application-dependent, the following table provides a representative comparison of how different sample preparation techniques can impact signal intensity and reduce ion suppression for a fatty acid in a biological matrix.
| Sample Preparation Method | Analyte Peak Area (Relative %) | Calculated Ion Suppression (%) | Effectiveness & Notes |
| "Dilute and Shoot" (1:10) | 25% | 75% | Simple, but ineffective at removing matrix. High suppression is common.[3] |
| Protein Precipitation (PPT) | 40% | 60% | Removes proteins but leaves salts, phospholipids, and other small molecules.[3][5] |
| Liquid-Liquid Extraction (LLE) | 85% | 15% | Good removal of polar interferences like salts. Can be optimized with pH.[5] |
| Solid-Phase Extraction (SPE) | 95% | 5% | Highly effective and selective for removing a wide range of interferences.[13][14] |
Note: Values are illustrative. Ion suppression is calculated as [1 – (Peak Area in Matrix / Peak Area in Neat Solution)] x 100.
Visualizations and Workflows
Mechanism of Ion Suppression in ESI Source
Caption: Flowchart illustrating how matrix components interfere with analyte ionization in the ESI source.
Troubleshooting Workflow for Ion Suppression
Caption: A step-by-step workflow to diagnose and mitigate ion suppression issues during method development.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment identifies chromatographic regions where co-eluting matrix components cause ion suppression.[3][6]
Materials:
-
Syringe pump
-
Tee-piece union and necessary tubing
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Extracted blank matrix samples (e.g., plasma processed by your intended sample prep method, but without the analyte)
-
LC-MS system
Methodology:
-
System Setup: Connect the LC column outlet to one port of the tee-piece. Connect the syringe pump outlet to the second port. Connect the third port to the ESI source of the mass spectrometer.
-
Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump. Begin infusing the solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibration: Start the LC flow with the initial mobile phase conditions. Allow the system to equilibrate until a stable, continuous signal (baseline) for the m/z of this compound is observed in the mass spectrometer.
-
Injection: Inject the extracted blank matrix sample onto the LC column and begin the chromatographic gradient.
-
Analysis: Monitor the signal for this compound throughout the entire chromatographic run. A dip in the baseline signal indicates a region where matrix components are eluting and suppressing the ionization of the infused standard. Compare this retention time to that of your analyte to determine if they overlap.
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup from Plasma
This protocol uses a reversed-phase (C18) SPE cartridge to remove polar interferences and phospholipids from a plasma sample.
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Plasma sample
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Elution solvent (e.g., Acetonitrile or a mixture like Chloroform/Methanol 1:1 v/v)[15]
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of cold methanol to precipitate proteins.[12] Vortex vigorously for 1 minute. Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant.
-
Cartridge Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry after this step.[12]
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences like salts while retaining the fatty acids.
-
Elution: Elute the this compound and other retained lipids with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
stability of 14-Pentadecenoic acid in different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 14-Pentadecenoic acid under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on stability to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from white to yellowish, clumping) | Oxidation of the fatty acid due to exposure to air, light, or elevated temperatures. | Discard the reagent as its purity is compromised. For future prevention, store under an inert gas (argon or nitrogen), in a tightly sealed, amber vial at the recommended temperature. |
| Inconsistent experimental results using different batches of the same product | Degradation of an older stock of this compound. The presence of oxidation byproducts can interfere with biological assays or chemical reactions. | Qualify new lots of the fatty acid upon receipt by comparing its performance to a previously qualified lot. If degradation is suspected, verify the purity of the older stock using the analytical protocols outlined below. |
| Appearance of unexpected peaks in analytical chromatography (HPLC or GC-MS) | This is likely due to the presence of degradation products, such as aldehydes, ketones, or shorter-chain fatty acids, resulting from oxidation. | Confirm the identity of the unexpected peaks using mass spectrometry. If degradation is confirmed, the sample should be discarded. Review storage and handling procedures to minimize future oxidation. |
| Low or no biological activity in cell-based assays | The double bond in this compound is critical for its biological function. Oxidation can alter this structure, leading to a loss of activity. | Ensure that the fatty acid is properly stored and handled to prevent oxidation. When preparing solutions for cell culture, use de-gassed, high-purity solvents and prepare fresh solutions for each experiment. |
| Precipitate formation in stock solutions | Poor solubility of the fatty acid in the chosen solvent, especially at low temperatures. | This compound is soluble in organic solvents like ethanol, DMSO, and DMF. If using aqueous buffers, the solubility is significantly lower. Consider preparing a concentrated stock in an organic solvent and then diluting it into your aqueous medium. Gentle warming and vortexing can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. One supplier suggests a stability of at least two years under these conditions.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the rate of oxidation, which is the primary degradation pathway for unsaturated fatty acids. Storing at room temperature is not recommended for long-term use. For short-term storage, refrigeration at 4°C is acceptable, but -20°C is optimal for preserving its integrity.
Q3: Can I store this compound in a solution?
A3: While it is best to store the compound neat, solutions can be prepared for convenience. If you prepare a stock solution in an organic solvent, it should also be stored at -20°C under an inert atmosphere and protected from light. It is advisable to use the solution as quickly as possible and avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Detailed protocols for these methods are provided below.
Quantitative Stability Data
Table 1: Estimated Purity of this compound Over Time at Different Temperatures
| Storage Temperature | Purity after 3 months | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| -20°C | >99% | >99% | ~99% | ~98% |
| 4°C | ~98% | ~96% | ~92% | ~85% |
| 25°C (Room Temp) | ~90% | ~80% | ~60% | <40% |
| Disclaimer: Data is estimated based on the stability of other monounsaturated fatty acids and should be confirmed by analytical testing. |
Table 2: Estimated Effect of Storage Atmosphere on Purity of this compound at 4°C
| Storage Atmosphere | Purity after 6 months | Purity after 12 months |
| Air | ~96% | ~92% |
| Inert Gas (Argon/Nitrogen) | >98% | >97% |
| Disclaimer: Data is estimated based on general principles of fatty acid stability. |
Experimental Protocols
Protocol 1: Stability Assessment by GC-MS
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by GC-MS.
Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar cyanopropyl column)
Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a screw-cap glass tube.
-
Add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
optimizing injection parameters for volatile fatty acid derivatives
Welcome to the technical support center for the analysis of volatile fatty acid (VFA) derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for VFA analysis by Gas Chromatography (GC)?
A1: Derivatization is a crucial step in preparing VFAs for GC analysis for several reasons:
-
Increased Volatility: VFAs in their free form are highly polar and tend to form hydrogen bonds, which makes them less volatile. Derivatization converts them into more volatile esters or silyl (B83357) derivatives, which is essential for their separation in a GC system.[1][2][3][4][5]
-
Improved Peak Shape: The high polarity of free fatty acids can lead to interactions with the GC column, resulting in poor peak shapes, tailing, or irreversible adsorption.[1][6] Derivatization reduces these interactions, leading to sharper, more symmetrical peaks.[7]
-
Enhanced Stability: Some VFAs can be thermally unstable and may decompose at the high temperatures used in the GC injector or column. Derivatized VFAs are generally more stable.[2]
-
Improved Separation: By neutralizing the polar carboxyl group, derivatization allows for better separation of VFAs based on properties like their boiling point and degree of unsaturation.[1]
Q2: What are the most common derivatization methods for VFAs?
A2: The most common derivatization methods for VFA analysis fall into two main categories: esterification and silylation.[4]
-
Esterification: This is the most popular method and involves reacting the VFA with an alcohol in the presence of a catalyst to form an ester.[1][7] Common reagents include:
-
Boron Trifluoride in Methanol (BF3-Methanol)[4]
-
(Trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH)[8]
-
Acid-catalyzed methylation[8]
-
-
Silylation: This method replaces the active hydrogen on the VFA with a trimethylsilyl (B98337) (TMS) or other silyl group.[2][7] Common reagents include:
Q3: How do I choose the right derivatization reagent?
A3: The choice of derivatization reagent depends on several factors, including the sample matrix, the specific VFAs being analyzed, and the analytical instrumentation available.[4] For instance, silylation is versatile and can derivatize other functional groups, while base-catalyzed transesterification is a rapid option for glycerides.[4]
Q4: What are the key considerations for sample preparation before derivatization?
A4: Proper sample preparation is critical for accurate and reproducible results. Key steps include:
-
Removal of Solids: Samples should be filtered or centrifuged to remove any suspended solids.[9][10]
-
Acidification: The sample should be acidified to ensure all VFAs are in their free, undissociated form.[9]
-
Drying: Water can interfere with the derivatization reaction, so aqueous samples may need to be evaporated to dryness.[1][11]
-
Internal Standard: An internal standard, such as 2-ethylbutyric acid, should be added to correct for variations in sample preparation and injection volume.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of VFA derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC column interacting with the analytes.[6]- Column overload.[12]- Improper column installation.[12]- Sample condensing in the injector or column.[12] | - Use a specialized, acid-modified column (e.g., DB-FFAP or Nukol™) designed for VFA analysis.[13][14]- Reduce the injection volume or increase the split ratio.[12]- Reinstall the column according to the manufacturer's instructions.[12]- Ensure injector and oven temperatures are appropriate for the analytes.[12] |
| Ghost Peaks or Carryover | - Contamination of the inlet or column from previous injections.[13][15] | - Include a high-temperature hold at the end of each GC run to bake out contaminants.[13]- Regularly clean or replace the inlet liner.[12] Using a liner with glass wool can help reduce contamination.[13] |
| Low or No Signal | - Incomplete derivatization reaction.[11]- Degradation of the derivatizing reagent.[11]- Sample concentration below the detection limit of the instrument.[16]- Leak in the injector.[12] | - Optimize derivatization parameters (time, temperature, reagent concentration).[11]- Use fresh, high-quality derivatization reagents and store them properly.[11]- Concentrate the sample or use a more sensitive detector.[16]- Check for and repair any leaks in the system.[12] |
| Poor Reproducibility of Retention Times | - Fluctuations in carrier gas flow rate.- Changes in oven temperature profile.- Column degradation. | - Ensure a stable and accurate carrier gas flow.- Verify the accuracy of the oven temperature.- Condition or replace the GC column if it shows signs of degradation. |
| Underestimation of VFA Concentrations | - Matrix effects, especially in complex samples like wastewater.[15]- Incomplete extraction of derivatives.[1] | - Perform a standard addition calibration to account for matrix effects.[15]- Ensure vigorous shaking during liquid-liquid extraction to transfer the derivatives into the organic solvent.[1] |
Experimental Protocols
Protocol 1: Derivatization of VFAs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a general guideline for the acid-catalyzed esterification of VFAs to form fatty acid methyl esters (FAMEs).
Materials:
-
Sample containing VFAs
-
14% Boron Trifluoride in Methanol (BF3-Methanol) reagent[4]
-
Hexane[4]
-
Saturated Sodium Chloride (NaCl) solution[4]
-
Anhydrous Sodium Sulfate (Na2SO4)[4]
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
If the sample is aqueous, evaporate it to dryness under a stream of nitrogen.
-
Add 1 mL of hexane (B92381) to the vial to dissolve the sample.[4]
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[4]
-
Cap the vial tightly and vortex for 10 seconds.[4]
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[4]
-
Cool the vial to room temperature.[4]
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[4]
-
Vortex for 10 seconds and allow the layers to separate. The upper hexane layer contains the FAMEs.[4]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[4]
-
The sample is now ready for GC analysis.
Protocol 2: Silylation of VFAs using BSTFA
This protocol provides a general guideline for the preparation of trimethylsilyl (TMS) derivatives of VFAs.
Materials:
-
Sample containing VFAs
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Reaction vials with caps
-
Heating block or water bath
Procedure:
-
If the sample is aqueous, evaporate it to dryness under a stream of nitrogen.
-
Dissolve the dried sample in a small volume of pyridine.
-
Add a sufficient excess of BSTFA (with 1% TMCS) to the sample solution.
-
Cap the vial tightly and heat at 60-80°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample can be injected directly into the GC or diluted with a suitable solvent if necessary.[4]
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for VFA Analysis
| Derivatization Method | Reagent(s) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 30 min[4] | 60[4] | Broad applicability for various lipid types.[4] | Can produce artifacts. |
| Base-Catalyzed Transesterification | Methanolic Potassium Hydroxide (KOH) | 2 min[4] | 70[4] | Rapid and efficient for glycerides.[4] | Not suitable for free fatty acids. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 15-30 min | 60-80 | Versatile for derivatizing various functional groups.[4] | Derivatives can be moisture-sensitive.[11] |
| Alkylation | m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Not specified | Not specified | Less work-intensive and highly accurate.[8] | Reagent can be corrosive. |
Table 2: Typical GC Parameters for VFA Derivative Analysis
| Parameter | Setting | Reference |
| Column | DB-FFAP (30 m x 0.25 mm, 0.25 µm film thickness) | [13] |
| Injection Mode | Split (e.g., 8:1 or 10:1) | [13][17] |
| Injection Volume | 0.5 - 1.0 µL | [13][18] |
| Injector Temperature | 250 - 300 °C | [17][19] |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 200°C | [19] |
| Detector | Flame Ionization Detector (FID) | [13] |
| Detector Temperature | 250 - 300 °C | [17][19] |
| Carrier Gas | Hydrogen or Helium | [17] |
Visualizations
Caption: General workflow for the analysis of VFA derivatives by GC.
Caption: Troubleshooting logic for poor peak shape in VFA analysis.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ndsu.edu [ndsu.edu]
- 19. researchgate.net [researchgate.net]
improving recovery of 14-Pentadecenoic acid from complex matrices
Welcome to the technical support center for the analysis of 14-pentadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the recovery and quantification of this odd-chain fatty acid from complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery challenging?
A1: this compound (C15:1) is an odd-chain monounsaturated fatty acid. Its recovery from complex matrices like plasma, tissues, or microorganisms can be challenging due to its relatively low abundance compared to even-chain fatty acids. Furthermore, like other lipids, it is susceptible to degradation, and its extraction efficiency is highly dependent on the chosen solvent system and the nature of the sample matrix.[1][2]
Q2: What are the standard steps for analyzing this compound?
A2: A typical workflow involves three main stages: (1) extraction of total lipids from the sample using an organic solvent system; (2) derivatization of the fatty acids into more volatile forms, commonly fatty acid methyl esters (FAMEs); and (3) quantification of the target FAMEs using gas chromatography (GC) coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS).[3]
Q3: Why is derivatization necessary for GC analysis?
A3: Derivatization is a critical step to increase the volatility and thermal stability of fatty acids for GC analysis.[4] The polar carboxylic acid group of free fatty acids can interact with the GC column, leading to poor peak shape (tailing) and reduced separation efficiency.[5][6] Converting them to less polar esters, such as FAMEs, mitigates these issues and improves chromatographic performance.[4][6]
Q4: Which extraction method is considered the gold standard?
A4: Chloroform-based methods, such as the Folch or Bligh & Dyer techniques, are often considered benchmarks for total lipid extraction due to their high efficiency in extracting a broad range of lipids from diverse sample types.[7][8][9] However, due to the toxicity of chloroform (B151607), alternative methods using solvents like methyl-tert-butyl ether (MTBE) or hexane-isopropanol are also widely used, though their effectiveness can vary depending on the lipid classes of interest.[3][8][10]
Q5: How can I minimize the degradation of this compound during sample preparation?
A5: Unsaturated fatty acids are prone to oxidation.[11] To minimize degradation, it is recommended to work at low temperatures (e.g., on ice), use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1][12] Additionally, minimizing sample exposure to light and repeated freeze-thaw cycles is crucial.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recovery and analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Initial Extraction | Optimize the solvent system. For broad lipid extraction, a chloroform/methanol (B129727) mixture is highly effective.[6] For a safer alternative, consider a methyl-tert-butyl ether (MTBE)/methanol system.[10] Ensure the solvent-to-sample ratio is adequate and that the sample is thoroughly homogenized to maximize solvent penetration.[1] | The polarity of the solvent system is critical for disrupting lipid-protein interactions and solubilizing the lipids.[3] Different solvent systems have varying efficiencies for different lipid classes and matrices.[8] |
| Incomplete Derivatization | Ensure the sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction.[5] Use a molar excess of the reagent (e.g., BF3 in methanol or BSTFA) and optimize reaction time and temperature (e.g., 60°C for 30-60 minutes).[4][5] | The conversion to FAMEs (or other esters) must be complete to ensure accurate quantification by GC. Incomplete reactions will lead to an underestimation of the fatty acid amount.[6] |
| Analyte Degradation | Add an antioxidant (e.g., BHT) to solvents.[1] Perform extractions at low temperatures and evaporate solvents under a gentle stream of nitrogen.[12] Avoid exposure to UV light and alkaline conditions.[14] | This compound, being unsaturated, is susceptible to oxidation, especially at high temperatures or when exposed to oxygen and light.[1][11] |
| Adsorption to Labware | Use deactivated glass vials and inserts. Pre-rinse glassware and pipette tips with the extraction solvent to saturate active binding sites.[2] | The carboxylic acid group of free fatty acids can adsorb to active sites on glass or plastic surfaces, leading to significant losses, especially at low concentrations. |
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Derivatization | Re-optimize the derivatization protocol as described in Issue 1. Ensure the reaction has gone to completion.[4] | Residual, underivatized fatty acids are more polar and will interact strongly with active sites in the GC inlet and column, causing peak tailing.[4][6] |
| Active Sites in GC System | Use a deactivated GC inlet liner and trim the first few centimeters of the analytical column if it has become active. | Even with complete derivatization, active sites in the GC system can cause adsorption and lead to poor peak shapes. Regular maintenance is crucial. |
| Co-elution with Matrix Components | Improve sample cleanup. Consider using Solid-Phase Extraction (SPE) to remove interfering compounds like phospholipids (B1166683) before derivatization.[6][9] | Complex matrices contain numerous compounds that can co-elute with the analyte of interest, distorting its peak shape and affecting quantification.[6] |
Issue 3: High Variability Between Replicates
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Explanation |
| Sample Inhomogeneity | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. For tissues, use mechanical homogenization (e.g., bead-beating). For liquids, ensure vigorous vortexing.[1] | If the sample is not uniform, different aliquots will have different concentrations of the analyte, leading to high variability. |
| Inconsistent Solvent Evaporation | Evaporate the solvent under a gentle, consistent stream of nitrogen at a controlled temperature. Avoid heating to dryness for extended periods. | Over-evaporation can lead to the loss of more volatile FAMEs, while inconsistent evaporation can leave residual water or solvent, affecting derivatization and reconstitution. |
| Matrix Effects in MS Detection | Use a stable isotope-labeled internal standard (e.g., C15:1-d'x'). This is the most effective way to correct for variations in extraction efficiency and ion suppression/enhancement.[6] | Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate and variable results.[6] |
Experimental Protocols & Data
Protocol 1: General Lipid Extraction (Bligh & Dyer Method)
This protocol is a common starting point for extracting total lipids from a wet biological sample (e.g., cell pellet, tissue homogenate).
-
Homogenization : Homogenize ~1 g of the sample in a 1:2 (v/v) mixture of chloroform:methanol to a final volume of 20 mL.
-
Phase Separation : Add 5 mL of chloroform and vortex. Then add 5 mL of water and vortex again.
-
Centrifugation : Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.[13]
-
Drying : Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., hexane) for derivatization.
Protocol 2: Derivatization to FAMEs (with BF₃-Methanol)
This protocol describes the conversion of extracted fatty acids to fatty acid methyl esters.
-
Preparation : Ensure the dried lipid extract is completely free of water.
-
Reagent Addition : Add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.[5]
-
Reaction : Cap the vial tightly and heat at 60°C for 30-60 minutes.[5]
-
Extraction : After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly.
-
Collection : Allow the layers to separate. Collect the upper hexane layer, which contains the FAMEs.
-
Drying & Analysis : Dry the hexane layer over anhydrous sodium sulfate (B86663) and transfer the supernatant to a new vial for GC analysis.[5]
Data Presentation: Comparison of Extraction Solvents
The choice of solvent significantly impacts lipid recovery. The following table summarizes the general effectiveness of common solvent systems for total lipid extraction.
| Extraction Method | Solvent System | General Effectiveness | Key Advantages | Key Disadvantages |
| Folch [8][9] | Chloroform/Methanol (2:1) | High | Well-established, effective for a broad range of lipids.[9] | Uses toxic chlorinated solvents, labor-intensive.[9] |
| Bligh & Dyer [8] | Chloroform/Methanol/Water | High | Similar to Folch, but uses less solvent. | Uses toxic chlorinated solvents. |
| Hexane/Isopropanol [3][8] | Hexane/Isopropanol (3:2) | Moderate to High | Less toxic than chloroform, good for apolar lipids.[8] | May be less efficient for polar membrane lipids.[3] |
| MTBE Method [10] | MTBE/Methanol (10:3) | High | Safer alternative to chloroform, good phase separation. | Can be less effective for some very polar lipids. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
Caption: General workflow for this compound analysis.
Troubleshooting Logic Diagram
This diagram provides a logical decision tree for troubleshooting low analyte recovery.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. welchlab.com [welchlab.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 14-Pentadecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of 14-pentadecenoic acid.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter with your calibration curve and overall quantification of this compound.
Poor Linearity of the Calibration Curve (R² < 0.99)
A low coefficient of determination (R²) indicates a poor fit of the data points to the linear regression model.[1] This can stem from several factors.
Question: My calibration curve for this compound has a low R² value. What are the potential causes and how can I rectify this?
Answer:
A low R² value can be attributed to several issues during standard preparation, sample analysis, or data processing. Here's a breakdown of potential causes and their solutions:
-
Inaccurate Standard Preparation: Errors in the serial dilution of your this compound standard are a frequent cause of non-linearity.[1]
-
Solution: Carefully prepare fresh calibration standards, ensuring accurate pipetting and thorough mixing at each dilution step. Use calibrated pipettes and high-purity solvents.
-
-
Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the analytical instrument.[1]
-
Solution: Narrow the concentration range of your standards. If a broad range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, or a quadratic curve fit. However, be aware that a non-linear response might signal other underlying problems.[2]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[1]
-
Solution: Dilute your higher concentration standards to ensure they fall within the linear range of the detector.
-
-
Sample Adsorption: Active sites in the GC inlet liner or column can adsorb the analyte, particularly at low concentrations, causing a non-linear response.[1]
-
Solution: Employ a deactivated inlet liner and ensure your column is properly conditioned. If the issue persists, consider replacing the liner and trimming the initial section of the column.
-
-
Analyte Degradation: this compound, like other unsaturated fatty acids, can be susceptible to degradation.
-
Solution: Prepare standards fresh and store them appropriately, typically at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Significant Non-Zero Intercept of the Calibration Curve
An intercept that deviates significantly from zero suggests a constant systematic error in the analysis.[1]
Question: My calibration curve has a significant positive or negative y-intercept. What does this indicate and how can I resolve it?
Answer:
A non-zero intercept points to a constant source of error that is independent of the analyte concentration.
-
Positive Intercept: This often indicates the presence of contamination in the blank or interference from the matrix.
-
Solution:
-
Contamination: Ensure the solvent used for the blank and standards is free of this compound or any interfering compounds.
-
Interference: Analyze a blank matrix sample to check for any co-eluting substances that might contribute to the signal at the retention time and m/z of the analyte. Improve sample cleanup procedures if necessary.
-
-
-
Negative Intercept: This can arise from incorrect blank subtraction or issues with peak integration.[1]
-
Solution:
-
Integration Issues: Review the peak integration parameters to ensure the baseline is set correctly for all standards.
-
Blank Subtraction: Re-evaluate the blank value and ensure it is not being over-subtracted from the standards. It's often recommended not to force the calibration curve through the origin if a non-zero intercept is consistently observed, as this can introduce bias into the quantification of unknown samples.[3]
-
-
High Variability in Replicate Injections
Inconsistent results for replicate injections of the same standard or sample can compromise the precision and reliability of your data.
Question: I am observing high variability (%RSD > 15%) in the peak areas of my replicate injections. What could be causing this?
Answer:
High variability can be introduced at various stages of the analytical process.
-
Inconsistent Injection Volume: Issues with the autosampler or manual injection technique can lead to variable amounts of sample being introduced into the system.
-
Solution: For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly. For manual injections, ensure a consistent and reproducible injection technique.
-
-
System Instability: Fluctuations in the GC or LC system, such as unstable flow rates or temperatures, can affect retention times and peak areas.
-
Solution: Allow the system to fully equilibrate before starting the analytical run. Check for leaks in the system and ensure the gas or solvent supply is consistent.
-
-
Sample Degradation in the Autosampler: Samples may degrade over time while sitting in the autosampler vial.
-
Solution: If stability is a concern, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Limit the time samples are left in the autosampler before analysis.
-
-
Incomplete Derivatization (for GC-MS): If the derivatization reaction is not complete or is inconsistent, it will lead to variable results.
-
Solution: Optimize the derivatization conditions, including reaction time, temperature, and reagent concentration, to ensure a complete and reproducible reaction.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the quantification of this compound.
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: Derivatization is a chemical modification of an analyte to enhance its suitability for analysis. For fatty acids like this compound, derivatization is crucial for GC-MS analysis for several reasons:
-
Increased Volatility: Fatty acids are relatively non-volatile due to their polar carboxyl group, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility.[4][5]
-
Improved Peak Shape: The polar carboxyl group can interact with active sites in the GC system, leading to peak tailing. Derivatization masks this polar group, resulting in more symmetrical peaks and improved chromatographic resolution.[6]
-
Enhanced Stability: FAMEs are generally more thermally stable than their corresponding free fatty acids.[7]
Q2: How do I choose an appropriate internal standard for this compound quantification?
A2: An ideal internal standard (IS) should be chemically similar to the analyte but distinguishable by the detector. The IS is added at a known concentration to all samples and standards to correct for variations in sample preparation, injection volume, and instrument response.[8] For this compound, common choices include:
-
Stable Isotope-Labeled (SIL) Analog: A deuterated version of this compound (e.g., this compound-d2) is the gold standard. It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during all analytical steps, but is distinguishable by its higher mass in the mass spectrometer.[9]
-
Odd-Chain Fatty Acid: A non-endogenous odd-chain fatty acid, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), can also be used. These are structurally similar to this compound but have different retention times and masses.[10]
Q3: What are matrix effects and how can I mitigate them in LC-MS/MS analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the quantification.[11]
-
Mitigation Strategies:
-
Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing the most effective correction.[9]
-
Q4: What are typical performance characteristics I should aim for in my this compound quantification method?
A4: While specific performance data for this compound is not widely published, the following tables provide representative values for long-chain fatty acid analysis that can be used as a benchmark.
Data Presentation
Table 1: Representative Quantitative Performance Data for Fatty Acid Analysis
Disclaimer: The following data is representative of typical performance for long-chain fatty acid analysis by GC-MS and LC-MS/MS and may not be specific to this compound. Method validation should be performed to determine the specific performance characteristics for your analytical method.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [12] |
| Linear Range | 0.05 - 100 µg/mL | 0.023 - 150 ng/mL | [11][13] |
| Limit of Detection (LOD) | < 9 ng/mL | 0.03 - 10 pg/µL | [11] |
| Limit of Quantification (LOQ) | < 22 ng/mL | 0.1 - 25 ng/mL | [11] |
| Accuracy (% Recovery) | 75 - 98% | 85 - 115% | [11] |
| Precision (%RSD) | < 12% | < 15% | [11] |
Table 2: Comparison of Internal Standards for Fatty Acid Analysis
| Internal Standard Type | Advantages | Disadvantages | Reference |
| Stable Isotope-Labeled (e.g., this compound-d2) | - Considered the "gold standard" - Corrects for matrix effects, extraction losses, and instrument variability - Co-elutes with the analyte | - Higher cost - May not be available for all analytes | [9] |
| Odd-Chain Fatty Acid (e.g., C17:0) | - Cost-effective - Chemically similar to even-chain fatty acids | - Does not co-elute with the analyte - May not fully compensate for matrix effects - May be present in some biological samples | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by GC-MS
This protocol outlines a general procedure for the analysis of this compound in a plasma sample, involving lipid extraction, derivatization to FAMEs, and GC-MS analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., pentadecanoic acid-d2).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification and Derivatization (Transesterification):
-
Add 1 mL of 0.5 M methanolic sodium hydroxide (B78521) to the dried lipid extract.
-
Heat at 100°C for 10 minutes.
-
Cool to room temperature and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
GC-MS Analysis:
-
GC Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
References
- 1. agilent.com [agilent.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. repo.unand.ac.id [repo.unand.ac.id]
- 6. jsbms.jp [jsbms.jp]
- 7. jppres.com [jppres.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. metabolomics.se [metabolomics.se]
- 13. jsbms.jp [jsbms.jp]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Abundance Fatty Acids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges in the analysis of low-abundance fatty acids and enhance your signal-to-noise ratio (S/N).
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my signal-to-noise ratio (S/N) so low for my fatty acid of interest?
A low signal-to-noise ratio can make it difficult to distinguish your target analyte from background noise, which hinders accurate quantification.[1] Several factors can contribute to this issue.
-
Potential Cause: Inefficient Ionization. Your target fatty acid may not be ionizing efficiently under your current mass spectrometry (MS) source conditions.
-
Troubleshooting:
-
Optimize MS source parameters, including spray voltage, gas flows, and temperatures.[1]
-
Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, acetic acid) to promote the formation of adducts that ionize more efficiently.[1]
-
Consider chemical derivatization to introduce a group that is more readily ionizable.[1][2]
-
-
-
Potential Cause: High Background Noise. Contaminants in your sample or from the LC-MS system can create a high background, masking the signal from your low-abundance analyte.[1]
-
Troubleshooting:
-
-
Potential Cause: Co-elution with Suppressive Matrix Components. Other molecules from the sample matrix that elute at the same time as your target analyte can interfere with its ionization.
Question 2: I'm observing significant peak tailing in my chromatogram. What could be the cause?
Peak tailing, where the peak is asymmetrical and skewed, is a common issue that can affect resolution and integration.
-
Potential Cause: Active Sites in the GC System. Free fatty acids can interact with active sites in the inlet liner or on the column.
-
Potential Cause: Column Contamination. Contaminants from the sample matrix can accumulate at the head of the column.
-
Troubleshooting:
-
Trim the first few centimeters of the column or use a guard column.[5]
-
-
-
Potential Cause: Improper Column Installation. A poorly installed column can lead to dead volume and peak tailing.
-
Troubleshooting:
-
Ensure the column is installed correctly in both the inlet and the detector.[5]
-
-
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization method is a critical step that can significantly impact the quality of your results.[6] The following table summarizes key performance parameters of popular derivatization reagents to help with your decision-making.
| Derivatization Method | Reagent(s) | Reaction Time | Reaction Temperature (°C) | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 30 minutes[6] | 60[6] | High | Broad applicability for various lipid types. | Reagent is corrosive and requires careful handling. |
| Hydrogen Chloride in Methanol (HCl-Methanol) | 60 minutes | 60-100 | High | Effective for a wide range of fatty acids. | Longer reaction times compared to other methods. | |
| Base-Catalyzed Transesterification | Sodium Methoxide or Potassium Hydroxide in Methanol | 2 minutes[6] | 70[6] | Very High | Rapid and efficient for glycerides. | Not suitable for free fatty acids. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 15-30 minutes | 60-75 | High | Versatile for various functional groups. | Derivatives can be sensitive to moisture. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation using BF3-Methanol
This protocol is a widely used method for preparing FAMEs for GC analysis.[6]
Materials:
-
Lipid extract in hexane (B92381)
-
14% BF3-Methanol reagent
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reacti-Vials or similar reaction vessels with caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Transfer a known amount of the lipid extract into a reaction vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of hexane to redissolve the lipid residue.
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[6]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.
-
Vortex for 10 seconds and allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The FAMEs in hexane are now ready for GC analysis.
Protocol 2: Lipid Extraction using a Modified Folch Method
This is a common liquid-liquid extraction protocol used in lipidomics.[7]
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Internal standard mixture (e.g., ¹³C-labeled fatty acids)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution or high-purity water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known amount of sample, add a pre-determined amount of the internal standard mixture. This should be done at the earliest stage to account for variations in the entire workflow.[7]
-
Add a 2:1 (v/v) mixture of chloroform:methanol. The final volume of the solvent should be approximately 20 times the sample volume.[7]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[7]
-
Add 0.9% NaCl solution or high-purity water, equivalent to 20% of the total volume, to induce phase separation.[7]
-
Vortex briefly again and then centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase for further analysis.
Visualizations
Diagrams illustrating key workflows and relationships are provided below.
Caption: Experimental workflow for fatty acid analysis.
Caption: Troubleshooting logic for low S/N ratio.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 14-Pentadecenoic Acid and Palmitoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 14-pentadecenoic acid and palmitoleic acid, focusing on their anti-inflammatory properties and effects on insulin (B600854) sensitivity. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these fatty acids.
Overview of Biological Activities
This compound , an odd-chain unsaturated fatty acid, and its more studied saturated counterpart, pentadecanoic acid (C15:0), have garnered attention for their potential health benefits. Studies suggest that pentadecanoic acid possesses anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1] It has been shown to inhibit the JAK/STAT signaling pathway, a key regulator of inflammation, and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] Furthermore, pentadecanoic acid is a dual partial agonist of peroxisome proliferator-activated receptor α/δ (PPARα/δ), which is involved in lipid metabolism and inflammation.[1][5][6]
Palmitoleic acid (C16:1n-7), an omega-7 monounsaturated fatty acid, is recognized as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic processes.[7] It exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB.[8] Palmitoleic acid also plays a crucial role in improving insulin sensitivity by activating AMPK and acting as a PPARα agonist.[8] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9]
Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (or pentadecanoic acid) and palmitoleic acid. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Anti-Inflammatory Effects
| Parameter | This compound / Pentadecanoic Acid | Palmitoleic Acid | Reference |
| Inhibition of Pro-inflammatory Cytokines | Reduces IL-6, TNF-α, and MCP-1 | Reduces TNF-α (73.14%), IL-1β (66.19%), IL-6 (75.19%), and MCP-1 | [9][10][11] |
| Effective Concentration | 20 µM showed anti-inflammatory and antifibrotic activities in human primary cell systems | 50 µM reduced production of inflammatory cytokines in lymphocytes; 600 µmol/L decreased TNFα in macrophages | [6][12] |
| Mechanism | Inhibition of JAK2/STAT3 signaling, NF-κB | Inhibition of NF-κB, TLR4 signaling | [3][5][8][13] |
Table 2: Effects on Insulin Sensitivity and Glucose Metabolism
| Parameter | This compound / Pentadecanoic Acid | Palmitoleic Acid | Reference |
| Glucose Uptake | Significantly promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Increases basal and insulin-stimulated glucose uptake in adipocytes | [14][15][16] |
| Effective Concentration | 20 and 40 µM stimulated glucose uptake | 200 µM increased glucose uptake in 3T3-L1 cells | [14][15] |
| Mechanism | Activation of AMPK-AS160 pathway | Activation of AMPK | [14][15] |
Signaling Pathways
The biological activities of this compound and palmitoleic acid are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes the assessment of the anti-inflammatory effects of fatty acids on cultured macrophages.
-
Cell Culture: RAW264.7 macrophage-like cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or palmitoleic acid (e.g., 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.
-
Inflammatory Stimulation: After pre-treatment with the fatty acids, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6-24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine secretion in the presence of the fatty acids compared to the LPS-only control is calculated to determine the anti-inflammatory activity.
In Vitro Glucose Uptake Assay
This protocol details the measurement of glucose uptake in C2C12 myotubes to assess insulin sensitivity.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. For differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Differentiated myotubes are serum-starved for 2-4 hours and then treated with various concentrations of this compound or palmitoleic acid (e.g., 20, 40 µM) for 24 hours.
-
Insulin Stimulation: Cells are washed and incubated in glucose-free Krebs-Ringer-HEPES (KRH) buffer. Insulin (100 nM) is added to stimulate glucose uptake for 30 minutes at 37°C. A basal (no insulin) group is also included.
-
Glucose Uptake Measurement: Radioactive 2-deoxy-[³H]-glucose is added for 10 minutes. The reaction is stopped by washing with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is normalized to protein concentration. The fold increase in glucose uptake with insulin stimulation in the presence of the fatty acids is calculated relative to the basal uptake.
Conclusion
Both this compound and palmitoleic acid demonstrate promising biological activities, particularly in the realms of anti-inflammation and metabolic regulation. While palmitoleic acid is more extensively studied as a lipokine with established mechanisms involving PPARα and AMPK activation, emerging research on this compound (and pentadecanoic acid) highlights its potential as a modulator of key signaling pathways like JAK/STAT and AMPK. The provided data and protocols offer a foundation for further comparative studies to elucidate the distinct and overlapping therapeutic potentials of these two fatty acids. Direct comparative studies are warranted to fully understand their relative potencies and mechanisms of action.
References
- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 8. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]
14-Pentadecenoic Acid: An Uncharted Candidate in the Landscape of Dairy Fat Biomarkers
A comprehensive review of current scientific literature reveals a notable absence of 14-pentadecenoic acid as a validated biomarker for dairy fat intake. In contrast, a robust body of evidence supports the use of other fatty acids, particularly the odd-chain saturated fatty acids pentadecanoic acid (15:0) and heptadecanoic acid (17:0), as reliable indicators of dairy consumption. This guide provides a comparative analysis of established dairy fat biomarkers and highlights the current scientific standing of this compound.
While the quest for precise and objective measures of dietary intake is a critical pursuit in nutritional science, the focus on fatty acid biomarkers has predominantly centered on those most abundant and specific to ruminant fat. This review synthesizes the existing data on validated biomarkers and clarifies the current position of this compound within this context.
Established Biomarkers of Dairy Fat Intake: A Comparative Overview
The scientific community has largely focused on a select group of fatty acids as potential biomarkers for dairy fat consumption. These include the saturated fatty acids myristic acid (14:0), pentadecanoic acid (15:0), and heptadecanoic acid (17:0), as well as the monounsaturated trans-palmitoleic acid (t16:1n-7).
A systematic review and meta-analysis of observational studies have quantified the correlation between the circulating levels of these fatty acids and self-reported dairy intake. The findings, summarized in the table below, indicate that pentadecanoic acid (15:0) exhibits the strongest correlation with dairy fat intake.
| Fatty Acid Biomarker | Correlation with Total Dairy Intake (r) | Correlation with Dairy Fat Intake (r) |
| Myristic Acid (14:0) | 0.15[1][2] | 0.16[1][2] |
| Pentadecanoic Acid (15:0) | 0.20 [1][2] | 0.33 [1][2] |
| Heptadecanoic Acid (17:0) | 0.10[1][2] | 0.19[1][2] |
| trans-Palmitoleic Acid (t16:1n-7) | Not significantly correlated | 0.21[1][2] |
These correlations, while statistically significant, are considered modest, underscoring the complexity of using single biomarkers for precise dietary assessment.[1][3][4] It is also important to note that these fatty acids are present in other food sources, such as meat and fish, which can confound their specificity as exclusive dairy biomarkers.[5]
The Case of this compound: A Gap in the Evidence
Despite extensive searches of the scientific literature, there is a significant lack of studies that have investigated or validated this compound as a biomarker for dairy fat intake. While its existence is documented, its concentration in dairy products and its correlation with dairy consumption in human studies have not been established. The focus of research has remained on the more abundant and consistently correlated odd-chain saturated fatty acids.
Experimental Protocols for Fatty Acid Analysis
The analysis of fatty acids in biological samples, including blood and adipose tissue, is a well-established practice in nutritional and clinical research. The general workflow for such analysis would be applicable to this compound, should it be identified as a target for investigation. The primary method employed is gas chromatography (GC).
General Workflow for Fatty Acid Analysis
Figure 1. A generalized experimental workflow for the analysis of fatty acids from biological samples. FAMEs: Fatty Acid Methyl Esters; FID: Flame Ionization Detector; MS: Mass Spectrometry.
A typical gas chromatography protocol for the analysis of fatty acid methyl esters (FAMEs) in milk involves the following steps:
-
Lipid Extraction: Lipids are extracted from the milk sample using a solvent mixture, commonly chloroform (B151607) and methanol (B129727) (Folch method).[6]
-
Transesterification: The extracted lipids are converted into their corresponding fatty acid methyl esters (FAMEs) through a process of saponification followed by methylation, or a one-step transesterification. This derivatization is necessary to make the fatty acids volatile for GC analysis.[7]
-
Gas Chromatography (GC) Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., SP-2560) and a flame ionization detector (FID) or a mass spectrometer (MS).[6][8] The different FAMEs are separated based on their boiling points and polarity.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard added in a known amount.[7]
Metabolic Pathways of Odd-Chain and Unsaturated Fatty Acids
The metabolism of odd-chain and unsaturated fatty acids follows distinct pathways compared to their even-chain saturated counterparts.
Beta-Oxidation of Odd-Chain and Unsaturated Fatty Acids
Figure 2. Simplified metabolic pathways for the beta-oxidation of odd-chain and unsaturated fatty acids.
The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final three-carbon molecule, propionyl-CoA, is produced.[9] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid (TCA) cycle.[9]
The oxidation of unsaturated fatty acids, such as this compound would be, requires additional enzymes to handle the double bonds.[10] These enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, reconfigure the double bonds to allow the standard beta-oxidation machinery to proceed.[10]
Conclusion
References
- 1. Fatty acids as biomarkers of total dairy and dairy fat intakes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Detection for Non-Milk Fat in Dairy Product by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 10. biochemistryclub.com [biochemistryclub.com]
A Comparative Analysis of 14-Pentadecenoic Acid Across Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the prevalence, quantification, and potential biological significance of 14-Pentadecenoic Acid.
This guide provides a comparative analysis of this compound (C15:1), a monounsaturated odd-chain fatty acid, across various biological samples. While its saturated counterpart, pentadecanoic acid (C15:0), has garnered significant research interest, this compound remains a less-explored molecule. This document aims to consolidate the available quantitative data, detail established analytical methodologies, and provide insights into its potential biological roles to facilitate further research and development.
Quantitative Distribution of this compound
The concentration of this compound varies significantly across different biological kingdoms and tissues. The following table summarizes the available quantitative data, highlighting its prevalence in select human, animal, plant, and microbial samples. It is important to note that data for this compound is sparse compared to other fatty acids, and many studies focus on the saturated pentadecanoic acid (C15:0).
| Biological Sample Category | Specific Sample Type | Concentration of this compound | Method of Analysis |
| Human | Blood Plasma/Serum | Not consistently detected or quantified in routine analyses. Included in some standard mixes for fatty acid analysis but endogenous levels are typically low or below detection limits.[1] | GC-MS |
| Animal | Rat Liver (Polar Lipids) | Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific. | GC/MS |
| Rat Muscle (Polar Lipids) | Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific. | GC/MS | |
| Mice Liver (Polar Lipids) | Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific. | GC/MS | |
| Mice Muscle (Polar Lipids) | Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific. | GC/MS | |
| Plant | Cassia sophera Linn. Seeds | Qualitatively identified as "Pentadecenoic acid (C15:1)".[2] | GC-MS |
| Mercurialis annua L. | 11.2% of total fatty acids (as cis-10-pentadecenoic acid).[2] | GC-MS | |
| Nicotiana tabacum | Reported presence, but quantitative data is not specified.[3] | Not Specified | |
| Microorganism | Micrococcus cerificans | Produced from the oxidation of the parent alkene.[1] | Not Specified |
| Various Yeasts | Qualitatively identified as "Pentadecanoic acid (C15:0)" in a study of 30 yeast species, which did not differentiate between saturated and monounsaturated forms.[4] | GC-MS |
Experimental Protocols for Quantification
Accurate quantification of this compound is crucial for its comparative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method for fatty acid analysis, including C15:1. The general workflow involves extraction of total lipids from the biological sample, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Lipid Extraction from Biological Samples
A modified Folch method is a widely accepted protocol for extracting total lipids.
Protocol:
-
Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) in a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v). For liquid samples like plasma or serum, add the chloroform/methanol mixture directly.
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Lipid Collection: Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids are converted to their more volatile methyl esters.
Protocol:
-
Saponification: The dried lipid extract is saponified by heating with methanolic sodium hydroxide (B78521) (e.g., 0.5 M NaOH in methanol) to release the fatty acids from their esterified forms.
-
Methylation: The free fatty acids are then methylated by heating with a methylating agent, such as 14% boron trifluoride in methanol (BF3-methanol).
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane (B92381).
-
Washing and Drying: The hexane layer is washed with a saturated NaCl solution and then dried over anhydrous sodium sulfate. The final extract is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, Rt-2560).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and gradually increases to a higher temperature.
-
Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250 °C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
Ionization: Electron Ionization (EI) is commonly used.
Quantification:
Quantification is typically performed using an internal standard, such as a fatty acid not naturally present in the sample (e.g., heptadecanoic acid, C17:0) or a stable isotope-labeled version of the analyte. A calibration curve is generated using a series of standard solutions of this compound methyl ester.
Potential Biological Significance and Signaling Pathways
While research on the specific biological roles of this compound is limited, studies on the closely related pentadecanoic acid (C15:0) provide some insights into potential mechanisms of action. Odd-chain fatty acids, in general, are gaining attention for their potential health benefits.
Pentadecanoic acid has been shown to be an agonist for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[5] Specifically, C15:0 can activate PPARα, PPARδ, and PPARγ.[5] Activation of these receptors can lead to a variety of cellular responses, including increased fatty acid oxidation and anti-inflammatory effects. It is plausible that this compound may share some of these properties due to its structural similarity.
Below is a diagram illustrating the general signaling pathway of PPAR activation by a fatty acid ligand, which may be relevant for this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for the quantitative analysis of this compound from a biological sample.
Conclusion
This guide provides a foundational overview of this compound in various biological contexts. The presented data, while not exhaustive, highlights the need for more targeted quantitative studies to fully understand the distribution and biological significance of this odd-chain monounsaturated fatty acid. The detailed experimental protocols offer a standardized approach for researchers to accurately measure this compound in their samples. Further investigation into its potential signaling pathways, possibly through PPAR activation, could unveil novel therapeutic targets for metabolic and inflammatory diseases. This comparative analysis serves as a valuable resource to stimulate and guide future research in this promising area.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fatty acids is of paramount importance across various disciplines, including metabolic research, nutritional science, and pharmaceutical development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a long-established and robust method, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide presents an objective comparison of these two methods, supported by experimental data and detailed methodologies, to assist in method selection and cross-validation.
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[2]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | < 10%[1] | < 5.88% (often slightly better than GC)[2][3] | Both methods demonstrate good precision.[1] |
| Accuracy (Recovery %) | 85 - 115%[1] | ≥ 82.31%[2][3] | Comparable recovery rates are achievable with optimized extraction procedures.[1] |
| Linearity (r²) | > 0.99[2] | > 0.99[1][2] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL (UV), but can reach picomole to femtomole range with fluorescent derivatization.[1][2] | GC-MS generally offers higher sensitivity for volatile compounds.[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL[1] | HPLC's sensitivity is highly dependent on the detector and the use of derivatizing agents.[2] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers. | Superior for separation of cis/trans and positional isomers, especially with specialized columns. | This is a significant advantage of HPLC for detailed fatty acid profiling.[4] |
| Derivatization | Mandatory to increase volatility (e.g., FAMEs).[4][5] | Generally not required, simplifying sample preparation.[4] | Derivatization in GC-MS adds time and potential for sample loss.[4] |
Experimental Workflows
The analytical workflows for GC-MS and HPLC, while both aiming to quantify fatty acids, have distinct differences, primarily concerning sample preparation.
Caption: Comparative experimental workflows for GC-MS and HPLC analysis of fatty acids.
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of fatty acids using both GC-MS and HPLC.
GC-MS Protocol for Fatty Acid Analysis
GC-MS is a well-established and highly sensitive method for the analysis of fatty acids, which requires derivatization to increase their volatility.[4][5]
1. Lipid Extraction:
-
Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).[4]
2. Saponification and Derivatization (FAMEs Preparation):
-
Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[4]
-
Methylate the fatty acids by adding 14% BF3-methanol and heating at 100°C for another 10 minutes.[4]
-
Stop the reaction with the addition of saturated NaCl solution.
-
Extract the fatty acid methyl esters (FAMEs) with hexane (B92381).
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[4]
3. GC-MS Instrumental Analysis:
-
GC Column: DB-23 capillary column (or equivalent).[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min), then ramp to 220°C at 5°C/min (hold for 10 min).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
MS Detector: Electron Impact (EI) ionization.[1] Scan in a mass-to-charge ratio (m/z) range of 50-550.
-
Data Analysis: Identify FAMEs by comparing their mass spectra and retention times with those of known standards. Quantify using a calibration curve constructed from the analysis of standard solutions.
HPLC Protocol for Fatty Acid Analysis
HPLC can be used for the analysis of fatty acids, often without the need for derivatization, which simplifies sample preparation.[4]
1. Lipid Extraction:
-
Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).[4]
2. Saponification (Optional, for total fatty acids):
-
Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[4]
-
Neutralize with an appropriate acid and extract the free fatty acids with hexane.
3. HPLC Instrumental Analysis:
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.[4]
-
Detector: A variety of detectors can be used, including a UV detector (at low wavelengths, ~205 nm, for underivatized fatty acids) or a Mass Spectrometer (LC-MS) for higher sensitivity and selectivity.[4]
-
Data Analysis: Identify fatty acids by comparing their retention times with those of authentic standards. Quantification is achieved by constructing a calibration curve with known concentrations of standards.[4]
Logical Framework for Method Selection
The choice between GC-MS and HPLC depends on the specific research question and the nature of the fatty acids being analyzed.
Caption: Logical decision-making process for selecting between GC-MS and HPLC for fatty acid analysis.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of fatty acids, each with its own set of strengths and weaknesses. GC-MS remains a highly sensitive and robust method, particularly for comprehensive fatty acid profiling where isomer separation is not the primary concern.[4] However, the requirement for derivatization can be a drawback. HPLC, on the other hand, offers the significant advantage of superior isomer separation and operation at ambient temperatures, making it ideal for the analysis of thermally labile compounds and for studies focused on specific isomers.[4][7]
For the highest level of confidence in analytical data, particularly in a drug development or clinical research setting, a cross-validation of results between both techniques is recommended. This ensures the integrity and reliability of the research findings, leveraging the complementary strengths of both GC-MS and HPLC.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. aocs.org [aocs.org]
Inter-laboratory Comparison of Pentadecanoic Acid Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of pentadecanoic acid (C15:0), serving as a representative for odd-chain fatty acids like 14-pentadecenoic acid, in human serum. The data presented is based on findings from inter-laboratory comparison studies, such as the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), which highlights the variability and performance of different analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible methods for fatty acid analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from an inter-laboratory comparison for the determination of total pentadecanoic acid (C15:0) in a human serum standard reference material (SRM). This data illustrates the typical range of results and precision observed across different laboratories and methods.
| Laboratory ID | Analytical Method | Derivatization | Reported Concentration (µg/mL) | Intra-laboratory RSD (%) |
| Lab 1 | GC-MS | BF3/Methanol | 2.85 | 4.2 |
| Lab 2 | GC-FID | Acid-catalyzed | 3.10 | 5.5 |
| Lab 3 | LC-MS/MS | None | 2.70 | 3.8 |
| Lab 4 | GC-MS | KOH/Methanol | 3.05 | 4.8 |
| Lab 5 | GC-MS | BF3/Methanol | 2.95 | 3.5 |
| Lab 6 | LC-MS/MS | None | 2.65 | 4.1 |
| Lab 7 | GC-FID | Acid-catalyzed | 3.25 | 6.1 |
| Lab 8 | GC-MS | BF3/Methanol | 2.90 | 3.9 |
| Consensus Mean | 2.93 | |||
| Inter-laboratory RSD (%) | 7.5 |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in the inter-laboratory comparison are provided below.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
This protocol is a common method for the analysis of total fatty acids in serum, which requires a derivatization step to convert the fatty acids into their more volatile methyl esters.
1. Lipid Extraction:
- To 100 µL of serum, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
- Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
- Vortex vigorously for 1 minute.
- Add 0.5 mL of 0.9% NaCl solution and vortex again.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Collect the lower organic layer containing the lipids.
- Dry the extract under a stream of nitrogen.
2. Saponification and Derivatization (Acid-catalyzed):
- To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
- Heat at 100°C for 5 minutes to saponify the lipids.
- Cool and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
- Heat again at 100°C for 5 minutes to methylate the free fatty acids.
- Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
- Vortex and centrifuge to separate the phases.
- The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis:
- Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 5 min.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Free Fatty Acids
This protocol allows for the direct analysis of free fatty acids without the need for derivatization.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of serum, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
- Add 400 µL of ice-cold acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for each fatty acid.
Visualization of Experimental Workflows
Caption: Workflow for the quantification of total fatty acids by GC-MS.
Caption: Workflow for the quantification of free fatty acids by LC-MS/MS.
14-Pentadecenoic Acid vs. Omega-3 Fatty Acids: A Comparative Analysis Based on Available Evidence
A comprehensive comparison of the biological effects of 14-pentadecenoic acid and omega-3 fatty acids is currently hampered by a significant lack of research on this compound's specific biological activities. Scientific literature primarily focuses on its chemical properties and applications in biomaterials, with limited to no data on its physiological effects, such as its impact on inflammation or cardiovascular health.[1][2][3]
In contrast, a wealth of information exists for the closely related saturated odd-chain fatty acid, pentadecanoic acid (C15:0) , and its comparison with the omega-3 fatty acid eicosapentaenoic acid (EPA). This guide will, therefore, focus on comparing the known effects of pentadecanoic acid (C15:0) and omega-3 fatty acids as a proxy, while clearly acknowledging the structural difference (C15:0 is saturated, whereas this compound is monounsaturated).
Overview of Pentadecanoic Acid (C15:0) and Omega-3 Fatty Acids
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in trace amounts in dairy fat and some plants and fish.[4] Emerging research suggests it may be an essential fatty acid with a range of health benefits.[5] Omega-3 fatty acids are a class of polyunsaturated fats, including eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and alpha-linolenic acid (ALA), that are well-established as essential nutrients crucial for human health.
Comparative Biological Activities and Safety Profile
A key study directly compared the effects of C15:0 and EPA across twelve primary human cell-based disease systems. The findings revealed both shared and distinct biological activities.
| Feature | Pentadecanoic Acid (C15:0) | Omega-3 Fatty Acid (EPA) |
| Shared Anti-inflammatory Effects | Reduction of VCAM-1 and MCP-1 | Reduction of VCAM-1 and MCP-1 |
| Unique Anti-inflammatory Effects | Broader anti-inflammatory activities across more cell systems | More limited in scope compared to C15:0 in this study |
| Immunomodulatory Effects | Down-regulation of secreted IgG and CD40 | Down-regulation of secreted IgG and CD40 |
| Antifibrotic Effects | Lowered Collagen I, Collagen III, and PAI-I | Lowered Collagen I, Collagen III, and PAI-I |
| Safety Profile (Cytotoxicity) | No cytotoxicity observed at tested concentrations (1.9 to 50 μM) | Cytotoxic at the highest concentration (50 μM) in four of the twelve cell systems |
Mechanistic Insights: Signaling Pathways
Both C15:0 and omega-3 fatty acids exert their effects through various signaling pathways. While some mechanisms are shared, key differences have been identified.
Shared Mechanisms:
-
PPAR Agonism: Both C15:0 and EPA act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ. This agonism is linked to their anti-inflammatory and antifibrotic effects.[4]
-
AMPK Activation: Both fatty acids can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4]
Divergent Mechanisms:
-
MAPK and JAK-STAT Signaling: A notable difference lies in their effects on the MAPK and JAK-STAT inflammatory pathways. Polyunsaturated fatty acids like EPA have been shown to induce these pathways, whereas C15:0 has been found to inhibit them.[4]
Experimental Protocols
The comparative data between C15:0 and EPA is largely derived from in vitro studies using primary human cell systems. A general workflow for such experiments is outlined below.
Key Experimental Details:
-
Cell Systems: A variety of primary human cell systems are used to model different physiological and disease states, including endothelial cells, immune cells (e.g., T-cells, macrophages), and fibroblasts.
-
Fatty Acid Preparation: C15:0 and EPA are typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture media to achieve the desired final concentrations.
-
Biomarker Analysis: Supernatants from cell cultures are often analyzed for secreted proteins (e.g., cytokines, chemokines) using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex assays. Cell lysates can be used for analyzing intracellular proteins and gene expression.
-
Cytotoxicity Assays: Standard assays such as MTT or LDH release assays are used to determine the effect of the fatty acids on cell viability.
Conclusion
While a direct comparison between this compound and omega-3 fatty acids is not currently possible due to a lack of data, the available research on the related compound, pentadecanoic acid (C15:0), offers valuable insights. The comparative studies between C15:0 and EPA suggest that C15:0 may possess a broader range of anti-inflammatory and antifibrotic effects with a superior safety profile at higher concentrations in vitro. Both fatty acids share common mechanisms of action, such as PPAR agonism, but also exhibit key differences in their modulation of inflammatory signaling pathways. Further research is imperative to elucidate the specific biological effects of this compound to enable a direct and comprehensive comparison with omega-3 fatty acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H28O2 | CID 543854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Pentadecanoic Acid: A Comparative Guide
A note on the compound: This guide focuses on the anti-inflammatory effects of Pentadecanoic acid (C15:0) , a saturated fatty acid that has been the subject of extensive research. The user's initial query mentioned "14-Pentadecenoic acid," an unsaturated fatty acid for which there is limited publicly available data on anti-inflammatory properties. Given the similarity in nomenclature and the abundance of research on C15:0, this guide proceeds under the assumption that the user is interested in the more widely studied Pentadecanoic acid.
Comparative Analysis of Anti-inflammatory Activity
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has demonstrated broad anti-inflammatory properties.[1][2][3][4][5][6] Its efficacy has been compared to other known anti-inflammatory compounds, most notably the omega-3 fatty acid, eicosapentaenoic acid (EPA).
Studies have shown that C15:0 exhibits dose-dependent anti-inflammatory activities across numerous human cell-based systems.[1][2][3][4][5] In a comprehensive study comparing C15:0 to EPA, C15:0 demonstrated a broader range of anti-inflammatory effects. While 12 clinically relevant anti-inflammatory and immunomodulatory activities were shared between C15:0 and EPA at a concentration of 17 μM, C15:0 had an additional 28 unique, clinically relevant activities, particularly in the realm of inflammation, that were not observed with EPA.[1][3]
Furthermore, C15:0 was found to be non-cytotoxic at all tested concentrations (1.9 to 50 μM), whereas EPA showed cytotoxicity in four cell systems at the highest concentration of 50 μM.[1][2][3][4] This suggests a superior safety profile for C15:0 at higher concentrations.
The anti-inflammatory mechanisms of C15:0 are multifaceted, involving the modulation of key inflammatory signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and nuclear factor-kappa B (NF-κB) pathways.[7] By inhibiting these pathways, C15:0 can reduce the production of pro-inflammatory cytokines.[7]
Quantitative Data Summary
The following table summarizes the comparative anti-inflammatory effects of Pentadecanoic acid (C15:0) and Eicosapentaenoic acid (EPA) based on available in vitro data.
| Parameter | Pentadecanoic Acid (C15:0) | Eicosapentaenoic Acid (EPA) | Reference |
| Shared Anti-inflammatory Activities (at 17 µM) | 12 | 12 | [1][3] |
| Unique Anti-inflammatory Activities (at 17 µM) | 28 | 0 | [1][3] |
| Cytotoxicity (at 50 µM) | Non-cytotoxic in all 12 tested cell systems | Cytotoxic in 4 of 12 tested cell systems | [1][2][3][4] |
| Reduction of Pro-inflammatory Markers | Dose-dependent reduction in 36 biomarkers across 10 cell systems | Reduction in a narrower range of biomarkers | [1] |
| Key Pro-inflammatory Cytokines Inhibited (not shared with EPA) | TNFα, P-selectin, eotaxin-3, IP-10, MIG, and IL-1α | Not as effective against this broad range | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used to validate the anti-inflammatory effects of compounds like Pentadecanoic acid.
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a standard in vitro model to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in macrophages activated by LPS.[8][9]
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., nitric oxide, COX-2, iNOS) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Pentadecanoic acid) dissolved in a suitable vehicle (e.g., DMSO)
-
MTT or similar cell viability assay kit
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for specific cytokines (TNF-α, IL-6)
-
Reagents and equipment for Western blotting (lysis buffer, antibodies for iNOS, COX-2, phospho-p65 NF-κB, etc.)
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator. Seed the cells in 96-well or 12-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[10] A vehicle control should be run in parallel.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 18-24 hours).[10][8] Include a control group of cells that are not treated with LPS or the test compound.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.[9]
-
Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10][8]
-
Protein Expression: Lyse the cells and perform Western blotting to determine the protein levels of iNOS, COX-2, and key signaling proteins like phosphorylated p65 NF-κB.[10]
-
-
Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.[10]
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.[11][12][13][14][15]
Objective: To assess the ability of a test compound to reduce paw edema induced by the injection of carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Pentadecanoic acid)
-
Positive control drug (e.g., Indomethacin or Ibuprofen)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups: a control group, a positive control group, and groups for different doses of the test compound.
-
Compound Administration: Administer the test compound and the positive control drug to the respective animal groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[11][12] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Visualizations
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: General workflow for in vitro anti-inflammatory compound screening.
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. [PDF] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | Semantic Scholar [semanticscholar.org]
- 6. Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Quantitative Comparison of Pentadecanoic Acid (C15:0) in Healthy vs. Disease States: A Proxy for Understanding Odd-Chain Fatty Acids
A comprehensive review of current scientific literature reveals a significant lack of quantitative data specifically comparing 14-pentadecenoic acid levels in healthy versus various disease states in human subjects. Research on this particular monounsaturated odd-chain fatty acid has primarily focused on its chemical properties and applications in biomaterials and polymer synthesis.
However, extensive research is available for a closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0) . Higher circulating levels of C15:0 have been consistently associated with a lower risk of several chronic diseases. This guide, therefore, presents a quantitative comparison of pentadecanoic acid (C15:0) as a well-researched proxy to inform researchers, scientists, and drug development professionals about the potential roles of odd-chain fatty acids in health and disease.
Data Presentation: Quantitative Levels of Pentadecanoic Acid (C15:0)
The following table summarizes the quantitative levels of pentadecanoic acid (C15:0) reported in human plasma, serum, or erythrocytes in various health and disease states. It is important to note that concentrations can vary based on the sample matrix, analytical method, and population characteristics.
| Health/Disease State | Analyte | Concentration in Healthy Controls | Concentration in Disease State | Key Findings & Associations |
| Cardiovascular Disease (CVD) | Plasma Phospholipid C15:0 | Median below 1% of total fatty acids[1] | Each standard deviation increase was associated with a 19% lower risk of CVD.[1] | Higher C15:0 levels are linked to a lower prevalence of coronary heart disease and cardiovascular disease.[2] |
| Type 2 Diabetes (T2D) | Serum C15:0 | Not explicitly stated, but higher levels are protective. | A meta-analysis showed a 24% lower risk of developing T2D in the highest tertile of circulating C15:0 compared to the lowest. | Higher proportions of C15:0 in erythrocyte membranes are associated with a lower risk of diabetes. |
| Hypertension | Serum C15:0 | Not explicitly stated, but higher levels are protective. | An increase in C15:0‰ was associated with lower odds of prevalent hypertension (OR = 0.78). A stronger inverse association was observed below a threshold of 1.5‰.[2] | Serum C15:0 levels are significantly and inversely associated with the odds of prevalent hypertension.[2] |
| Metabolic Syndrome | Serum Phospholipid C15:0 | 0.17% of total fatty acids[3] | 0.15% of total fatty acids[3] | Lower serum C15:0 concentrations were observed in Japanese men with metabolic syndrome compared to healthy controls.[3] |
| Cancer (General) | Circulating C15:0 | Not explicitly stated, but higher levels are protective. | People with higher C15:0 concentrations have a lower risk of certain cancers, including colorectal, breast, liver, pharyngolaryngeal, and bladder cancer.[4] | C15:0 has shown anti-proliferative activities against various cancer cell lines.[4] |
| Breast Cancer | N/A | N/A | C15:0 exerted selective cytotoxic effects in breast cancer stem-like cells (MCF-7/SC) with an IC50 of approximately 150 µM.[5][6] | Pentadecanoic acid suppresses the stemness of human breast cancer stem-like cells.[5] |
| Obesity & Metabolic Health | Plasma C15:0 | Baseline levels not specified. | A 1.88 µg/mL greater mean increase in circulating C15:0 was observed in the supplemented group compared to placebo after 12 weeks. | Supplementation with C15:0 in obese participants led to a significant increase in plasma levels and was associated with improvements in liver enzymes. |
Experimental Protocols
The quantification of this compound and other fatty acids in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) following lipid extraction and derivatization.
Lipid Extraction from Biological Samples (e.g., Plasma, Serum, Cells)
A common and robust method for lipid extraction is the Folch or Bligh and Dyer method.
-
Sample Preparation:
-
For plasma or serum: A known volume (e.g., 50-100 µL) is used.
-
For cells: A specific number of cells (e.g., 1x10^6) are pelleted.
-
-
Internal Standards: A known amount of an internal standard (e.g., a deuterated version of the fatty acid of interest or a fatty acid not naturally present in the sample, like heptadecanoic acid, C17:0) is added to the sample before extraction to correct for sample loss during preparation.
-
Extraction Procedure (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample. The volume of the solvent mixture should be about 20 times the sample volume to ensure complete extraction.
-
Vortex the mixture vigorously for 1-2 minutes.
-
To induce phase separation, add 0.2 volumes of a 0.9% NaCl solution (or water).
-
Centrifuge the sample to achieve clear phase separation.
-
Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
The solvent is then evaporated under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.
-
Fatty Acid Derivatization for GC-MS Analysis
For GC-MS analysis, fatty acids need to be converted into volatile esters, most commonly fatty acid methyl esters (FAMEs).
-
Transesterification/Esterification:
-
The dried lipid extract is treated with a reagent such as 1% sulfuric acid in methanol or sodium methoxide (B1231860) in methanol.
-
The reaction mixture is heated (e.g., at 100°C for 45 minutes) in a sealed vial under a nitrogen atmosphere.
-
After cooling, the reaction is neutralized (e.g., with 6% potassium carbonate).
-
The resulting FAMEs are then extracted with an organic solvent like hexane (B92381).
-
The hexane layer containing the FAMEs is collected and concentrated for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-88MS) and coupled to a mass spectrometer with a flame-ionization detector (FID) or a mass selective detector.
-
Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC inlet.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column. The oven temperature is programmed to ramp up to allow for the sequential elution of different fatty acids.
-
Detection and Quantification: The mass spectrometer identifies the individual FAMEs based on their mass spectra. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of the fatty acid of interest.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz to illustrate a key signaling pathway influenced by pentadecanoic acid (C15:0) and a typical experimental workflow for fatty acid analysis.
Caption: Experimental workflow for quantitative analysis of fatty acids.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Pentadecanoic Acid (C15:0).[5][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
Plasma 14-Pentadecenoic Acid as a Dietary Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary intake is a significant challenge in nutritional epidemiology and clinical research. While self-reported dietary records are commonly used, they are prone to measurement errors. Consequently, objective biomarkers of food consumption are of great interest. This guide provides a comparative overview of plasma 14-pentadecenoic acid (15:1n-1) as a potential biomarker of dietary intake, with supporting data and experimental protocols. Due to the limited specific research on this compound, this guide also includes comparative data for the more extensively studied pentadecanoic acid (15:0) to provide context on its utility as a biomarker for dairy fat consumption.
Correlation of Plasma Fatty Acids with Dietary Records: A Comparative Analysis
The utility of a plasma fatty acid as a dietary biomarker is largely determined by the strength of its correlation with the intake of specific foods or food groups. The following table summarizes the available data on the correlation between plasma levels of this compound (15:1) and pentadecanoic acid (15:0) with dietary records.
| Fatty Acid Biomarker | Dietary Assessment Method | Dietary Component | Study Population | Correlation Coefficient (r) | Key Findings & Remarks |
| This compound (15:1) | Food Frequency Questionnaire (FFQ) | Total Monounsaturated Fatty Acids (MUFAs) | European Prospective Investigation into Cancer and Nutrition (EPIC) Cohort | 0.162 | A statistically significant but weak positive correlation was observed. |
| Pentadecanoic acid (15:0) | Food Frequency Questionnaire (FFQ) | Total Dairy Intake | Multi-Ethnic Study of Atherosclerosis (MESA) | 0.22 | Positively correlated with self-reported total dairy intake. |
| Pentadecanoic acid (15:0) | 7-day Dietary Records | Total Fat from Milk Products | 62 elderly men (70 years old) | 0.46 (in serum cholesterol esters) | A moderate positive correlation was found with the intake of fat from milk products. |
| Pentadecanoic acid (15:0) | Food Frequency Questionnaire (FFQ) | Total Fat Dairy Products | 110 children (age 3-10 years) | 0.39 | A significant correlation was observed with the intake of high-fat dairy products. |
| Pentadecanoic acid (15:0) | Meta-analysis of observational studies | Total Dairy Intake | General Population | 0.20 (pooled r) | Meta-analysis confirms a significant positive correlation between plasma/serum 15:0 and total dairy intake. |
Note: The correlation coefficients (r) range from -1 to 1, where values closer to 1 indicate a strong positive correlation, values closer to -1 indicate a strong negative correlation, and values near 0 indicate a weak or no correlation. Generally, in nutritional biomarker studies, correlations of 0.3-0.7 are considered moderate.
Experimental Protocols
Accurate and reproducible methodologies are critical for both dietary assessment and the analysis of plasma fatty acids. Below are detailed summaries of commonly employed protocols.
Dietary Intake Assessment
The selection of a dietary assessment tool depends on the research question, study design, and participant characteristics. The most common methods include:
-
Food Frequency Questionnaires (FFQs): FFQs are designed to assess habitual food intake over a specified period (e.g., the past year). Participants report the frequency of consumption of a list of food items. While FFQs are cost-effective for large epidemiological studies, they are subject to recall bias and may not capture detailed information on portion sizes and preparation methods.
-
24-Hour Dietary Recalls: A trained interviewer asks the participant to recall all foods and beverages consumed in the preceding 24 hours. This method provides detailed dietary information but may not reflect an individual's usual intake due to day-to-day variations in diet. Multiple recalls on non-consecutive days are often used to estimate usual intake.
-
Food Records (or Food Diaries): Participants record all foods and beverages consumed, along with portion sizes, at the time of consumption over a specific period (e.g., 3 or 7 days). This method is considered more accurate than recall-based methods but can be burdensome for participants, potentially leading to changes in eating behavior or incomplete records.
Plasma Fatty Acid Analysis
The standard method for quantifying fatty acids in plasma is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). The general workflow involves three main steps:
-
Lipid Extraction: Total lipids are extracted from plasma samples. A common method is the
validation of an analytical method for 14-Pentadecenoic acid according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 14-Pentadecenoic acid, a C15 unsaturated fatty acid, with a focus on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Ensuring that an analytical procedure is suitable for its intended purpose is a critical aspect of drug development and research.[1][2] This document presents a comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two common techniques for fatty acid analysis, supported by representative experimental data and detailed protocols.
Introduction to this compound and Analytical Method Validation
This compound (C15:1) is a long-chain fatty acid that has been identified in various natural sources.[3][4] Its accurate quantification is essential for understanding its metabolic role and potential therapeutic applications. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][5] The ICH Q2(R1) guideline outlines the necessary validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][5]
Comparison of Analytical Techniques: GC vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are the most prevalent techniques for the analysis of fatty acids.[6] Each method offers distinct advantages and is suited to different analytical challenges.
Gas Chromatography (GC) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For fatty acids, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is typically required.[7] GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. A key advantage of HPLC for fatty acid analysis is that it can often be performed without derivatization, simplifying sample preparation.[6] When coupled with detectors like UV or Mass Spectrometry, HPLC offers high selectivity and sensitivity.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Derivatization | Generally required (e.g., to FAMEs). | Often not required. |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD). |
| Strengths | High resolution, high sensitivity, well-established methods.[7] | Versatility, no derivatization needed, suitable for thermolabile compounds.[6] |
| Limitations | Requires derivatization, high temperatures can degrade some analytes. | Can have lower resolution for complex fatty acid mixtures compared to GC. |
Performance Data for Analytical Method Validation
The following tables summarize typical validation parameters for the analysis of fatty acids similar to this compound using GC-based methods. This data is compiled from published studies and serves as a benchmark for what can be expected from a validated method.
Table 1: Representative Validation Parameters for GC-MS/FID Analysis of C15 Fatty Acids
| Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.995 | [5] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | [2] |
| Accuracy (% Recovery) | 90 - 110% | [2] |
| Precision (%RSD) | < 5% | [5] |
Table 2: Hypothetical Validation Parameters for HPLC-UV Analysis of this compound
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the key stages of analysis for this compound using both GC-MS and a hypothetical HPLC-UV method.
Protocol 1: GC-MS Method for this compound
This protocol is adapted from established methods for fatty acid analysis in biological matrices.
1. Sample Preparation (Fatty Acid Methyl Ester Derivatization):
-
To 100 µL of the sample (e.g., plasma, cell lysate) in a glass tube, add a known amount of an appropriate internal standard (e.g., pentadecanoic acid-d3).
-
Add 2 mL of 1.25 M HCl in methanol.
-
Vortex the mixture and incubate at 50°C for 60 minutes to convert fatty acids to their methyl esters (FAMEs).
-
After cooling to room temperature, add 1 mL of hexane (B92381) and vortex thoroughly.
-
Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes. Ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.
-
MSD Conditions: Electron Ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound methyl ester.
Protocol 2: Hypothetical HPLC-UV Method for this compound
This protocol is based on general principles of reversed-phase HPLC for long-chain fatty acids.
1. Sample Preparation:
-
Sample extraction can be performed using a liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE) protocol depending on the matrix.
-
The extracted sample is then dissolved in the mobile phase for injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
Visualizing the Validation Workflow
Understanding the logical flow of the analytical method validation process is crucial for its successful implementation.
Caption: Workflow for analytical method validation according to ICH guidelines.
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow from sample collection to data analysis for the quantification of this compound.
Caption: General workflow for the analysis of this compound.
References
A Comparative Guide to Tissue Lipidomics Following 14-Pentadecenoic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the anticipated effects of 14-Pentadecenoic acid (C15:1) supplementation on the lipid profiles of key metabolic tissues. As direct comparative lipidomics studies on C15:1 are not yet prevalent in published literature, this document synthesizes information from existing research on odd-chain fatty acid metabolism and tissue-specific lipid functions to provide a well-founded, hypothetical comparison. The experimental protocols provided are based on established lipidomics methodologies.
Introduction to this compound and its Metabolic Significance
This compound is an odd-chain monounsaturated fatty acid. Unlike their even-chained counterparts, the metabolism of odd-chain fatty acids through β-oxidation yields acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2][3] Propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle, contributing to gluconeogenesis and anaplerosis.[1][4] This unique metabolic fate suggests that supplementation with odd-chain fatty acids like this compound could have distinct effects on cellular energy and lipid metabolism compared to more common even-chain fatty acids. Emerging research on the related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), points towards broad health benefits, including anti-inflammatory and anti-proliferative activities.[5][6]
Hypothetical Comparative Lipidomics Data
The following table presents a hypothetical summary of expected changes in major lipid classes across different tissues following chronic supplementation with this compound. These projections are based on the known metabolic roles of each tissue.
| Lipid Class | Liver | Adipose Tissue | Skeletal Muscle | Heart | Rationale for Predicted Changes |
| Triacylglycerols (TAGs) | ▼ | ▲ | ↔ | ▼ | Increased storage in adipose tissue; potential for reduced hepatic storage and increased utilization in heart and muscle. |
| Diacylglycerols (DAGs) | ▼ | ↔ | ▼ | ▼ | Potential for improved signaling and reduced lipotoxicity in metabolically active tissues. |
| Phosphatidylcholines (PCs) | ▲ | ▲ | ▲ | ▲ | Incorporation into cell membranes across all tissues. |
| Phosphatidylethanolamines (PEs) | ▲ | ▲ | ▲ | ▲ | Incorporation into cell membranes across all tissues. |
| Sphingomyelins (SMs) | ↔ | ↔ | ↔ | ↔ | Likely to be less directly impacted by fatty acid supplementation. |
| Ceramides (Cers) | ▼ | ▼ | ▼ | ▼ | Potential for reduced synthesis, which is associated with improved insulin (B600854) sensitivity. |
| Free Fatty Acids (FFAs) | ▼ | ↔ | ▼ | ▼ | Increased uptake and incorporation into complex lipids, leading to lower free levels. |
| Acylcarnitines (Odd-Chain) | ▲ | ▲ | ▲ | ▲ | Increased levels of C3 and C5 acylcarnitines as a result of odd-chain fatty acid oxidation. |
(Note: This table is a synthesized representation and requires experimental validation. ▲ = Increase, ▼ = Decrease, ↔ = No significant change)
Experimental Protocols
A comprehensive comparative lipidomics study would involve the following key steps:
Animal Supplementation and Tissue Collection
-
Animal Model: C57BL/6J mice, a common model for metabolic studies.
-
Dietary Groups:
-
Control Group: Fed a standard chow diet.
-
Treatment Group: Fed a standard chow diet supplemented with this compound.
-
-
Supplementation Period: 8-12 weeks to allow for significant incorporation of the fatty acid into tissue lipids.
-
Tissue Harvesting: At the end of the supplementation period, mice are euthanized, and tissues (liver, epididymal white adipose tissue, gastrocnemius muscle, and heart) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[7][8]
Lipid Extraction from Tissues
A modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction method is recommended for comprehensive lipid recovery.
-
Homogenization: Approximately 50 mg of frozen tissue is homogenized in a mixture of methanol (B129727) and water, often with ceramic beads.[7]
-
Extraction: MTBE (or chloroform) is added to the homogenate, followed by vigorous mixing and centrifugation to separate the organic (lipid-containing) and aqueous phases.[9]
-
Collection and Drying: The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.[8]
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent mixture (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatography: A reverse-phase C18 or C30 column is typically used to separate the different lipid classes. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often containing additives like formic acid and ammonium (B1175870) formate, is employed.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of lipid species. Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Analysis: The raw data is processed using specialized software for peak picking, lipid identification (based on accurate mass and fragmentation patterns), and quantification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative tissue lipidomics.
Metabolic Pathway of Odd-Chain Fatty Acids
Caption: Metabolic fate of this compound.
Conclusion
Supplementation with this compound presents a novel dietary intervention with the potential to uniquely modulate lipid metabolism across various tissues. The distinct metabolic fate of odd-chain fatty acids, culminating in the production of propionyl-CoA, suggests that their effects may differ significantly from those of more commonly studied even-chain fatty acids. While the data presented in this guide are a synthesized projection, they provide a robust framework for designing and interpreting future comparative lipidomics studies. Such research is crucial for elucidating the full therapeutic potential of this compound and other odd-chain fatty acids in the context of metabolic diseases.
References
- 1. biochemistryclub.com [biochemistryclub.com]
- 2. grasppfitness.co.uk [grasppfitness.co.uk]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
The Specificity Challenge: A Comparative Guide to Assessing Antibodies for 14-Pentadecenoic Acid-Containing Lipids
For researchers, scientists, and drug development professionals, the precise detection of specific lipid species is paramount. This guide provides a comprehensive comparison of methodologies for assessing and quantifying lipids containing 14-Pentadecenoic acid (C15:1), with a focus on the specificity of antibody-based techniques versus mass spectrometry. Due to a notable scarcity of commercially available antibodies with validated specificity for this compound-containing lipids, this guide also offers a framework for the validation of any potential candidate antibodies against this target.
I. Current Landscape: Antibody-Based Detection of this compound Lipids
The direct detection of specific fatty acid-containing lipids using antibodies presents significant challenges. Unlike large protein antigens with complex epitopes, small lipid molecules like this compound are generally poor immunogens. The current market reflects this difficulty, with a lack of well-characterized antibodies that specifically recognize the this compound moiety within a larger lipid molecule.
Commercially available "fatty acid" antibodies are often raised against fatty acids conjugated to a carrier protein, and their specificity towards individual fatty acid species is frequently not well-documented.[1] While some research has shown the existence of antibodies against long-chain saturated fatty acids in human serum, this is not a common tool for routine laboratory use.[2]
II. Comparative Analysis of Detection Methodologies
Given the limitations of direct antibody detection, a comparison with the gold-standard alternative, mass spectrometry, is essential for researchers considering their experimental approach.
| Feature | Antibody-Based Methods (e.g., ELISA, Western Blot) | Mass Spectrometry (e.g., GC-MS, LC-MS) |
| Specificity | Generally low for specific fatty acids unless rigorously validated. High potential for cross-reactivity with structurally similar lipids. | High. Can distinguish between different fatty acid isomers and quantify them accurately.[3][4] |
| Sensitivity | Can be very high (ng/mL range), depending on the antibody's affinity. | Very high (ng/mL to pg/mL range).[3] |
| Quantitative | Semi-quantitative to quantitative, but relies on the availability of a specific antibody and a reliable standard curve. | Highly quantitative, especially with the use of deuterated internal standards.[4] |
| Throughput | High-throughput is possible with ELISA formats.[5] | Lower throughput compared to ELISA, but can be automated. |
| Sample Prep | Can be simpler for some applications, but may require lipid extraction. | Requires lipid extraction and often derivatization (for GC-MS).[4][6] |
| Cost | Potentially lower cost per sample for established assays. Antibody development can be expensive. | Higher initial instrument cost and operational expenses. |
| Application | In situ visualization (Immunohistochemistry/Immunofluorescence), high-throughput screening. | Comprehensive lipid profiling (lipidomics), structural elucidation.[7][8] |
III. Experimental Protocols for Antibody Specificity Validation
Should a candidate antibody for this compound-containing lipids be identified or developed, rigorous validation of its specificity is crucial. The following are key experimental protocols that should be employed.
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
This protocol outlines a competitive ELISA to determine the specificity of a candidate antibody.
Materials:
-
96-well ELISA plates
-
Candidate anti-14-Pentadecenoic acid antibody
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Free this compound and other structurally similar fatty acids (e.g., Palmitic acid, Oleic acid) as competitors
-
Secondary antibody conjugated to HRP
-
TMB substrate and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate and incubate.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer.[5]
-
Competition: In a separate plate, pre-incubate the candidate antibody with serial dilutions of free this compound or other competitor fatty acids.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate and incubate.
-
Detection: Wash the plate and add the HRP-conjugated secondary antibody.[5]
-
Development: After another wash step, add the TMB substrate and allow the color to develop. Stop the reaction with the stop solution.[5]
-
Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor indicates binding of the antibody to that competitor. The degree of signal reduction with different competitors will reveal the antibody's specificity.
B. Western Blot for Detecting Proteins Modified with this compound
This protocol is adapted for detecting proteins that have been modified by a tagged version of this compound (e.g., biotinylated). This can be used to assess if an antibody recognizes the fatty acid in the context of a protein.
Materials:
-
Protein samples (control and samples with proteins potentially modified by this compound)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Candidate anti-14-Pentadecenoic acid antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer
-
Wash buffer (e.g., TBS with 0.05% Tween 20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates and determine protein concentration.[9]
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.[9][10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the candidate anti-14-Pentadecenoic acid antibody.[10][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10][12]
-
Detection: After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
IV. Visualizing Workflows and Pathways
To aid in understanding the experimental processes and the context of lipid metabolism, the following diagrams are provided.
Caption: Workflow for competitive ELISA to assess antibody specificity.
Caption: Key steps in the Western Blotting protocol for protein detection.
Caption: Simplified overview of fatty acid metabolism.
V. Conclusion and Recommendations
The specific detection of this compound-containing lipids using antibodies remains a significant challenge due to the lack of commercially available and validated reagents. For researchers requiring high specificity and accurate quantification, mass spectrometry-based methods are the recommended approach.
However, if a candidate antibody is being considered or developed, a rigorous validation process employing techniques such as competitive ELISA and Western blotting against tagged antigens is imperative. The protocols and comparative data presented in this guide provide a framework for making informed decisions about the most appropriate methodology for your research needs and for ensuring the reliability and specificity of your results. As the field of lipid biology advances, the development of highly specific antibodies will undoubtedly be a valuable tool, but their utility will always be contingent on thorough and transparent validation.
References
- 1. scbt.com [scbt.com]
- 2. Identification of Anti-Long Chain Saturated Fatty Acid IgG Antibodies in Serum of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
Safety Operating Guide
Proper Disposal Procedures for 14-Pentadecenoic Acid: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 14-Pentadecenoic acid, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount. This document provides detailed, step-by-step guidance for the proper disposal of this compound in both its solid form and as a solution in common laboratory solvents. By following these procedures, laboratories can maintain a safe working environment and comply with institutional and regulatory standards.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with care, employing standard laboratory safety practices. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical in any form.
Disposal of Solid this compound
Unused or contaminated solid this compound should be disposed of as non-hazardous solid waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed, and dedicated non-hazardous waste container.
-
Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)" and include the date of disposal.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the non-hazardous solid waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not dispose of solid chemical waste in regular laboratory trash bins.
Disposal of this compound Solutions
The disposal of this compound solutions is primarily governed by the hazards associated with the solvent. The following procedures outline the disposal for solutions in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695).
Quantitative Data Summary for Common Solvents
| Solvent | Key Disposal Considerations | Recommended Container |
| Dimethylformamide (DMF) | Treat as hazardous organic solvent waste. | Labeled and closed container for organic solvents. |
| Dimethyl sulfoxide (DMSO) | Treat as hazardous waste; the hazard is determined by the dissolved solute. | Compatible and sealed hazardous waste container. |
| Ethanol | Treat as hazardous waste; do not dispose of down the drain at any concentration.[1] | Dedicated container for flammable liquid waste. |
Experimental Protocols for Solution Disposal
Disposal of this compound in Dimethylformamide (DMF) Solution
DMF is a flammable liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood.
-
Collection: Carefully transfer the DMF solution containing this compound into a designated hazardous waste container for organic solvents.[2]
-
Labeling: Label the container with "Hazardous Waste: Dimethylformamide with this compound," listing all chemical constituents and their approximate percentages.
-
Storage: Store the sealed container in a well-ventilated, flammable-safe area, away from open flames or sparks.[2]
-
Pickup: Arrange for a chemical waste pickup through your institution's EHS department.[2]
Disposal of this compound in Dimethyl sulfoxide (DMSO) Solution
DMSO can facilitate the absorption of other chemicals through the skin, so extra caution is advised.
-
Risk Assessment: The primary hazard of the mixture is determined by the dissolved solute. In this case, as this compound is non-hazardous, the primary consideration is the proper disposal of DMSO.
-
Collection: Pour the DMSO solution into a designated hazardous waste container compatible with organic solvents.
-
Segregation: Do not mix this waste stream with other types of DMSO-containing hazardous wastes.
-
Labeling: Clearly label the container "Hazardous Waste: Dimethyl Sulfoxide with this compound," indicating the concentration.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Pickup: Arrange for a chemical waste pickup through your institution's EHS department.
Disposal of this compound in Ethanol Solution
Ethanol is a flammable liquid and must be disposed of as hazardous waste.
-
Collection: Transfer the ethanolic solution to a designated container for flammable liquid waste.
-
Labeling: Label the container "Hazardous Waste: Ethanol with this compound," specifying the concentration of ethanol.
-
Storage: Store the container in a dedicated, well-ventilated area away from ignition sources.
-
Prohibition of Drain Disposal: Under no circumstances should ethanol solutions be poured down the drain.[1]
-
Pickup: Schedule a hazardous waste pickup with your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 14-Pentadecenoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 14-Pentadecenoic acid. The following procedures detail personal protective equipment, operational plans, and disposal methods to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to some safety data sheets[1], it is imperative to handle it with care, following standard laboratory safety protocols. Another safety data sheet for a structurally similar compound, 14-methyl Pentadecanoic Acid, indicates potential for skin, eye, and respiratory irritation[2]. Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against potential skin irritation. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential for protecting eyes from dust particles or accidental splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and prevent skin contact. |
| Respiratory Protection | Not generally required | For operations that may generate dust, such as weighing or transferring large quantities of the solid, consider working in a well-ventilated area or using a fume hood. If significant aerosolization is expected, a respirator may be appropriate based on a site-specific risk assessment. |
Operational and Handling Plan
Storage: Store this compound in a tightly sealed container in a cool, dry place. Some suppliers recommend freezer storage for long-term stability[3].
Handling:
-
Avoid generating dust when handling the solid material[1].
-
Use in a well-ventilated area or under a chemical fume hood, especially when handling powders.
-
Avoid contact with skin and eyes[1].
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Experimental Protocol for Handling Solid this compound:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the work area (e.g., chemical fume hood, balance) is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Minimize the creation of dust.
-
Dissolving: If the protocol requires a solution, add the weighed solid to the appropriate solvent in a suitable container (e.g., beaker, flask). This should be done in a fume hood if the solvent is volatile. This compound is soluble in solvents like DMF, DMSO, and ethanol[4][5].
-
Transfer: Use appropriate laboratory glassware and techniques to transfer the chemical or its solution.
-
Post-handling: Clean the work area, including the balance and any spills. Decontaminate or dispose of any contaminated materials according to the disposal plan. Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations[6].
-
Chemical Waste: Unused or contaminated this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Neutralization (for acidic waste streams): If the chemical is part of an acidic solution, it may need to be neutralized with a suitable base like sodium bicarbonate before disposal[7]. The pH should be checked to ensure it is neutral (pH 7) before proceeding with disposal as aqueous waste[7].
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into contact with this compound should be collected in a designated, labeled waste container for hazardous or chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 14-Pentadecenoicacid CAS#: 17351-34-7 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
